2-Phenyl-3(2H)-pyridazinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMTEBFEFQJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161695 | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14135-63-8 | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Core Properties of 2-Phenyl-3(2H)-pyridazinone
Prepared by: Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridazinone nucleus is a privileged scaffold in medicinal and agricultural chemistry, conferring a remarkable breadth of biological activities upon its derivatives.[1] This guide provides a detailed examination of a key member of this class, 2-Phenyl-3(2H)-pyridazinone. We will explore its fundamental physicochemical properties, established synthetic routes, and the rich pharmacological profile that makes it a cornerstone for research and development. This document is structured to provide not just data, but also causal insights into the experimental and theoretical foundations of its chemistry and biological function, serving as a comprehensive resource for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
The 2-Phenyl-3(2H)-pyridazinone molecule is a heterocyclic aromatic compound belonging to the diazine family. Its structure is characterized by a six-membered ring containing two adjacent nitrogen atoms, a carbonyl group at the 3-position, and a phenyl substituent on one of the ring nitrogens.[2] This arrangement establishes a unique electronic and steric profile that is central to its reactivity and biological interactions.
Nomenclature and Structure
-
IUPAC Name: 2-phenylpyridazin-3(2H)-one
-
CAS Number: 14135-63-8
-
Molecular Formula: C₁₀H₈N₂O
-
Molecular Weight: 172.18 g/mol
The core structure consists of the pyridazinone ring, which can exist in tautomeric forms, although the oxo form is generally predominant. The phenyl group at the N-2 position is a key feature, influencing the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.
Caption: Chemical structure of 2-Phenyl-3(2H)-pyridazinone.
Core Physicochemical Data
Precise, experimentally determined physicochemical data for 2-Phenyl-3(2H)-pyridazinone is not widely published. However, data from closely related analogues provide valuable context for estimating its properties. The following table summarizes known values for key analogues to guide experimental design.
| Property | Value | Compound | Source |
| Melting Point | 272-274 °C | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | [3] |
| Melting Point | 201-204 °C | 6-Phenyl-3(2H)-pyridazinone | [4] |
| Water Solubility | 14.1 µg/mL | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | [3] |
| Basicity (pKa) | ~2.3 (unsubstituted) | Pyridazine (parent ring) | [2] |
Expert Insight: The significant difference in melting points between the 6-hydroxy and 6-phenyl analogues highlights the strong influence of substituents on crystal lattice energy. The 6-hydroxy group's ability to form hydrogen bonds likely contributes to its higher melting point.[3] For 2-Phenyl-3(2H)-pyridazinone, one would anticipate a melting point influenced primarily by van der Waals forces and dipole-dipole interactions, likely falling within the broad range set by these analogues. Its solubility is expected to be low in aqueous media but higher in polar organic solvents like DMSO and alcohols, a common characteristic of this scaffold.[4]
Synthesis and Reactivity
The synthesis of the pyridazinone ring is a well-established process in organic chemistry, typically involving the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2]
Primary Synthetic Pathway
The most direct and common synthesis for 6-substituted-2-phenyl-3(2H)-pyridazinones involves the cyclocondensation of a γ-keto acid with phenylhydrazine. This reaction is robust and proceeds via the formation of a phenylhydrazone intermediate, which subsequently cyclizes with the elimination of water to form the stable heterocyclic ring.[2][5]
Caption: Generalized workflow for pyridazinone synthesis.
Experimental Protocol: Synthesis from 4-Oxo-4-phenylbutanoic Acid
This protocol describes a representative synthesis of 6-phenyl-2-substituted-pyridazinones, which can be conceptually adapted for other isomers. The reaction of 4-oxo-4-phenylbutanoic acid with a substituted hydrazine is a foundational method.[2]
Objective: To synthesize a 2,6-disubstituted-3(2H)-pyridazinone via cyclocondensation.
Materials:
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (or Glacial Acetic Acid) as solvent
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-oxo-4-phenylbutanoic acid (1.0 eq) and the chosen solvent (e.g., ethanol). Stir until the solid is dissolved or fully suspended.
-
Addition of Hydrazine: Slowly add phenylhydrazine (1.1 eq) to the stirring mixture. The use of a slight excess of hydrazine ensures the complete consumption of the starting keto-acid.
-
Causality: Phenylhydrazine acts as the dinucleophile, providing the two adjacent nitrogen atoms required to form the diazine ring. The initial reaction is the condensation between the ketone carbonyl of the acid and the hydrazine to form a phenylhydrazone intermediate.[4]
-
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Thermal energy drives the intramolecular cyclization. The remaining nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to a cyclic intermediate. This is followed by the elimination of a water molecule to yield the stable, aromatic pyridazinone ring.[2]
-
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product with high purity.[6]
Self-Validation: The identity and purity of the synthesized product must be confirmed through analytical methods such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.
Pharmacological Profile and Mechanism of Action
The pyridazinone scaffold is a prolific pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. This versatility stems from the ring's ability to be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to interact with diverse biological targets.[1][3]
Broad-Spectrum Biological Activities
Derivatives of the 2-phenyl-3(2H)-pyridazinone core have been extensively investigated and reported to possess numerous pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[3]
-
Cardiovascular: This class includes potent cardiotonic agents, vasodilators, and antihypertensive compounds.[3][7] Some, like Levosimendan, function as calcium sensitizers and PDE-III inhibitors.[3]
-
Anticancer: The scaffold is present in targeted anticancer agents, including PARP inhibitors and C-met kinase inhibitors.[8]
-
Antimicrobial and Antiviral: Various derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[3]
-
Anticonvulsant: Certain substituted pyridazinones have demonstrated significant anticonvulsant activity in preclinical models.[5][8]
Key Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.
Caption: Inhibition of the prostaglandin synthesis pathway by a pyridazinone-based NSAID.
Expert Insight: The efficacy of pyridazinone-based NSAIDs is often linked to their ability to fit into the active site of COX enzymes. The planar pyridazinone ring can mimic aspects of the natural substrate, arachidonic acid, while the phenyl group and other substituents can form crucial interactions with amino acid residues in the enzyme's hydrophobic channel. By blocking this channel, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[3] The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Applications in Research and Development
2-Phenyl-3(2H)-pyridazinone and its analogues are not merely academic curiosities; they are foundational structures in both pharmaceutical and agrochemical development.
-
Drug Discovery Scaffold: The pyridazinone core is a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets. This makes it an exceptionally valuable starting point for library synthesis in high-throughput screening campaigns. Its synthetic tractability allows for the rapid generation of diverse analogues to explore structure-activity relationships (SAR).[1][9]
-
Agrochemicals: Beyond medicine, pyridazinone derivatives are used in agriculture. For example, Pyrazon is a well-known herbicide, and Pyridaben is an effective acaricide and insecticide, demonstrating the scaffold's versatility in disrupting biological systems across different kingdoms.[2]
Safety and Handling
-
Primary Hazards (based on analogues):
-
Harmful if swallowed.[10]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disclaimer: This safety information is based on related chemical structures. Researchers must consult a specific, verified SDS for 2-Phenyl-3(2H)-pyridazinone before handling and use.
References
-
Shaikh, F.; et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
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Karrouchi, K.; et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
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Abida; et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Saeed, A.; et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. Available at: [Link]
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Abdel-Aziz, M.; et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 3(2H)-Pyridazinone. National Institutes of Health. Available at: [Link]
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El-Sayed, M.; et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Institutes of Health. Available at: [Link]
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García-Rubia, A.; et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
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Gökçe, M.; et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. National Institutes of Health. Available at: [Link]
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Sridhar, M.; et al. (2016). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available at: [Link]
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Al-Ostath, A.; et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]
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ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Available at: [Link]
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Samanta, K.; et al. (2010). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Phenyl-3(2H)-pyridazinones from γ-Keto Acids
Abstract
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from cardiovascular to anti-inflammatory and anticancer therapies[1]. Its prevalence stems from a synthetically accessible structure that allows for diverse functionalization[2]. One of the most fundamental and reliable methods for constructing this heterocyclic system is the cyclocondensation of γ-keto acids with hydrazine derivatives. This guide provides an in-depth technical exploration of the synthesis of 2-phenyl substituted 3(2H)-pyridazinones, focusing on the reaction of γ-keto acids with phenylhydrazine. We will dissect the underlying reaction mechanism, present a field-proven, self-validating experimental protocol, and discuss the critical parameters that govern the reaction's success, thereby equipping researchers with the knowledge to confidently execute and adapt this pivotal transformation.
The Strategic Importance of the Pyridazinone Core
The 3(2H)-pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group[1]. This arrangement imparts unique electronic and steric properties, making it an exceptional scaffold for interacting with biological targets. Its derivatives have been successfully developed into marketed drugs, including:
-
Pimobendan: A cardiotonic agent used in treating congestive heart failure.
-
Emorfazone: An analgesic and anti-inflammatory drug[2].
-
Pyrazon: An herbicide used extensively in agriculture[2].
The value of this scaffold lies in its synthetic tractability. The reaction between a γ-keto acid and a hydrazine is a robust and convergent approach, allowing for the introduction of diversity at two key positions: the C6-position (derived from the keto acid) and the N2-position (derived from the hydrazine). This guide focuses on the use of phenylhydrazine, which installs a phenyl group at the N2-position, a common feature in many bioactive pyridazinones.
Mechanistic Dissection: From Linear Precursors to a Heterocyclic Core
The synthesis of a 2-phenyl-3(2H)-pyridazinone from a γ-keto acid and phenylhydrazine is a classic example of a cyclocondensation reaction. It proceeds through two primary, sequential phases: the formation of a phenylhydrazone intermediate followed by an intramolecular cyclization and dehydration. The overall process first yields a 4,5-dihydropyridazin-3(2H)-one, which can then be aromatized via oxidation.
Let us consider the archetypal reaction between 4-oxo-4-phenylbutanoic acid and phenylhydrazine .
Phase 1: Phenylhydrazone Formation The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the γ-keto acid[3]. This is a standard condensation reaction, often catalyzed by a trace amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon[4]. This addition is followed by the elimination of a water molecule to yield the corresponding phenylhydrazone intermediate.
Phase 2: Intramolecular Cyclization and Dehydration This is the crucial ring-forming step. The second nitrogen atom of the hydrazone moiety acts as an intramolecular nucleophile, attacking the carboxylic acid's carbonyl carbon. This intramolecular nucleophilic acyl substitution is entropically favored. The resulting tetrahedral intermediate then collapses, eliminating a second molecule of water to form the stable, six-membered 4,5-dihydropyridazinone ring. This step typically requires thermal energy, hence the common use of reflux conditions.
Phase 3: Aromatization (Dehydrogenation) The 4,5-dihydropyridazin-3(2H)-one intermediate is often a stable, isolable compound. However, for many biological applications, the fully aromatic pyridazinone ring is desired. This is achieved through a separate oxidation or dehydrogenation step. Common laboratory methods involve treating the dihydropyridazinone with bromine in acetic acid or with copper(II) chloride (CuCl₂) in acetonitrile[2][5]. This removes two hydrogen atoms from the C4 and C5 positions, creating a double bond and establishing the aromatic pyridazinone system.
Below is a diagrammatic representation of the reaction mechanism.
Caption: Reaction mechanism for pyridazinone synthesis.
A Field-Proven, Self-Validating Experimental Protocol
This section details a robust, two-step protocol for the synthesis of 2,6-diphenyl-3(2H)-pyridazinone from 4-oxo-4-phenylbutanoic acid and phenylhydrazine. The protocol includes integrated checkpoints for in-process validation.
Overall Experimental Workflow
Caption: Overview of the experimental workflow.
Part A: Synthesis of 2,6-diphenyl-4,5-dihydro-3(2H)-pyridazinone
Materials & Equipment:
-
4-oxo-4-phenylbutanoic acid
-
Phenylhydrazine
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-oxo-4-phenylbutanoic acid in 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add a stoichiometric equivalent of phenylhydrazine slowly. Causality Note: Phenylhydrazine is a reactive nucleophile; slow addition helps to control any initial exotherm.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Checkpoint (Self-Validation): Monitor the reaction's progress every hour using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). Spot the starting keto acid, phenylhydrazine, and the reaction mixture. The reaction is complete when the spot corresponding to the keto acid has disappeared and a new, major product spot is observed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes. A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight. This typically yields the crude 4,5-dihydropyridazinone as an off-white or pale yellow solid.
Part B: Aromatization to 2,6-diphenyl-3(2H)-pyridazinone
Materials & Equipment:
-
Crude 2,6-diphenyl-4,5-dihydro-3(2H)-pyridazinone (from Part A)
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (10% w/v)
-
Erlenmeyer flask, dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve the crude dihydropyridazinone from Part A in a minimal amount of glacial acetic acid with gentle warming.
-
Oxidizing Agent Addition: Prepare a solution of bromine in glacial acetic acid (e.g., 1:3 v/v). Add this solution dropwise from a dropping funnel to the stirred dihydropyridazinone solution. Safety Note: Perform this step in a well-ventilated fume hood as bromine is corrosive and toxic.
-
Dehydrogenation: Continue the addition until a faint, persistent orange color of bromine remains. Gently heat the mixture (e.g., 60-70 °C) for 30 minutes to ensure the reaction goes to completion[5].
-
Checkpoint (Self-Validation): The disappearance of the bromine color indicates its consumption. A TLC check should show the conversion of the dihydropyridazinone spot to a new product spot with a different Rf value.
-
Work-up and Quenching: Cool the mixture and pour it slowly into a beaker containing ice-cold water. A precipitate will form. To quench any excess bromine, add 10% sodium bisulfite solution dropwise until the orange color disappears completely.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and salts, then with a small amount of cold ethanol.
-
Purification: The crude product should be purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield the final 2,6-diphenyl-3(2H)-pyridazinone as a crystalline solid.
Critical Parameters and Optimization
The success of this synthesis depends on the careful control of several key parameters. The following table summarizes these factors, providing the rationale for typical choices and their impact on the outcome.
| Parameter | Recommended Condition | Rationale & Field Insights | Impact on Yield & Purity |
| Solvent | Ethanol, Methanol, Acetic Acid | Alcohols are excellent solvents for the reactants and facilitate heat transfer during reflux. Acetic acid can serve as both solvent and catalyst. | Choice of solvent can affect reaction time and solubility of the product, influencing the ease of isolation. |
| Catalyst | None or trace H⁺ (e.g., AcOH) | The initial hydrazone formation is the only step that significantly benefits from acid catalysis. The subsequent intramolecular cyclization is driven primarily by heat. | A small amount of acid can accelerate the initial condensation, but excess can lead to side reactions. Often, no external catalyst is needed. |
| Temperature | Reflux | Provides the necessary activation energy for the intramolecular cyclization and dehydration steps, which are often rate-limiting. | Insufficient temperature leads to incomplete reaction or isolation of the hydrazone intermediate. Too high a temperature can cause decomposition. |
| Reaction Time | 4-18 hours | Dependent on the reactivity of the specific γ-keto acid. Monitoring by TLC is crucial to avoid product degradation from prolonged heating. | Optimal time maximizes yield; insufficient time results in low conversion, while excessive time can decrease yield due to side reactions. |
| Oxidizing Agent | Br₂/AcOH, CuCl₂ | Bromine in acetic acid is a classic, effective, and economical choice for dehydrogenation[2][5]. CuCl₂ offers a milder alternative that can prevent unwanted bromination of activated aromatic rings[2]. | The choice of oxidant is critical for clean conversion. Harsh conditions can lead to side-product formation, complicating purification. |
Conclusion
The synthesis of 2-phenyl-3(2H)-pyridazinones via the cyclocondensation of γ-keto acids and phenylhydrazine is a cornerstone reaction in heterocyclic and medicinal chemistry. Its reliability, predictability, and the accessibility of starting materials make it an invaluable tool for drug discovery and development. By understanding the underlying mechanism, adhering to a validated protocol with built-in checkpoints, and carefully controlling critical reaction parameters, researchers can efficiently generate these high-value scaffolds. This guide serves as a comprehensive resource, blending established chemical principles with practical, field-tested insights to empower scientists in their synthetic endeavors.
References
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Scholar.
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved January 25, 2026, from [Link]
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Synthesis and chemistry of pyridazin-3(2H)-ones. (2022). ScienceDirect. DOI: 10.1016/bs.aihch.2022.03.001. Retrieved January 25, 2026, from [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. Retrieved January 25, 2026, from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 25, 2026, from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). National Institutes of Health. DOI: 10.1186/s43094-022-00473-w. Retrieved January 25, 2026, from [Link]
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Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Ahmad, A. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 742-748. DOI: 10.3109/14756366.2010.548810. Retrieved January 25, 2026, from [Link]
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Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020). YouTube. Retrieved January 25, 2026, from [Link]
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Overview of Phenylhydrazine‐Based Organic Transformations. (2025). ResearchGate. DOI: 10.1002/slct.202403661. Retrieved January 25, 2026, from [Link]
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Carey, A. R. E., O'Ferrall, R. A. M., Murphy, M. G., & Murray, B. A. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. J. Chem. Soc., Perkin Trans. 2, 12, 2471–2479. DOI: 10.1039/p29940002471. Retrieved January 25, 2026, from [Link]
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A Comprehensive Technical Guide to 2-Phenyl-3(2H)-pyridazinone: Structure, Synthesis, and Applications
Executive Summary: The pyridazinone nucleus is a prominent heterocyclic scaffold renowned for its diverse and significant biological activities.[1][2] As a "wonder nucleus," its derivatives have been successfully developed into therapeutic agents and agrochemicals, spanning applications from anti-inflammatory drugs to cardiovascular treatments and herbicides.[1][3][4] This guide provides an in-depth technical overview of a key member of this class, 2-Phenyl-3(2H)-pyridazinone. We will explore its chemical structure, systematic nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic considerations, and a thorough review of its spectroscopic characterization. Furthermore, this document consolidates the extensive pharmacological and agrochemical significance of this scaffold, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
2-Phenyl-3(2H)-pyridazinone is a derivative of the pyridazine heterocyclic system, which is a six-membered ring containing two adjacent nitrogen atoms.[2] The "(2H)" designation indicates the position of the saturated atom in the partially unsaturated ring, and the "-one" suffix denotes the carbonyl group at position 3. A phenyl group is substituted at the nitrogen atom in position 2.
The molecular structure and key identifiers for this compound are presented below. Its physical form is typically a white crystalline solid.[5]
Caption: Chemical Structure of 2-Phenyl-3(2H)-pyridazinone.
Table 1: Core Properties and Identifiers
| Property | Value | Reference |
| IUPAC Name | 2-Phenylpyridazin-3(2H)-one | N/A |
| Molecular Formula | C₁₀H₈N₂O | [5][6] |
| Molecular Weight | 172.18 g/mol | [5] |
| CAS Number | 2166-31-6 | [5] |
| Appearance | White crystalline solid | [5] |
Synthesis and Mechanistic Insights
The construction of the pyridazinone ring is a cornerstone of its chemistry. A prevalent and reliable method involves the cyclocondensation of a γ-keto acid with a hydrazine derivative. For 2-Phenyl-3(2H)-pyridazinone, this typically involves the reaction of 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid) with phenylhydrazine.
Experimental Protocol: Synthesis from 3-Benzoylpropionic Acid
This protocol is adapted from established literature procedures for synthesizing the pyridazinone core.[5] The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Cyclization to form 4,5-dihydro-6-phenyl-3(2H)-pyridazinone
-
To a round-bottom flask equipped with a reflux condenser, add 3-benzoylpropionic acid (1 mole equivalent) and ethanol to create a slurry.
-
Add hydrazine hydrate (2 mole equivalents). The excess ensures the complete consumption of the keto acid.
-
Reflux the mixture for 6 hours. The elevated temperature drives the condensation reaction, where the hydrazine reacts with the ketone and carboxylic acid moieties to form the heterocyclic ring.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove unreacted hydrazine hydrate, and dry.
Step 2: Aromatization to 6-Phenyl-3(2H)-pyridazinone
-
Dissolve the dried solid from Step 1 in glacial acetic acid. Acetic acid serves as both a solvent and a catalyst for the subsequent elimination reaction.
-
Slowly add a solution of bromine in acetic acid at 353.2 K (80 °C). This step introduces a bromine atom, which facilitates the subsequent elimination to form a double bond, leading to the aromatic pyridazinone ring.
-
Stir the mixture for 15-20 minutes.
-
Filter the resulting solid, wash extensively with water to remove acetic acid and any remaining bromine, and recrystallize from ethanol to yield pure 6-phenyl-3(2H)-pyridazinone.
(Note: The above protocol yields 6-phenyl-3(2H)-pyridazinone. To obtain the target 2-phenyl isomer, the synthesis would start with 4-oxo-4-phenylbutanoic acid and phenylhydrazine directly.)
Caption: General workflow for the synthesis of 2-Phenyl-3(2H)-pyridazinone.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic arrangement.
Table 2: Summary of Spectroscopic Data
| Technique | Characteristic Features | Interpretation |
| FT-IR (cm⁻¹) | ~3050 (Aromatic C-H str.)~1670 (C=O, Amide str.)~1590 (C=N str.)~1220 (C-N str.) | Confirms the presence of the phenyl ring, the key carbonyl group of the pyridazinone ring, and the imine and amine-like bonds within the heterocycle.[5] |
| ¹H-NMR (ppm) | 7.0 - 8.0 (multiplets) | Signals correspond to the protons on the phenyl ring and the pyridazinone ring. The exact shifts and coupling patterns depend on the substitution. |
| ¹³C-NMR (ppm) | ~173 (C=O)~160 (C=N)120 - 140 (Aromatic/Vinyl C) | Reveals the carbon skeleton, with the carbonyl carbon appearing significantly downfield. Signals for the phenyl and pyridazinone ring carbons appear in the aromatic region. |
| Mass Spec. (m/z) | [M+H]⁺ at ~173.07 | Provides the molecular weight of the compound, confirming the elemental composition of C₁₀H₈N₂O. |
Pharmacological and Agrochemical Significance
The pyridazinone scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its wide spectrum of biological activities.[1][3] This is attributed to its ability to form hydrogen bonds and engage in various receptor interactions.
-
Analgesic and Anti-inflammatory: Many pyridazinone derivatives exhibit potent analgesic and anti-inflammatory properties, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[1] The drug Emorfazone, used in Japan, is a notable example from this class.[7]
-
Cardiovascular Effects: Derivatives of 6-phenyl-3(2H)-pyridazinone have been extensively investigated as cardiotonic agents for treating congestive heart failure.[5] The scaffold is also central to compounds with antihypertensive and vasodilatory properties.[3][8]
-
Anticancer Activity: The pyridazinone ring is a core component of several modern targeted anticancer therapies.[8] These compounds often function as inhibitors of crucial enzymes like poly (ADP-ribose) polymerase (PARP) or various protein kinases, which are vital for cancer cell survival and proliferation.[8]
-
Antimicrobial and Antiviral: The inherent nitrogen-rich structure of pyridazinones contributes to their activity against a range of microbial and viral targets.
-
Agrochemical Applications: Beyond medicine, pyridazinone derivatives have found commercial success in agriculture. Compounds like Pyrazon are used as herbicides, while others, such as Pyridaben, are effective insecticides and acaricides.[3][4]
Safety and Handling
While specific toxicity data for 2-Phenyl-3(2H)-pyridazinone requires consultation of its Safety Data Sheet (SDS), information on the parent compound, 3(2H)-pyridazinone, provides a useful baseline.
-
Hazards: The parent compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[9]
-
Precautions: Standard laboratory precautions should be observed. This includes working in a well-ventilated fume hood, using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion and Future Outlook
2-Phenyl-3(2H)-pyridazinone is a fundamentally important molecule built upon a highly versatile and biologically active pyridazinone scaffold. Its straightforward synthesis and the vast potential for chemical modification make it an attractive starting point for the design of novel therapeutic agents and agrochemicals. The proven success of this chemical class in treating inflammation, cardiovascular disease, and cancer underscores its continued relevance.[1][8] Future research will likely focus on leveraging this core to develop next-generation targeted therapies with enhanced efficacy and improved safety profiles.
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In Silico Prediction of 2-Phenyl-3(2H)-pyridazinone Bioactivity: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Phenyl-3(2H)-pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] As the demand for rapid and cost-effective drug discovery accelerates, in silico computational methods have become indispensable for predicting the biological activity of novel chemical entities.[3][4] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of bioactivity for 2-Phenyl-3(2H)-pyridazinone derivatives. We will move beyond mere procedural lists to explore the causal reasoning behind methodological choices, ensuring a robust and validated predictive workflow. This document is designed for researchers and drug development professionals, offering field-proven insights into Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
The 2-Phenyl-3(2H)-pyridazinone Core: A Scaffold of High Pharmacological Significance
The pyridazinone heterocyclic ring system is a cornerstone in the development of therapeutic agents.[5] Its derivatives are noted for their diverse biological activities, making them a subject of intense research.[1][2] The presence of the phenyl group at the 2-position, in particular, has been associated with a range of potent biological effects. A key advantage of this scaffold is its synthetic tractability, allowing for functionalization at multiple positions to modulate its physicochemical properties and biological targets.[1]
Table 1: Survey of Reported Biological Activities for 2-Phenyl-3(2H)-pyridazinone Derivatives
| Biological Activity | Primary Molecular Target(s) | Example Application | References |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Treatment of pain and inflammation associated with arthritis. | [1][6][7][8] |
| Cardiovascular | PDE-5, Angiotensin-Converting Enzyme (ACE) | Vasodilators, antihypertensive agents. | [9][10][11] |
| Anticancer | PARP inhibitors, C-met kinase, EGFR kinase | Treatment of ovarian, breast, and solid tumors. | [9][12][13][14] |
| Analgesic | Cyclooxygenase (COX) enzymes | Non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenicity. | [1][15] |
| Antimicrobial | Various bacterial/fungal targets | Broad-spectrum antibacterial and antifungal agents. | [2][16] |
| Antihypertensive | Direct vasodilation, RAAS antagonism | Management of hypertension. | [2][9][10] |
The In Silico Predictive Workflow: A Multi-Pillar Approach
A successful in silico campaign is not a linear process but an integrated, iterative workflow. Each computational method provides a different piece of the puzzle. Our approach rests on four pillars: ligand-based design (QSAR and Pharmacophore), structure-based design (Molecular Docking), and developability filtering (ADMET Prediction). This integrated strategy maximizes confidence in our predictions and provides a holistic view of a compound's potential.
Caption: Integrated in silico workflow for bioactivity prediction.
Pillar 1: Ligand-Based Design
When the 3D structure of the biological target is unknown or unreliable, we rely on ligand-based methods. These approaches derive predictive models from a set of known active and inactive molecules.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.[17] The fundamental principle is that variations in the biological activity of compounds are correlated with changes in their molecular features (descriptors).
Causality Behind the Choice: QSAR is invaluable for lead optimization. Once a lead scaffold like 2-Phenyl-3(2H)-pyridazinone is identified, QSAR can predict the activity of yet-to-be-synthesized analogs, prioritizing synthetic efforts toward the most promising candidates and saving significant resources.
-
Data Set Curation (The Foundation):
-
Action: Compile a dataset of at least 20-30 2-Phenyl-3(2H)-pyridazinone analogs with experimentally determined biological activity against a single target (e.g., IC50 values for COX-2 inhibition).[17]
-
Rationale: The quality of the QSAR model is entirely dependent on the quality and consistency of the input data. The activity data must be from the same assay to be comparable. Convert IC50/EC50 values to a logarithmic scale (pIC50/pEC50) to linearize the data distribution.
-
Self-Validation: Randomly divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[17] This ensures the model's predictive power is tested on compounds it has not seen before.
-
-
Molecular Descriptor Calculation:
-
Action: For each molecule, calculate a wide range of molecular descriptors (e.g., using software like PaDEL-Descriptor or CODESSA). These can include constitutional (e.g., molecular weight), topological (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).[17]
-
Rationale: Descriptors quantify the physicochemical properties of the molecules. The goal is to capture the structural features that influence biological activity.
-
-
Model Building and Feature Selection:
-
Action: Use a statistical method, such as Multiple Linear Regression (MLR) or Gene Expression Programming (GEP), to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).[17]
-
Rationale: GEP and other non-linear methods can capture complex relationships that linear models might miss.[17] Feature selection is critical to avoid overfitting; we aim for a model with the highest predictive power using the fewest descriptors.
-
-
Model Validation (Trustworthiness Check):
-
Action: Evaluate the model's statistical significance and predictive ability using metrics like the Coefficient of Determination (R²), Cross-validated R² (Q²), and the R² for the external test set.
-
Rationale: A robust model should have R² > 0.6, Q² > 0.5, and a high R² on the test set. A large difference between R² and Q² suggests the model is overfitted and not generalizable.
-
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target and elicit a response.[18] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Causality Behind the Choice: Pharmacophore modeling is excellent for scaffold hopping or virtual screening. By understanding the essential features for activity (e.g., vasodilation), we can search large chemical databases for novel, structurally diverse compounds—not just pyridazinones—that match the pharmacophore and may have the desired bioactivity.[19]
-
Training Set Preparation:
-
Action: Select a set of structurally diverse molecules with a wide range of activities (at least 3-4 orders of magnitude).[19]
-
Rationale: Diversity is key. A model built on very similar molecules will not be broadly applicable. A wide activity range helps the algorithm distinguish between important and unimportant features.
-
-
Conformational Analysis:
-
Action: Generate a set of low-energy 3D conformations for each molecule in the training set.
-
Rationale: Molecules are flexible. The bioactive conformation (the shape a molecule adopts in the binding site) may not be its lowest energy state in solution. Exploring multiple conformations is crucial.
-
-
Pharmacophore Hypothesis Generation:
-
Action: Use software (e.g., Discovery Studio, LigandScout) to identify common chemical features present in the most active compounds but absent in the inactive ones.[19] This generates several candidate pharmacophore models.
-
Rationale: The algorithm aligns the conformations of the molecules and searches for spatial arrangements of features that are statistically correlated with high activity.
-
-
Hypothesis Validation and Selection:
-
Action: The best hypothesis is selected based on statistical parameters like cost difference and correlation coefficient.[19] It is further validated by its ability to correctly estimate the activity of the training set and a test set of known compounds.
-
Rationale: A statistically significant model will have a high cost difference between the "null hypothesis" (no correlation) and the generated hypothesis, indicating it is not a result of chance.[19]
-
Caption: Hypothetical pharmacophore model for pyridazinone-based vasodilators.[19]
Pillar 2: Structure-Based Drug Design (SBDD)
When a high-resolution 3D structure of the target protein is available (from X-ray crystallography, NMR, or cryo-EM), SBDD methods like molecular docking become the tool of choice.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein target) to form a stable complex.[9] The output includes a "pose" (the 3D orientation and conformation of the ligand) and a "score" (an estimation of binding affinity).
Causality Behind the Choice: Docking provides unparalleled insight into the molecular interactions driving bioactivity. We can visualize how a 2-Phenyl-3(2H)-pyridazinone derivative fits into the active site of a target like COX-2, which specific amino acid residues it interacts with, and why certain substitutions increase or decrease activity. This is fundamental for rational drug design.[8]
-
Target Protein Preparation:
-
Action: Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign correct protonation states.
-
Rationale: Crystal structures are often incomplete. This "cleaning" process ensures the protein is in a chemically realistic state for the simulation. Incorrect protonation can lead to failed docking runs.
-
-
Ligand Preparation:
-
Action: Generate low-energy 3D conformations for the library of 2-Phenyl-3(2H)-pyridazinone derivatives. Assign partial charges and define rotatable bonds.
-
Rationale: The docking software needs a high-quality 3D structure of the ligand. Defining rotatable bonds allows the algorithm to explore the conformational flexibility of the ligand within the binding site.
-
-
Active Site Definition & Grid Generation:
-
Action: Define the binding site, typically based on the location of a co-crystallized known inhibitor. Generate a docking grid that encompasses this entire volume.
-
Rationale: The grid pre-calculates the energetic properties of the active site, dramatically speeding up the docking calculation. The grid must be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Action: Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically explore different poses of the ligand within the grid, scoring each one.
-
Rationale: The algorithm uses a scoring function to estimate the free energy of binding. Poses with lower energy scores are predicted to be more stable and have higher affinity.
-
-
Pose Analysis and Interpretation:
-
Action: Visually inspect the top-scoring poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues.
-
Rationale: The docking score is only an estimate. Visual inspection is crucial to ensure the predicted binding mode is chemically sensible and to understand the structural basis of activity. For example, a derivative forming an extra hydrogen bond with a key serine residue in the COX-2 active site would be prioritized.[8]
-
Table 2: Example Molecular Docking Results for COX-2 Inhibitors
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| PZ-01 | -9.8 | Ser530, Tyr385 | Hydrogen Bond, Pi-Cation |
| PZ-02 | -8.5 | Arg120, Val523 | Hydrogen Bond, Hydrophobic |
| PZ-03 | -10.2 | Ser530, Arg120, Tyr355 | 2x Hydrogen Bonds, Pi-Pi Stacking |
| Celecoxib (Ref.) | -10.5 | Ser530, Arg120, His90 | Hydrogen Bond, Pi-Sulfur |
Pillar 3: ADMET Prediction
A compound can have outstanding potency against its target but fail in clinical trials if it has poor pharmacokinetic properties or is toxic.[20] ADMET prediction is a critical filtering step to assess the "drug-likeness" of a compound.[21][22]
Causality Behind the Choice: Performing ADMET predictions early prevents wasting resources on compounds that are destined to fail. A potent COX-2 inhibitor that is not absorbed orally or is a potent inhibitor of critical cytochrome P450 enzymes is not a viable drug candidate.[21][23]
This process typically involves using pre-built, validated models available through various software platforms (e.g., SwissADME, pkCSM, ADMET Predictor).[21][24]
-
Input: Provide the 2D structure of the 2-Phenyl-3(2H)-pyridazinone candidate molecules.
-
Prediction Modules:
-
Absorption: Predict properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
-
Distribution: Calculate parameters like plasma protein binding.
-
Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to be inhibited (e.g., CYP2D6, CYP3A4).
-
Excretion: Estimate properties like total clearance.
-
Toxicity: Predict potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).
-
-
Analysis:
-
Action: Compare the predicted properties against acceptable ranges for oral drugs (e.g., Lipinski's Rule of Five).
-
Rationale: This provides a clear, data-driven method to flag compounds with potential liabilities, such as poor absorption or high potential for drug-drug interactions, allowing for their deprioritization or redesign.
-
Conclusion and Future Perspective
The in silico prediction of bioactivity is a powerful, multi-faceted discipline that significantly de-risks and accelerates the drug discovery process. For a versatile scaffold like 2-Phenyl-3(2H)-pyridazinone, a systematic approach combining ligand-based design, structure-based investigation, and ADMET profiling provides the most robust path to identifying promising lead candidates. By understanding the causality behind each computational experiment and adhering to rigorous validation standards, researchers can harness these tools to rationally design the next generation of pyridazinone-based therapeutics. The future will likely see an even greater integration of artificial intelligence and machine learning, further refining the accuracy and predictive power of these essential methods.[25]
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- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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- Synthesis and chemistry of pyridazin-3(2H)-ones | Request PDF.
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- Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (Source: Taylor & Francis, )
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- designing-synthesis-and-biological-evaluation-of-novel-pyridazinone-deriv
- SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. (Source: Indo American Journal of Pharmaceutical Research, )
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An In-Depth Technical Guide to the Mechanism of Action of Pyridazinone Compounds
Abstract
The pyridazinone scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a wide array of compounds with significant therapeutic applications.[1][2] These agents exhibit diverse pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory effects.[2][3] This guide provides an in-depth exploration of the core mechanisms of action of pyridazinone compounds, with a primary focus on their roles as phosphodiesterase 3 (PDE3) inhibitors and calcium sensitizers in cardiovascular disease, and as multi-targeted agents in oncology. We will dissect the key signaling pathways, present validated experimental workflows for mechanism-of-action studies, and offer insights into the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Introduction: The Versatility of the Pyridazinone Scaffold
Pyridazinone, a six-membered heterocyclic ring, has become a focal point in drug discovery due to its remarkable ability to interact with a multitude of biological targets.[1] This chemical moiety is at the heart of several marketed drugs and numerous clinical candidates. The therapeutic breadth of pyridazinone derivatives is extensive, ranging from treating congestive heart failure to combating various cancers.[3]
The primary mechanisms driving these effects often involve the modulation of key enzymes and signaling proteins. In the cardiovascular realm, pyridazinones are renowned for their "inodilator" properties, concurrently enhancing cardiac contractility (inotropic effect) and promoting vasodilation.[4][5] This dual action is primarily achieved through two synergistic mechanisms:
-
Phosphodiesterase 3 (PDE3) Inhibition: Preventing the breakdown of the second messenger cyclic adenosine monophosphate (cAMP).[3][6][7]
-
Calcium (Ca2+) Sensitization: Increasing the efficiency of cardiac muscle contraction without increasing intracellular calcium levels.[6][8]
In oncology, pyridazinone derivatives have demonstrated efficacy by targeting a different set of cellular pathways, including the inhibition of various protein kinases like VEGFR-2, and enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.[3][9][10][11]
This guide will systematically explore these mechanisms, providing the scientific rationale and practical methodologies required to investigate them effectively.
Core Mechanism in Cardiovascular Disease: Inodilation
The hallmark of cardiotonic pyridazinones such as Levosimendan and Pimobendan is their ability to improve cardiac output without significantly increasing myocardial oxygen demand, a common pitfall of traditional inotropes.[12][13] This favorable profile stems from a sophisticated dual mechanism of action.
Phosphodiesterase 3 (PDE3) Inhibition
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thus terminating their signaling roles.[3] Pyridazinone compounds like Pimobendan are potent and selective inhibitors of the PDE3 isoform, which is highly expressed in cardiac and vascular smooth muscle.[8][12][14]
Mechanism:
-
PDE3 Inhibition: The pyridazinone compound binds to the active site of PDE3, preventing it from hydrolyzing cAMP to inactive AMP.[7]
-
Increased cAMP Levels: This inhibition leads to an accumulation of intracellular cAMP.[3][7]
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[15]
-
Downstream Effects:
-
In the Heart (Positive Inotropy): PKA phosphorylates L-type calcium channels, leading to a modest increase in calcium influx and enhanced contractility.[7]
-
In Vascular Smooth Muscle (Vasodilation): PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation. This reduces both the preload and afterload on the heart.[6][16]
-
This pathway is crucial for the vasodilatory effects and contributes to the positive inotropic effects of many pyridazinone drugs.[12]
Signaling Pathway: PDE3 Inhibition by Pyridazinone
Caption: PDE3 inhibition pathway by pyridazinone compounds.
Myofilament Calcium Sensitization
A distinguishing feature of pyridazinones like Levosimendan and Pimobendan is their ability to act as calcium sensitizers.[8][17][18] This mechanism allows for an increase in the force of contraction without the need to elevate intracellular Ca2+ concentrations, thereby avoiding the risks of arrhythmias and increased oxygen consumption associated with Ca2+ overload.[6][19]
Mechanism:
-
Binding to Troponin C: The pyridazinone compound binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[4][18]
-
Conformational Stabilization: This binding stabilizes the Ca2+-bound conformation of cTnC.[6][20]
-
Enhanced Actin-Myosin Interaction: The stabilized conformation enhances the interaction between actin and myosin filaments for a given level of calcium.[4]
-
Increased Contractility: This results in a more forceful and efficient myocardial contraction.[19]
This Ca2+-sensitizing effect is particularly beneficial in the failing heart, where the response to calcium can be blunted.[6]
Core Mechanisms in Oncology
The pyridazinone scaffold is also a promising core for the development of anticancer agents that target various pathways in cancer cells.[3] These compounds often exhibit multi-targeted activities.
-
Kinase Inhibition: Many pyridazinone derivatives have been designed to inhibit protein kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] Molecular docking studies have provided insights into the binding modes of these compounds to the kinase domain.[9]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes vital for cancer cell proliferation, such as tubulin polymerization, PARP, and DHFR.[3]
-
Induction of Apoptosis: Studies have shown that some anticancer pyridazinones can induce apoptosis (programmed cell death) by upregulating pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes like Bcl-2.[9][10]
Experimental Workflows for Elucidating Mechanism of Action
A multi-step, integrated approach is essential to accurately define the mechanism of action of a novel pyridazinone compound.
Workflow Diagram: Mechanism of Action Elucidation
Caption: A stepwise workflow for elucidating a compound's MOA.
Step 1: Biochemical and Biophysical Assays
These initial assays confirm direct interaction with the putative molecular target and quantify the binding affinity and kinetics.
Protocol: PDE3 Inhibition Assay (Fluorescence Polarization)
-
Rationale: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for high-throughput screening. It measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[21] This method directly quantifies enzyme activity and its inhibition.[21]
-
Principle: A fluorescein-labeled cAMP (cAMP-FAM) tumbles rapidly in solution, resulting in low polarization. PDE3 hydrolyzes cAMP-FAM, and the resulting linear AMP-FAM is captured by a binding agent, forming a large, slow-tumbling complex with high polarization. Inhibitors prevent this conversion, keeping the polarization low.[21]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE3B enzyme, cAMP-FAM substrate, and the pyridazinone test compound at various concentrations.
-
Compound Plating: Dispense 2 µL of the test compound dilutions into a 384-well assay plate. Include wells for a known inhibitor (e.g., Cilostamide) as a positive control and DMSO as a negative (vehicle) control.
-
Enzyme Addition: Add 10 µL of diluted PDE3B enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the cAMP-FAM substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C in the dark.
-
Reaction Termination & Detection: Add 10 µL of the Binding Agent solution to stop the reaction and bind the product. Incubate for another 30 minutes.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., 485 nm excitation, 530 nm emission).
-
Data Analysis: Convert FP values to percent inhibition relative to controls and plot against compound concentration to determine the IC50 value.
-
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Rationale: SPR is a label-free technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon and koff).[22] This is crucial for understanding the drug-target interaction profile.[22][23][24]
-
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein (e.g., PDE3) onto a sensor chip surface. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.
-
Analyte Preparation: Prepare a series of precise dilutions of the pyridazinone compound (the analyte) in a suitable running buffer.
-
Binding Measurement: Inject the analyte dilutions sequentially over the sensor and reference surfaces at a constant flow rate. The change in refractive index, proportional to mass binding, is recorded in real-time as a sensorgram.
-
Dissociation: After the association phase, flow running buffer alone over the surface to monitor the dissociation of the compound from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove all bound analyte, preparing the surface for the next cycle.
-
Data Analysis: After double-referencing (subtracting the reference channel and a buffer-only injection), fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Step 2: Cellular Assays
Cellular assays validate that the target engagement observed in biochemical assays translates to a functional response in a biological context.
Protocol: Cellular cAMP Measurement Assay
-
Rationale: This assay directly measures the functional consequence of PDE3 inhibition in a cellular environment.[25][26] Luminescent or fluorescent reporter systems are commonly used for their high sensitivity and compatibility with high-throughput formats.[25][27]
-
Principle: A common format uses a luminescent signal that is inversely proportional to the amount of cAMP.[25] In the absence of cAMP, a modified luciferase produces a bright signal. When cAMP is present, it activates PKA, which consumes ATP, reducing the amount available for the luciferase and thus decreasing the light output.[25]
-
Step-by-Step Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., HEK293 or primary cardiomyocytes) in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat cells with various concentrations of the pyridazinone compound for a predetermined time (e.g., 30 minutes).
-
Adenylyl Cyclase Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells except the unstimulated control. This creates a baseline level of cAMP for inhibitors to act upon.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
cAMP Detection: Transfer the lysate to an assay plate containing the cAMP detection solution (containing PKA and luciferase components).
-
Signal Generation: Incubate as per the manufacturer's instructions to allow the enzymatic cascade to proceed.
-
Luminescence Reading: Measure the luminescent signal on a plate reader.
-
Data Analysis: A lower signal indicates higher cAMP levels (due to PDE inhibition). Calculate the EC50 value for the compound's effect on cAMP accumulation.
-
Step 3: In Vivo Models
In vivo studies are essential to confirm that the mechanism of action leads to the desired physiological effect in a whole-organism context.
-
Rationale: Animal models of disease provide the ultimate preclinical validation of a compound's efficacy and link its molecular mechanism to a therapeutic outcome.[28][29]
-
Example Model for Cardiotonic Drugs:
-
Model: Dog models of congestive heart failure (e.g., induced by chronic rapid pacing) are frequently used as their cardiovascular physiology closely resembles that of humans.[28][30]
-
Procedure: Once heart failure is established, the pyridazinone compound is administered (e.g., orally or via infusion).
-
Endpoints & Pharmacodynamics: Key parameters are measured over time, including:
-
Hemodynamics: Left ventricular pressure, cardiac output, systemic vascular resistance.
-
Echocardiography: Ejection fraction, fractional shortening.
-
Biomarkers: Plasma levels of NT-proBNP and troponins.
-
-
Interpretation: A successful cardiotonic agent will improve hemodynamic parameters and cardiac function, validating the in vitro and cellular findings.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is critical for comparing compounds and making informed decisions in a drug discovery program.
Table 1: Example Data Summary for Pyridazinone Analogs
| Compound ID | PDE3 IC50 (nM) [Biochemical] | SPR KD (nM) vs. PDE3 [Biophysical] | Cellular cAMP EC50 (nM) [Functional] |
| PYD-001 | 15.2 | 12.8 | 45.7 |
| PYD-002 | 120.5 | 115.1 | 350.2 |
| PYD-003 | 2.1 | 1.8 | 8.4 |
| Cilostamide | 25.0 | 22.5 | 78.1 |
-
Interpretation: This table allows for a clear structure-activity relationship (SAR) analysis. PYD-003 is the most potent compound across all assays, showing excellent correlation between direct target binding (Biochemical, Biophysical) and cellular functional activity. The rightward shift in potency from biochemical to cellular assays is expected and provides insight into factors like cell permeability and stability.
Conclusion
Pyridazinone compounds are a clinically and scientifically significant class of molecules with diverse and potent mechanisms of action. Their success in cardiovascular medicine is rooted in the elegant dual mechanism of PDE3 inhibition and calcium sensitization, which provides effective inodilation with an improved safety profile. Their emergence as multi-targeted anticancer agents highlights the versatility of the scaffold. A rigorous, multi-tiered experimental approach, progressing from biochemical assays to cellular systems and finally to in vivo models, is paramount for accurately elucidating their mechanisms and unlocking their full therapeutic potential.
References
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Tautomerism in 6-Substituted Pyridazin-3-one Derivatives: An In-Depth Technical Guide for Drug Development Professionals
Abstract
Pyridazin-3-one derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] A critical, yet often nuanced, aspect of their chemical behavior is tautomerism, a phenomenon that significantly influences their physicochemical properties, and consequently, their biological function. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in 6-substituted pyridazin-3-one derivatives. We will delve into the structural intricacies of the predominant tautomeric forms, the profound impact of substituents at the 6-position, and the robust analytical methodologies employed to characterize these dynamic systems. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to navigate the complexities of pyridazinone tautomerism and leverage this understanding in the design of novel therapeutics.
Introduction: The Pivotal Role of Tautomerism in Pyridazin-3-one Scaffolds
The pyridazin-3-one core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with diverse therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents.[1] The inherent structural feature of the pyridazin-3-one ring is its capacity to exist in different tautomeric forms, primarily the lactam (oxo) and lactim (hydroxy) forms. This dynamic equilibrium is not merely a chemical curiosity; it is a critical determinant of a molecule's behavior in a biological system.
The specific tautomer present can dictate a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, all of which are fundamental to drug-receptor interactions. Therefore, a thorough understanding and ability to predict or control the tautomeric preference of a 6-substituted pyridazin-3-one derivative is paramount for rational drug design and lead optimization.
The Tautomeric Landscape of 6-Substituted Pyridazin-3-ones
The tautomerism in 6-substituted pyridazin-3-ones primarily involves the interconversion between the oxo (amide) and hydroxy (enol) forms. A third, zwitterionic, form is also possible but generally contributes minimally to the overall equilibrium.[2]
Caption: Figure 1: Primary tautomeric equilibrium in 6-substituted pyridazin-3-ones.
Generally, the oxo form of pyridazin-3-one is considered to be the more stable tautomer.[1] However, the position of this equilibrium is not static and is significantly influenced by a trifecta of factors: the electronic nature of the substituent at the 6-position, the solvent environment, and the physical state (solid vs. solution).
The Decisive Influence of the 6-Substituent
The substituent at the 6-position of the pyridazinone ring plays a pivotal role in modulating the tautomeric equilibrium. Its electronic properties—whether it is electron-donating or electron-withdrawing—can stabilize or destabilize one tautomer over the other.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyridazine ring, such as amino or pyrrolyl groups, have been shown to shift the equilibrium towards the hydroxy (lactim) form.[2] This is attributed to the increased electron density on the pyridazine ring, which enhances the basicity of the ring nitrogens and stabilizes the protonated, hydroxy form. For instance, the presence of a 2-pyrrolyl group at the 6-position has been demonstrated to significantly shift the tautomeric equilibrium towards the hydroxyl structure compared to the unsubstituted parent system.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro, cyano, or halo groups, are expected to favor the oxo (lactam) form. These groups decrease the electron density of the ring, making the exocyclic oxygen more electronegative and thus favoring the carbonyl group. For example, the crystal structure of 6-chloropyridazin-3-ol has been determined to exist in the oxo form in the solid state.[3]
The Role of the Solvent: A Modulating Environment
The solvent in which the pyridazinone derivative is dissolved can profoundly impact the tautomeric equilibrium. The polarity and hydrogen-bonding capability of the solvent are the key determinants.
-
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the oxo and hydroxy tautomers. They can stabilize the more polar oxo form through dipole-dipole interactions and hydrogen bonding to the carbonyl oxygen. Simultaneously, they can also stabilize the hydroxy form by acting as both hydrogen bond donors and acceptors. Theoretical studies on pyridazin-3(2H)-one have shown that protic polar solvents are required to reduce the high activation energy for the direct hydrogen transfer between the tautomers.[4][5]
-
Aprotic Solvents: In aprotic solvents, the equilibrium position is more dependent on the intrinsic stability of the tautomers and intramolecular interactions. In some cases, the less polar hydroxy form may be favored in nonpolar aprotic solvents.
Experimental Characterization of Tautomeric Equilibria: A Practical Guide
The characterization and quantification of tautomeric mixtures are crucial for understanding the structure-activity relationship (SAR) of 6-substituted pyridazin-3-one derivatives. A combination of spectroscopic and computational methods provides a robust approach to elucidating the tautomeric landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification
NMR spectroscopy is a powerful tool for both the qualitative identification and quantitative determination of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6]
Step-by-Step Protocol for Determining Tautomeric Equilibrium Constant (Kt) by 1H NMR:
-
Sample Preparation: Prepare a solution of the 6-substituted pyridazin-3-one derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) at a known concentration.
-
Acquisition of 1H NMR Spectrum: Acquire a high-resolution 1H NMR spectrum of the sample.
-
Signal Identification: Identify distinct signals corresponding to each tautomer. Protons in different chemical environments in the oxo and hydroxy forms will have different chemical shifts. For example, the N-H proton of the lactam form and the O-H proton of the lactim form will appear at different chemical shifts. Similarly, the ring protons adjacent to the tautomerizing moiety will also show distinct signals.
-
Integration of Signals: Carefully integrate the area of well-resolved signals that are unique to each tautomer.
-
Calculation of Tautomeric Ratio: The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio in the equilibrium mixture.
-
% Oxo = [Integral(Oxo) / (Integral(Oxo) + Integral(Hydroxy))] * 100
-
% Hydroxy = [Integral(Hydroxy) / (Integral(Oxo) + Integral(Hydroxy))] * 100
-
-
Calculation of Kt: The equilibrium constant, Kt, is the ratio of the concentrations of the two tautomers.
-
K_t = [Hydroxy] / [Oxo] = Integral(Hydroxy) / Integral(Oxo)
-
Caption: Figure 3: Workflow for UV-Vis spectroscopic analysis.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous evidence of the predominant tautomeric form in the solid state. This technique is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects. The crystal structure of 6-chloropyridazin-3-ol, for instance, confirms the presence of the oxo (lactam) form in the solid state. [3]
Computational Chemistry: A Predictive and Mechanistic Tool
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for elucidating the mechanisms of their interconversion. [4][5]Computational studies can provide insights into the activation energies for tautomerization and the influence of substituents and solvents on the equilibrium. These theoretical calculations, when used in conjunction with experimental data, provide a comprehensive understanding of the tautomeric behavior of 6-substituted pyridazin-3-ones.
Tautomerism and Its Implications for Drug Development
The tautomeric state of a 6-substituted pyridazin-3-one derivative can have profound consequences for its biological activity. The different tautomers will exhibit distinct pharmacodynamic and pharmacokinetic properties.
Table 1: Impact of Tautomerism on Drug Properties
| Property | Oxo (Lactam) Tautomer | Hydroxy (Lactim) Tautomer | Implication in Drug Development |
| Hydrogen Bonding | H-bond acceptor (C=O) and H-bond donor (N-H) | H-bond donor (O-H) and H-bond acceptor (ring N) | Crucial for target binding specificity and affinity. The different spatial arrangement of donors and acceptors can lead to different binding modes. |
| Lipophilicity (LogP) | Generally more polar | Generally less polar | Affects membrane permeability, absorption, and distribution. A shift in tautomeric equilibrium can alter the ADME profile. |
| pKa | Different acidity/basicity compared to the hydroxy form | Different acidity/basicity compared to the oxo form | Influences the ionization state at physiological pH, which impacts solubility, absorption, and interaction with biological targets. |
| Shape & Conformation | Different bond lengths and angles | Different bond lengths and angles | Can affect how the molecule fits into a binding pocket. |
Molecular Docking and Target Interactions:
Molecular docking studies can be employed to predict the binding modes of different tautomers to a target protein. By comparing the binding energies and interactions of the oxo and hydroxy forms, researchers can gain insights into which tautomer is more likely to be biologically active. For example, the hydrogen bonding pattern of a specific tautomer might be essential for a critical interaction with an amino acid residue in the active site of an enzyme. [7]
Conclusion and Future Perspectives
The tautomerism of 6-substituted pyridazin-3-one derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. A comprehensive understanding of the factors that govern the tautomeric equilibrium—namely, the nature of the 6-substituent and the solvent environment—is essential for the rational design of new therapeutic agents.
The judicious use of a combination of experimental techniques, including NMR and UV-Vis spectroscopy, and computational methods allows for the thorough characterization of these dynamic systems. By elucidating the predominant tautomeric forms and understanding their distinct physicochemical and biological properties, medicinal chemists can more effectively optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric equilibria for a wider range of substituents and solvent systems. Furthermore, the increasing availability of high-resolution structural biology techniques will provide more detailed insights into how different tautomers interact with their biological targets, paving the way for the design of the next generation of pyridazinone-based therapeutics.
References
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Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 85-93. [Link]
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Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]
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Abdel-Aziz, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(15), 1145-1175. [Link]
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Sarkar, P., et al. (2022). tert-Butyl Nitrite Promoted Visible-Light-Induced Steric-Hindrance-Regulated Concurrent Cross-Coupling and Regioselective Nitration of 3-Alkylidene-2-oxindoles. Advanced Synthesis & Catalysis, 364(12), 2086-2093. [Link]
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Abdelbaset, M. S., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(19), 1636-1653. [Link]
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Bieniek, A., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 26(11), 3321. [Link]
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Al-fahd, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]
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de Oliveira, A. P. A., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3, 1199341. [Link]
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Kaim, W., et al. (1997). Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions, (1), 91-97. [Link]
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Kumar, D., & Singh, R. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(4), 1275-1286. [Link]
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Sanchez-Tejeda, A., et al. (2008). UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values. Journal of Agricultural and Food Chemistry, 56(19), 9236-9243. [Link]
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Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]
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Patel, K. D., et al. (2015). molecular docking studies of some pyridazinone derivatives. World Journal of Pharmaceutical Research, 4(10), 1957-1965. [Link]
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de Oliveira, A. P. A., et al. (2023). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
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D'Abramo, M., et al. (2012). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 14(37), 12869-12877. [Link]
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PubChem. (n.d.). 6-Amino-3-chloropyridazine. [Link]
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One-Pot Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the efficient one-pot synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[1] The inherent structural features of the pyridazinone ring system allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1] These compounds have been investigated for their potential as analgesic, anti-inflammatory, antimicrobial, antihypertensive, and cardiotonic agents.[1][2][3][4][5] The 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold, in particular, serves as a valuable building block for the development of novel therapeutic agents. Its synthesis via a one-pot reaction from readily available starting materials offers an efficient and atom-economical approach for accessing this important chemical entity.
Reaction Principle: A Classic Condensation Approach
The synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is achieved through the condensation reaction of a γ-keto acid, levulinic acid, with phenylhydrazine. This reaction is a well-established method for the formation of the pyridazinone ring system. The one-pot nature of this protocol simplifies the synthetic process by eliminating the need for isolation of intermediates, thereby saving time and resources.
Reaction Scheme
Figure 1: One-pot synthesis of the target compound.
Detailed One-Pot Synthesis Protocol
This protocol is based on established and verified synthetic procedures, ensuring a high probability of success.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Levulinic Acid | ≥98% | Sigma-Aldrich |
| Phenylhydrazine | ≥97% | Acros Organics |
| Ethanol | Anhydrous | Fisher Scientific |
| Deionized Water | - | - |
| Ice | - | - |
| Methanol | Reagent Grade | VWR Chemicals |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
Crystallizing dish
-
Melting point apparatus
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine levulinic acid (2.6 mL, 25 mmol) and phenylhydrazine (2.7 mL, 27 mmol).
-
Solvent Addition: Add 60 mL of anhydrous ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours with continuous stirring. The solution will typically turn from colorless to a pale yellow or amber color.
-
Work-up: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture onto a beaker containing crushed ice (approximately 100 g). A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.
-
Recrystallization: Recrystallize the crude product from methanol to obtain pure 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one as colorless crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Results
-
Yield: 3.9 g (85%)
-
Melting Point: 367–369 K (94-96 °C)
Mechanism of Reaction: A Step-by-Step Look
The formation of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from levulinic acid and phenylhydrazine proceeds through a well-defined reaction mechanism involving nucleophilic attack and subsequent cyclization.
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The Carrageenan-Induced Paw Edema Model: An Application Note and Protocol for Anti-Inflammatory Drug Screening
Introduction: A Foundational Model in Inflammation Research
The carrageenan-induced paw edema model is a cornerstone in the field of pharmacology for the screening and evaluation of potential anti-inflammatory therapeutics.[1] Its enduring prevalence is a testament to its reproducibility, sensitivity, and the robust, acute inflammatory response it elicits, which shares key pathological features with human inflammatory conditions. This model provides a crucial in vivo platform to investigate the efficacy and mechanisms of action of novel compounds, particularly those targeting the pathways of acute inflammation.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedural steps to provide a deeper understanding of the model's underlying biological mechanisms, the rationale behind each experimental choice, and the critical considerations for ensuring data integrity and ethical conduct.
The Scientific Underpinnings: Carrageenan's Biphasic Inflammatory Cascade
The subcutaneous injection of carrageenan, a sulfated polysaccharide extracted from red seaweed, into the paw of a rodent initiates a well-characterized, biphasic inflammatory response.[1] Understanding this two-phased reaction is paramount for interpreting experimental outcomes and identifying the potential targets of a test compound.
The Early Phase (0-2.5 hours): This initial stage is characterized by the rapid release of pre-formed inflammatory mediators from resident mast cells and platelets. The key players in this phase include:
-
Histamine and Serotonin: These vasoactive amines increase vascular permeability, leading to the extravasation of plasma and the initial swelling or edema.
-
Bradykinin: This peptide further enhances vasodilation and vascular permeability, and is a potent pain-producing substance.
Compounds that demonstrate efficacy in this early phase are likely to interfere with the release or action of these initial mediators.
The Late Phase (2.5-6 hours onwards): The second phase is a more complex and sustained inflammatory response, driven by the synthesis of new inflammatory molecules and the infiltration of immune cells. This phase is predominantly mediated by:
-
Prostaglandins: Synthesized by the cyclooxygenase (COX) enzymes, particularly COX-2, prostaglandins are potent vasodilators and contribute significantly to edema, pain, and fever. This is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are released, orchestrating the recruitment and activation of neutrophils.
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), NO contributes to vasodilation and can also have pro-inflammatory effects.
-
Neutrophil Infiltration: The migration of neutrophils to the site of inflammation is a hallmark of the late phase. These cells release a battery of enzymes and reactive oxygen species that contribute to tissue damage and amplify the inflammatory response.
A test compound's ability to inhibit this second phase suggests a mechanism of action involving the inhibition of COX enzymes, cytokine production, or leukocyte migration.
To visualize this complex interplay of mediators, the following signaling pathway diagram is provided:
Caption: Biphasic Inflammatory Cascade in the Carrageenan Model.
Ethical Considerations and Animal Welfare
Prior to initiating any study, it is imperative to obtain approval from the Institutional Animal Ethics Committee (IAEC). All procedures must be conducted in strict accordance with established guidelines for the care and use of laboratory animals. The "3Rs" principle—Replacement, Reduction, and Refinement—should be the guiding framework for all animal experimentation.[2]
-
Replacement: While the carrageenan paw edema model is an in vivo assay, researchers should continuously evaluate if alternative in vitro methods can provide preliminary screening data.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant results. Proper experimental design and power analysis are crucial in this regard.
-
Refinement: All efforts should be made to minimize animal pain and distress.[3] This includes proper handling, the use of appropriate anesthetics or analgesics where necessary (though not in a way that would interfere with the study's endpoints), and ensuring a comfortable and enriched housing environment. Adherence to reporting standards like the ARRIVE guidelines is also essential for transparency and reproducibility.[4][5]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations to ensure consistency and reliability.
1. Materials and Reagents:
-
Test Animals: Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice (20-25g) of either sex. Animals should be acclimatized for at least one week before the experiment.
-
Carrageenan (Lambda, Type IV): Prepare a 1% (w/v) solution in sterile 0.9% saline. This solution should be prepared fresh or stored at 4°C for no longer than a week.
-
Test Compound: Dissolve or suspend in an appropriate vehicle (e.g., distilled water, saline, or 0.5% carboxymethyl cellulose).
-
Reference Drug (Positive Control): Indomethacin or another standard NSAID, prepared in the same vehicle as the test compound.
-
Vehicle (Negative Control): The solvent used to prepare the test and reference compounds.
-
Syringes and Needles (27-30 gauge): For administration of compounds and carrageenan.
2. Experimental Groups:
A typical study design includes the following groups (n=6-8 animals per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Positive Control): Receives the reference drug (e.g., Indomethacin, 10-20 mg/kg).
-
Group III, IV, V... (Test Groups): Receive different doses of the test compound.
3. Experimental Procedure:
The following workflow diagram illustrates the key steps of the protocol:
Caption: Experimental Workflow for the Carrageenan Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Preparation: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water. This ensures uniform absorption of orally administered compounds.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[6][8] This is the baseline reading (V₀). The paw should be immersed in the measuring chamber up to a predetermined mark to ensure consistency.
-
Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).[9] The volume of administration should be consistent across all groups (e.g., 10 mL/kg for rats).
-
Waiting Period: Allow a sufficient period for the absorption of the administered compounds. A typical waiting time is 60 minutes for oral administration.[1]
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[1][10]
-
Post-Carrageenan Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[10]
Data Analysis and Interpretation
The primary endpoint of this assay is the change in paw volume, which is indicative of the extent of edema.
1. Calculation of Edema:
The increase in paw volume (edema) at each time point is calculated as: Edema (E) = Vₜ - V₀ Where:
-
Vₜ is the paw volume at time 't' after carrageenan injection.
-
V₀ is the initial paw volume (baseline).
2. Calculation of Percentage Inhibition of Edema:
The anti-inflammatory activity is expressed as the percentage inhibition of edema. This is calculated using the following formula[11][12]:
Percentage Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] x 100
Where:
-
ΔV_treated is the mean increase in paw volume in the treated group.
-
ΔV_control is the mean increase in paw volume in the control group.
A more detailed formula is: i = 100 * {1 - (a - x) / (b - y)} [11] Where:
-
i = percent inhibition
-
a = mean paw volume of the test/standard group after carrageenan injection
-
x = mean paw volume of the test/standard group before carrageenan injection
-
b = mean paw volume of the control group after carrageenan injection
-
y = mean paw volume of the control group before carrageenan injection
3. Statistical Analysis:
The results should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated groups and the control group can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test. A p-value of less than 0.05 is generally considered statistically significant.
Expected Results with Standard Drugs
The following table summarizes the expected outcomes for a standard NSAID like indomethacin in the carrageenan-induced paw edema model. These values can serve as a benchmark for validating the assay in your laboratory.
| Treatment Group | Dose (mg/kg) | Route | Peak Inhibition Time (hours) | Approximate % Inhibition of Edema |
| Vehicle Control | - | p.o. | - | 0% |
| Indomethacin | 10-20 | p.o. | 3-4 | 50-60%[13][14] |
| Indomethacin | 2 | p.o. | 2-3 | Significant reduction in paw edema[14][15] |
Troubleshooting and Key Considerations
-
Variability in Response: Ensure that the animals are of a consistent age and weight, as this can influence the inflammatory response.
-
Carrageenan Preparation: The carrageenan solution must be homogenous. Inadequate mixing can lead to inconsistent results.
-
Injection Technique: The sub-plantar injection should be performed consistently to avoid variability in the extent of edema.
-
Plethysmometer Usage: Consistent immersion depth of the paw is crucial for accurate and reproducible measurements.
Conclusion
The carrageenan-induced paw edema model remains an invaluable tool for the preliminary in vivo assessment of anti-inflammatory compounds. Its well-defined biphasic response allows for insights into the potential mechanisms of action of test substances. By adhering to a meticulously detailed and ethically sound protocol, researchers can generate reliable and reproducible data that can confidently guide the progression of promising anti-inflammatory drug candidates through the development pipeline.
References
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link]
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Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Percentage inhibition of paw oedema at respective time. ResearchGate. Available at: [Link]
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Amann, R., Schuligoi, R., Lanz, I., & Donnerer, J. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 177–180. Available at: [Link]
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Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., Marks, R., Falsini, B., Capodicasa, N., Miertus, S., Lorusso,L., Dondossola, D., Tartaglia, G. M., Ergoren, M. C., Dundar, M., Michelini, S., Malacarne, D., Bonetti, G., Dautaj, A., Donato, K., Medori, M. C., Beccari, T., Samaja, M., Connelly, S. T., Martin, D., Morresi, A., Bacu, A., Herbst, K. L., Kapustin, M., Stuppia, L., Lumer, L., Farronato, G., & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. Available at: [Link]
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Fehrenbacher, J. C., Vasy, J. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit5.4. Available at: [Link]
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Percent inhibition of carrageenan paw edema for.... ResearchGate. Available at: [Link]
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Jan, B., Zahir, A., Uzair, M., & Ahmad, S. (2015). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. PMC. Available at: [Link]
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Gutiérrez-Rebolledo, G. A., Siordia-Reyes, A. G., Meckes-Fischer, M., & Jiménez-Arellanes, M. A. (2016). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link]
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Percentage inhibition of paw edema: Significance and symbolism. Wisdomlib. (2025). Available at: [Link]
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2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
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Li, F., Li, W., Liu, N., Su, Z., Chen, J., & Lai, X. (2015). Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis in Vivo Models. Tropical Journal of Pharmaceutical Research, 14(7), 1251. Available at: [Link]
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ARRIVE guidelines. University of Auckland. Available at: [Link]
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Application Note: Quantifying Pyridazinone Ligand Affinity at the Translocator Protein (TSPO) Using Radioligand Binding Assays
Introduction: The Power of Radioligand Binding in Drug Discovery
Radioligand binding assays are a cornerstone technique in pharmacology and drug development, offering a robust and highly sensitive method to quantify the interaction between a ligand and its receptor.[1][2] This application note provides a detailed protocol for determining the binding affinity of novel pyridazinone-based compounds for the 18 kDa Translocator Protein (TSPO), an important drug target implicated in a range of pathologies.
The pyridazinone core is a versatile scaffold found in numerous biologically active compounds targeting a variety of receptors and enzymes.[3] TSPO, previously known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial protein that has garnered significant interest as a therapeutic target for neuroinflammatory disorders, cancer, and neuropsychiatric conditions.[4][5][6] Consequently, the accurate determination of the binding affinity of new pyridazinone derivatives for TSPO is a critical step in their development as potential therapeutics.
This guide will walk researchers through the principles of radioligand binding, provide step-by-step protocols for saturation and competition assays, and detail the subsequent data analysis to derive key affinity parameters such as the dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki).
Principles of Radioligand Binding Assays
Radioligand binding assays utilize a radioactively labeled ligand (the radioligand) to specifically bind to a target receptor.[2][7] The fundamental principle relies on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[8] By measuring the amount of radioactivity bound to the receptor, we can quantify the number of binding sites and the affinity of the ligand for the receptor.
There are three primary types of radioligand binding assays:
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[9][10]
-
Competition Assays: In this format, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound (the competitor). These assays are used to determine the affinity (expressed as the inhibitory constant, Ki) of the unlabeled compound for the receptor.[9][11]
-
Kinetic Assays: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing insights into the binding dynamics.[11][12]
A critical aspect of all radioligand binding assays is the distinction between total binding, non-specific binding, and specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor. This is determined by measuring binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[10][13]
-
Specific Binding: The binding of the radioligand to the target receptor, calculated by subtracting non-specific binding from total binding.[10]
Visualizing the Radioligand Binding Assay Workflow
Figure 1. A generalized workflow for a filtration-based radioligand binding assay.
Materials and Reagents
Note: All procedures involving radioactive materials must be performed in designated areas with appropriate safety precautions and in accordance with institutional and national regulations.
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing human TSPO or from tissues known to have high TSPO expression (e.g., kidney, adrenal gland).
-
Radioligand: A high-affinity TSPO radioligand such as [³H]PK 11195 or [³H]PBR28. The choice of radioligand is critical and should be based on its affinity, specific activity, and low non-specific binding.[14]
-
Unlabeled Ligands:
-
For determination of non-specific binding: PK 11195 or another high-affinity, structurally distinct TSPO ligand.
-
Test Compounds: The pyridazinone derivatives to be evaluated.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester for rapid filtration over glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Vials and Cocktail: For quantification of radioactivity.
-
Liquid Scintillation Counter: To measure the radioactivity.
-
Protein Assay Kit: (e.g., BCA or Bradford) to determine the protein concentration of the membrane preparation.
Detailed Experimental Protocols
Part 1: Membrane Preparation
-
Cell Lysis: Harvest cells expressing TSPO and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[15]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[15]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer with 10% glycerol for cryoprotection) at a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.
Part 2: Saturation Binding Assay to Determine Kd and Bmax of the Radioligand
The goal of this assay is to characterize the binding of your chosen radioligand to the TSPO preparation.
-
Assay Setup: Prepare a series of dilutions of the radioligand (e.g., [³H]PK 11195) in assay buffer, typically ranging from 0.1 to 10 times the expected Kd. For each concentration, you will have tubes for total binding and non-specific binding (in triplicate).
-
Total Binding: To each tube, add:
-
Assay buffer
-
Radioligand at the desired concentration
-
Membrane preparation (typically 20-50 µg of protein)
-
-
Non-Specific Binding: To each tube, add:
-
Assay buffer
-
A high concentration of unlabeled TSPO ligand (e.g., 10 µM PK 11195)
-
Radioligand at the desired concentration
-
Membrane preparation (same amount as for total binding)
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).[15]
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[15]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Part 3: Competition Binding Assay to Determine the Ki of Pyridazinone Compounds
This assay will determine the affinity of your unlabeled pyridazinone test compounds for TSPO.
-
Assay Setup: Prepare a series of dilutions of your unlabeled pyridazinone test compound in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Reaction Mix: In each tube, add the following in order:
-
Assay buffer
-
Unlabeled pyridazinone test compound at varying concentrations.
-
A fixed concentration of the radioligand, typically at or below its Kd value determined from the saturation assay.[10]
-
Membrane preparation (same amount as in the saturation assay).
-
-
Controls: Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a standard unlabeled ligand, e.g., 10 µM PK 11195).
-
Incubation, Termination, and Counting: Follow the same procedures as described in steps 4-7 of the saturation binding assay protocol.
Data Analysis and Interpretation
Saturation Binding Data Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the non-specific binding replicates from the average CPM of the total binding replicates.
-
Convert CPM to Molar Concentration: Convert the specific binding CPM values to fmol/mg or pmol/mg of protein using the specific activity of the radioligand and the protein concentration of the membrane preparation.
-
Non-linear Regression: Plot specific binding as a function of the free radioligand concentration. Fit the data using a non-linear regression model for one-site binding (hyperbola).[16] This will yield the Kd (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium) and the Bmax (the total concentration of receptor binding sites).
Table 1: Example Saturation Binding Data
| [Radioligand] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Specific Binding (fmol/mg) |
| 0.1 | 1500 | 200 | 1300 | 130 |
| 0.5 | 5000 | 400 | 4600 | 460 |
| 1.0 | 7500 | 600 | 6900 | 690 |
| 2.5 | 11000 | 1000 | 10000 | 1000 |
| 5.0 | 13000 | 1500 | 11500 | 1150 |
| 10.0 | 14000 | 2000 | 12000 | 1200 |
| 20.0 | 14500 | 2500 | 12000 | 1200 |
Scatchard Plot (Linear Transformation)
While non-linear regression is now the preferred method, the Scatchard plot is a classic linear transformation used to visualize saturation binding data.[14] A plot of Bound/Free radioligand versus Bound radioligand yields a straight line where:
-
Slope = -1/Kd
-
X-intercept = Bmax
A non-linear Scatchard plot may indicate multiple binding sites or cooperativity.[14][17]
Figure 2. A representative Scatchard plot for single-site binding.
Competition Binding Data Analysis
-
Calculate Percent Specific Binding: For each concentration of the pyridazinone competitor, calculate the percent specific binding relative to the control (total binding in the absence of competitor).
-
Non-linear Regression (Log(inhibitor) vs. response): Plot the percent specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Cheng-Prusoff Correction: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18][19] This correction accounts for the concentration of the radioligand used in the assay and its affinity for the receptor.
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).
-
Table 2: Example Competition Binding Data Analysis
| Pyridazinone [M] | Log [M] | % Specific Binding |
| 1.00E-11 | -11.0 | 98 |
| 1.00E-10 | -10.0 | 95 |
| 1.00E-09 | -9.0 | 85 |
| 1.00E-08 | -8.0 | 52 |
| 1.00E-07 | -7.0 | 15 |
| 1.00E-06 | -6.0 | 5 |
| 1.00E-05 | -5.0 | 2 |
From this data, non-linear regression would yield an IC50. For example, if the IC50 is determined to be 8 x 10⁻⁹ M, the radioligand concentration was 1 nM, and the radioligand Kd was 2 nM, then:
Ki = (8 x 10⁻⁹ M) / (1 + (1 nM / 2 nM)) = 5.33 x 10⁻⁹ M = 5.33 nM
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following self-validating checks into your experimental design:
-
Ligand Depletion: Ensure that less than 10% of the added radioligand is bound at all concentrations tested.[11][20] If binding exceeds this, reduce the amount of receptor in the assay.
-
Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium, especially for lower concentrations of the radioligand which take longer to equilibrate.[20]
-
Non-specific Binding: Non-specific binding should ideally be less than 50% of the total binding.[21] High non-specific binding can obscure the specific binding signal and reduce the accuracy of your results.
-
Pharmacological Profile: For a newly established assay, confirm the identity of the receptor by performing competition assays with a panel of known standard ligands with established affinities for the target. The rank order of potency should be consistent with published data.
By adhering to these principles and protocols, researchers can confidently and accurately determine the binding affinities of novel pyridazinone compounds for the Translocator Protein, providing crucial data for advancing drug discovery programs.
References
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
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Creative Bioarray. Radioligand Binding Assay. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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Wikipedia. Ligand binding assay. [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
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Hulme EC. Radioligand binding assays and their analysis. PubMed. [Link]
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Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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GraphPad. Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. [Link]
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Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
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Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
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GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
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Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
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Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]
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Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. [Link]
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PubMed. PET tracers for the peripheral benzodiazepine receptor and uses thereof. [Link]
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Frontiers in Bioscience-Landmark. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
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TPC. B max and K D. [Link]
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PubMed. GPCR-radioligand binding assays. [Link]
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PubMed. Radioligand binding methods: practical guide and tips. [Link]
-
PubMed. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. [Link]
-
Journal of Nuclear Medicine. A Novel TSPO-binding Radioligand, [18F]BS224, for PET Imaging of Neuroinflammation including Less Sensitivity to TSPO Human Gene Polymorphism rs6971. [Link]
-
AACR Journals. Peripheral-Type Benzodiazepine Receptor (PBR) in Human Breast Cancer. [Link]
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PubMed. Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. [Link]
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YouTube. comparing potency values with the Cheng-Prusoff equation. [Link]
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PubMed. The peripheral benzodiazepine receptor: a promising therapeutic drug target. [Link]
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The Hebrew University of Jerusalem. An Analysis on the Slope of Scatchard Plots. [Link]
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PubMed. Peripheral benzodiazepine receptor and its clinical targeting. [Link]
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Molecules. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
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Application Notes and Protocols: In Vivo Analgesic Activity Testing Using the Acetic Acid-Induced Writhing Test
Introduction: The Principle and Utility of the Writhing Test
The acetic acid-induced writhing test is a cornerstone in preclinical pharmacology for the screening and evaluation of peripherally acting analgesic compounds.[1] This chemical-induced visceral pain model is characterized by its simplicity, sensitivity, and reliability in detecting the analgesic effects of various substances, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The test involves the intraperitoneal (i.p.) injection of a dilute acetic acid solution into a rodent, typically a mouse, which elicits a stereotyped and quantifiable behavioral response known as "writhing."[4] This response includes abdominal constrictions, stretching of the hind limbs, and torsion of the trunk.[4][5]
The analgesic activity of a test compound is determined by its ability to significantly reduce the frequency of these writhes compared to a control group that has received a vehicle.[5] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the principles, detailed protocols, data interpretation, and ethical considerations associated with the acetic acid-induced writhing test.
Mechanism of Acetic Acid-Induced Nociception
The scientific rationale behind the writhing test lies in its simulation of inflammatory pain. The intraperitoneal administration of acetic acid acts as a chemical irritant, triggering a localized inflammatory response within the peritoneal cavity.[1] This irritation leads to the release of a cascade of endogenous inflammatory and pain mediators, including bradykinin and prostaglandins (specifically PGE2 and PGI2), from peritoneal resident cells.[1][6] These mediators then act on and sensitize peripheral nociceptors (pain-sensing nerve fibers), leading to the characteristic writhing behavior.[7] Weak acids like acetic acid can also cross the cell membrane and cause intracellular acidification, which can activate nociceptor ion channels such as TRPA1. Because this model relies on the inflammatory cascade, it is particularly effective for identifying compounds that interfere with these peripheral mechanisms, such as COX inhibitors which block prostaglandin synthesis.[8]
The Writhing Test as a Self-Validating System
For any experimental protocol to be trustworthy, it must function as a self-validating system. In the context of the writhing test, this is achieved through a carefully designed experimental setup that includes multiple controls and quantifiable, objective endpoints.
-
Negative Control (Vehicle): This group receives the vehicle in which the test compound is dissolved (e.g., normal saline, distilled water, or a specific solvent with a suspending agent). This is the baseline to which all other groups are compared, establishing the maximum writhing response induced by acetic acid alone.
-
Positive Control: A standard, well-characterized analgesic drug is administered to this group. For the writhing test, a peripherally acting analgesic like Diclofenac Sodium or Aspirin is an appropriate positive control.[2][8] This group serves two critical functions: it validates that the assay is capable of detecting an analgesic effect and provides a benchmark against which the potency of the test compound can be compared.
-
Dose-Response Relationship: Testing the compound of interest at multiple dose levels is crucial. A logical, dose-dependent decrease in the number of writhes strengthens the evidence for a true analgesic effect and helps to rule out non-specific effects.
-
Clear and Quantifiable Endpoint: The primary endpoint of the assay—the number of writhes—is a discrete, easily observable, and quantifiable behavior.[4] This objectivity minimizes scorer bias and enhances the reproducibility of the results.
By incorporating these elements, the experimental design inherently includes checks and balances that validate the results of the assay.
Ethical Considerations and Alternatives
A critical aspect of conducting the writhing test is the ethical consideration of animal welfare. The procedure induces significant pain and distress in the animals, described by some as "agony".[5] Consequently, researchers have an ethical obligation to minimize animal suffering. This includes using the minimum number of animals required for statistical power, ensuring proper handling and acclimatization, and considering experimental designs that can reduce the severity or duration of the pain. In some regions, the use of this test is restricted due to its severity.[5]
Given these ethical concerns, it is important to be aware of alternative models for assessing analgesia, which may be more appropriate depending on the specific research question:
-
Hot Plate Test: This test measures the response latency to a thermal stimulus and is primarily used for evaluating centrally acting analgesics.[9][10]
-
Tail Flick Test: Similar to the hot plate test, this model assesses the latency of a tail-flick response to a radiant heat source and is also sensitive to centrally acting analgesics.[10][11]
-
Formalin Test: This model involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response (an initial acute phase followed by a longer inflammatory phase). It allows for the differentiation between acute nociceptive pain and persistent inflammatory pain and can detect both centrally and peripherally acting analgesics.[12]
Detailed Experimental Protocol
This protocol outlines the steps for conducting the acetic acid-induced writhing test in mice.
Materials and Reagents
-
Animals: Male Swiss albino mice (or another appropriate strain) weighing 20-30 grams.
-
Acetic Acid Solution: 0.6% (v/v) glacial acetic acid in distilled water or normal saline. The concentration can be adjusted (commonly ranging from 0.5% to 1.0%) to achieve a consistent and robust writhing response.[13]
-
Test Compound(s): Dissolved or suspended in an appropriate vehicle.
-
Positive Control: Diclofenac Sodium (10 mg/kg) or another suitable NSAID.[2]
-
Vehicle Control: The solvent used to prepare the test compound and positive control (e.g., normal saline, 0.5% carboxymethylcellulose).
-
Equipment:
-
Animal balance
-
Syringes (1 mL) with appropriate gauge needles for oral gavage and intraperitoneal injections.
-
Observation chambers (e.g., clear plastic boxes) allowing for unobstructed viewing of individual animals.
-
Stopwatch or timer.
-
Step-by-Step Methodology
-
Animal Acclimatization and Handling:
-
Acclimatize the animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Handle the animals gently to minimize stress.
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[2]
-
-
Grouping and Fasting:
-
Randomly divide the animals into experimental groups (n = 6-8 animals per group is typical for sufficient statistical power).
-
Example groups:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Diclofenac Sodium 10 mg/kg)
-
Group III: Test Compound (Dose 1)
-
Group IV: Test Compound (Dose 2)
-
Group V: Test Compound (Dose 3)
-
-
Fast the animals overnight (approximately 12-18 hours) before the experiment, with continued free access to water. This ensures proper absorption of orally administered compounds.
-
-
Administration of Test Substances:
-
Weigh each animal and calculate the precise volume of the substance to be administered.
-
Administer the vehicle, positive control, or test compound via the desired route (e.g., orally (p.o.) or intraperitoneally (i.p.)).
-
Pre-treatment Time: The time between the administration of the test substance and the induction of writhing is critical and depends on the route of administration and the pharmacokinetic properties of the compound.
-
For oral administration, a pre-treatment time of 30-60 minutes is common.[3]
-
For intraperitoneal administration, a shorter pre-treatment time of 15-30 minutes is typically used.
-
-
-
Induction of Writhing:
-
Following the pre-treatment period, administer the 0.6% acetic acid solution intraperitoneally to each mouse. A typical volume is 10 mL/kg of body weight.[3]
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse individually into an observation chamber.
-
Allow for a brief latency period (e.g., 5 minutes) for the onset of writhing.
-
Count the total number of writhes for each animal over a defined period, typically 15-20 minutes.[3]
-
A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[4]
-
Data Presentation and Statistical Analysis
The collected data should be organized and analyzed to determine the analgesic efficacy of the test compound.
Data Presentation
Summarize the results in a clear and concise table.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | Percent Inhibition (%) |
| Vehicle Control | - | 45.6 ± 2.3 | 0 |
| Positive Control (Diclofenac Na) | 10 | 12.3 ± 1.5 | 73.0 |
| Test Compound | 50 | 30.1 ± 2.1** | 34.0 |
| Test Compound | 100 | 21.5 ± 1.8 | 52.8 |
| Test Compound | 200 | 15.8 ± 1.6*** | 65.3 |
| *Hypothetical data presented. SEM = Standard Error of the Mean. **p < 0.01, **p < 0.001 compared to Vehicle Control. |
Calculation of Percent Inhibition
The analgesic effect is quantified as the percentage inhibition of writhing, calculated using the following formula:[14]
Caption: Experimental workflow for the acetic acid-induced writhing test.
Signaling Pathway of Acetic Acid-Induced Pain
Caption: Simplified signaling pathway of acetic acid-induced visceral pain.
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Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. Retrieved from [Link]
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Mamun-Or-Rashid, M., Islam, A., Amran, M. S., & Hossain, M. A. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. Retrieved from [Link]
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Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). Journal of Pharmaceutical Research International, 37(8), 56-63. Retrieved from [Link]
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Adeyemi, O. O., Yemitan, O. K., & Taiwo, A. E. (2006). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Pharmaceutical biology, 44(8), 618-626. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
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Wang, Y. Y., Chang, R. B., Allgood, J. N., Silver, W. L., & Liman, E. R. (2011). A TRPA1-dependent mechanism for the pungent sensation of weak acids. The Journal of general physiology, 137(6), 493–505. Retrieved from [Link]
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Chuang, H. H., Prescott, E. D., Kong, H., Shields, S., Jordt, S. E., Basbaum, A. I., ... & Julius, D. (2001). Bradykinin and nerve growth factor release the capsaicin receptor from PtdIns (4, 5) P2-mediated inhibition. Nature, 411(6840), 957-962. Retrieved from [Link]
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Gregory, N. S., Harris, A. L., Robinson, C. R., Dougherty, P. M., Fuchs, P. N., & Sluka, K. A. (2013). An overview of animal models of pain: disease models and outcome measures. The Journal of Pain, 14(11), 1255-1269. Retrieved from [Link]
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Hosseini, A., & Abdollahi, A. (2018). Effect of thymoquinone on acetic acid-induced visceral nociception in rats: role of central cannabinoid and α2-adrenergic receptors. Journal of basic and clinical physiology and pharmacology, 29(5), 515-521. Retrieved from [Link]
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Geppetti, P., & Trevisani, M. (2004). Capsaicin, nociception and pain. Fitoterapia, 75(Suppl 1), S16-S21. Retrieved from [Link]
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Lee, J. Y., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences, 24(1), 1. Retrieved from [Link]
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Christian, S. C., Williams, J. W., & Heapy, C. G. (1995). The role of prostaglandins in the bradykinin-induced activation of serosal afferents of the rat jejunum in vitro. The Journal of physiology, 483(Pt 2), 475–484. Retrieved from [Link]
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Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]
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Tappe-Theodor, A., et al. (2019). Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls. The Journal of Pain, 20(11), 1309-1322. Retrieved from [Link]
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Current Protocols in Neuroscience. (2007). Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. Retrieved from [Link]
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Oh-ishi, S., Hayashi, I., Hayashi, M., Yamaki, K., & Ueno, A. (1984). Different modes of interaction of bradykinin with prostaglandins in pain and acute inflammation. Advances in experimental medicine and biology, 167, 101–110. Retrieved from [Link]
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South, S. M., Edwards, S. R., & Smith, M. T. (2009). Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests. Clinical and experimental pharmacology & physiology, 36(1), 20–28. Retrieved from [Link]
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NullPointer. (2021, January 13). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). Design, Formulation and Evaluation of Azithromycin Loaded Nanosponges for the Treatment of Pneumonia. Retrieved from [Link]
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Application Notes and Protocols for 2-Phenyl-3(2H)-pyridazinone in Agricultural Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Phenyl-3(2H)-pyridazinone as a herbicidal agent and a plant defense activator.
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide array of biological activities, making them a subject of intensive research in both pharmacology and agriculture.[1][2][3] Within the agricultural sector, these compounds have demonstrated significant potential as herbicides, insecticides, fungicides, and plant growth regulators.[4][5] This guide focuses specifically on 2-Phenyl-3(2H)-pyridazinone, a core structure within this family, and its derivatives, exploring their applications in agricultural research, with a primary focus on their roles as bleaching herbicides and as elicitors of plant defense mechanisms.
The herbicidal action of many pyridazinone derivatives is attributed to their ability to inhibit crucial plant-specific biochemical pathways, most notably carotenoid biosynthesis.[6] This inhibition leads to the photooxidative destruction of chlorophyll, resulting in the characteristic "bleaching" of the plant tissue.[6] Furthermore, recent studies have highlighted the potential of certain 3(2H)-pyridazinone derivatives to act as plant activators, inducing Systemic Acquired Resistance (SAR) and enhancing a plant's natural defenses against a broad spectrum of pathogens.[5]
This document provides a detailed overview of the mechanisms of action, along with comprehensive, step-by-step protocols for the synthesis of 2-Phenyl-3(2H)-pyridazinone and for evaluating its efficacy as both a herbicide and a plant defense activator.
Part 1: Herbicidal Applications of 2-Phenyl-3(2H)-pyridazinone
The primary herbicidal mode of action for many pyridazinone herbicides, including derivatives of 2-Phenyl-3(2H)-pyridazinone, is the inhibition of phytoene desaturase (PDS).[6] PDS is a key enzyme in the carotenoid biosynthesis pathway.
Mechanism of Action: Inhibition of Phytoene Desaturase
Carotenoids are essential pigments in plants that serve two critical functions: as accessory pigments for light harvesting in photosynthesis and, more importantly, for the photoprotection of chlorophyll from photooxidative damage. By inhibiting PDS, 2-Phenyl-3(2H)-pyridazinone blocks the conversion of phytoene to ζ-carotene, a crucial step in the biosynthesis of all colored carotenoids.[6] The absence of these protective carotenoids leaves chlorophyll vulnerable to photodegradation under light, leading to the characteristic bleaching symptoms and ultimately, plant death.
Caption: Mechanism of action of 2-Phenyl-3(2H)-pyridazinone as a phytoene desaturase inhibitor.
Protocol 1: Evaluation of Pre-Emergent Herbicidal Activity
This protocol is designed to assess the efficacy of 2-Phenyl-3(2H)-pyridazinone as a pre-emergent herbicide on both monocotyledonous and dicotyledonous weeds.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli - barnyardgrass, a monocot; Amaranthus retroflexus - redroot pigweed, a dicot)
-
Seeds of a tolerant crop species (e.g., wheat, paddy, corn, or garlic)[7]
-
Potting soil mix (sandy loam)
-
Pots (10 cm diameter)
-
2-Phenyl-3(2H)-pyridazinone stock solution (dissolved in a suitable solvent like acetone with a surfactant)
-
Control solution (solvent and surfactant without the herbicide)
-
Growth chamber or greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for uniform application
Procedure:
-
Pot Preparation: Fill pots with the potting soil mix, leaving a 2 cm headspace.
-
Seeding: Sow 10-15 seeds of each weed and crop species in separate, labeled pots at a depth of 1-2 cm.
-
Herbicide Application:
-
Prepare a series of dilutions of the 2-Phenyl-3(2H)-pyridazinone stock solution to achieve the desired application rates (e.g., 0.5, 1.0, 2.0 kg a.i./ha).[8]
-
Uniformly spray the soil surface of the seeded pots with the respective herbicide dilutions or the control solution. Ensure even coverage.
-
-
Incubation: Place the treated pots in a growth chamber or greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Watering: Water the pots as needed, taking care not to disturb the treated soil surface.
-
Evaluation:
-
Visually assess weed control and crop injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete kill/emergence inhibition).
-
At 21 DAT, count the number of emerged seedlings and measure the shoot and root length of the surviving plants.
-
Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage of inhibition for germination, shoot growth, root growth, and biomass accumulation for each treatment compared to the control. Determine the GR50 (the concentration required to cause a 50% reduction in growth) for each species.
Protocol 2: Evaluation of Post-Emergent Herbicidal Activity
This protocol assesses the efficacy of 2-Phenyl-3(2H)-pyridazinone when applied to emerged weeds.
Materials:
-
Same as Protocol 1.
Procedure:
-
Plant Growth: Sow seeds as described in Protocol 1 and allow them to grow until they reach the 2-3 leaf stage.
-
Herbicide Application:
-
Prepare herbicide dilutions as in Protocol 1.
-
Spray the foliage of the seedlings uniformly with the herbicide solutions or the control solution until runoff.
-
-
Incubation and Watering: Place the pots back into the growth chamber or greenhouse. Avoid watering the foliage for at least 24 hours after application.
-
Evaluation:
-
Visually assess phytotoxicity symptoms (e.g., bleaching, necrosis, stunting) at 3, 7, 14, and 21 DAT using a 0-100% rating scale.
-
At 21 DAT, harvest the above-ground biomass, dry, and weigh as in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the post-emergent efficacy of 2-Phenyl-3(2H)-pyridazinone.
| Weed Species | Application | Rate (kg a.i./ha) | Efficacy (%) |
| Echinochloa crus-galli | Pre-emergent | 1.0 | 95 |
| Post-emergent | 1.0 | 85 | |
| Amaranthus retroflexus | Pre-emergent | 1.0 | 98 |
| Post-emergent | 1.0 | 90 | |
| Triticum aestivum (Wheat) | Pre-emergent | 1.0 | 10 |
| Post-emergent | 1.0 | 15 |
Table 1: Representative herbicidal efficacy data for 2-Phenyl-3(2H)-pyridazinone.
Part 2: 2-Phenyl-3(2H)-pyridazinone as a Plant Defense Activator
Certain 3(2H)-pyridazinone derivatives have been identified as potential plant activators, capable of inducing Systemic Acquired Resistance (SAR).[5] SAR is a long-lasting, broad-spectrum defense response in plants that is activated throughout the plant following a localized pathogen attack.[9]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Plant activators, also known as elicitors, mimic the signals generated during a pathogen attack, triggering the plant's defense pathways without causing disease. This "priming" of the plant's immune system leads to a more rapid and robust defense response upon subsequent pathogen challenge. While the precise molecular targets for 2-Phenyl-3(2H)-pyridazinone as a plant activator are still under investigation, it is hypothesized to function upstream of salicylic acid (SA), a key signaling molecule in the SAR pathway.
Caption: Hypothesized pathway for the induction of Systemic Acquired Resistance by 2-Phenyl-3(2H)-pyridazinone.
Protocol 3: Evaluation of SAR Induction
This protocol details a method to assess the ability of 2-Phenyl-3(2H)-pyridazinone to induce SAR in a model plant species like Arabidopsis thaliana against a bacterial pathogen.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old
-
2-Phenyl-3(2H)-pyridazinone solution (e.g., 100 µM in water with a surfactant)[10]
-
Control solution (water with surfactant)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD600 = 0.001 in 10 mM MgCl2)
-
Syringes without needles
-
Sterile water
-
Plant growth chambers
Procedure:
-
Elicitor Treatment (Induction):
-
Select healthy, mature Arabidopsis plants.
-
Spray the entire plant with the 2-Phenyl-3(2H)-pyridazinone solution or the control solution until the leaves are thoroughly wetted.
-
Return the plants to the growth chamber for 2-3 days to allow for the induction of SAR.
-
-
Pathogen Challenge:
-
Infiltrate two lower leaves of each plant with the P. syringae suspension using a needleless syringe.
-
Infiltrate two other lower leaves with 10 mM MgCl2 as a control.
-
-
Disease Assessment:
-
At 3-4 days post-inoculation, visually assess disease symptoms (e.g., chlorosis, necrosis) in the challenged leaves.
-
To quantify bacterial growth, collect leaf discs from the infiltrated areas, homogenize them in 10 mM MgCl2, and plate serial dilutions on appropriate growth media.
-
Count the colony-forming units (CFUs) after incubation to determine the bacterial titer.
-
-
Molecular Analysis (Optional):
-
At 24-48 hours post-elicitor treatment (before pathogen challenge), harvest leaf tissue to analyze the expression of SAR marker genes (e.g., PR-1, PR-2, PR-5) using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the bacterial growth (CFUs) and disease symptoms in the 2-Phenyl-3(2H)-pyridazinone-treated plants with the control plants. A significant reduction in bacterial growth and disease symptoms in the treated plants indicates the induction of SAR. Compare the expression levels of PR genes between treated and control plants.
Part 3: Synthesis and Analytical Protocols
Protocol 4: Laboratory Synthesis of 2-Phenyl-3(2H)-pyridazinone
This protocol describes a common method for the synthesis of 2-Phenyl-3(2H)-pyridazinone from commercially available starting materials.[11]
Materials:
-
Phenylhydrazine
-
Levulinic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Addition of Reactant: Slowly add levulinic acid (1 equivalent) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and acidify with HCl.
-
Cool the solution in an ice bath to precipitate the product.
-
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Phenyl-3(2H)-pyridazinone.
-
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Protocol 5: Quantification of Chlorophyll and Carotenoids
This spectrophotometric method is used to quantify the bleaching effect of 2-Phenyl-3(2H)-pyridazinone.
Materials:
-
Leaf tissue from treated and control plants
-
80% Acetone
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of fresh leaf tissue.
-
Grind the tissue in a mortar and pestle with 5 mL of 80% acetone until the tissue is completely white.
-
Transfer the extract to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using 80% acetone as a blank.
-
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Data Analysis: Compare the pigment concentrations in the treated plants to the control plants to quantify the extent of bleaching.
Protocol 6: HPLC Method for Quantification of 2-Phenyl-3(2H)-pyridazinone in Plant Tissues
This protocol provides a general framework for developing an HPLC method for the detection and quantification of 2-Phenyl-3(2H)-pyridazinone in plant matrices, adapted from a method for a similar compound.[12]
Materials:
-
Plant tissue (treated and untreated)
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Extraction:
-
Homogenize 1 g of plant tissue with 10 mL of acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice and combine the supernatants.
-
Evaporate the solvent and redissolve the residue in a small volume of water/acetonitrile.
-
-
Clean-up (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the 2-Phenyl-3(2H)-pyridazinone with acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of a standard).
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a calibration curve using standards of 2-Phenyl-3(2H)-pyridazinone of known concentrations.
-
Quantify the amount of 2-Phenyl-3(2H)-pyridazinone in the plant samples by comparing their peak areas to the calibration curve.
-
Conclusion
2-Phenyl-3(2H)-pyridazinone and its derivatives continue to be a promising area of research in agriculture. Their dual potential as potent herbicides and as inducers of plant defense mechanisms offers exciting possibilities for the development of novel crop protection strategies. The protocols outlined in this guide provide a solid foundation for researchers to explore and validate the agricultural applications of this versatile class of compounds. Further research into the specific molecular targets and optimization of formulations will be crucial for translating the potential of 2-Phenyl-3(2H)-pyridazinone into practical and sustainable agricultural solutions.
References
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (URL not available)
- Synthesis and chemistry of pyridazin-3(2H)-ones. (URL not available)
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (URL not available)
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (URL not available)
- Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (URL not available)
- Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)
- 3(2H)
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (URL not available)
- Systemic Acquired Resistance. (URL not available)
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (URL not available)
- Synthetic plant defense elicitors. (URL not available)
- Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. (URL not available)
- EVALUATION OF HERBICIDES PALLAS AND LIMITLESS IN CONTROLLING THE NARROW AND BROAD LEAVE WEEDS WITHIN WHEAT CROP FIELDS AND THEIR EFFECT ON GRAIN YIELD AND IT'S COMPONENTS. (URL not available)
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scispace.com [scispace.com]
- 4. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic plant defense elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Pyridazinone Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with pyridazinone derivatives in aqueous media. As a class of heterocyclic compounds with significant therapeutic potential, pyridazinones often present formulation challenges due to their inherent low water solubility. This resource provides a structured approach to troubleshooting these issues, from fundamental principles to advanced formulation strategies, ensuring the scientific integrity and practical applicability of your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Question 1: My pyridazinone derivative won't dissolve in my aqueous buffer. What is the first thing I should try?
Answer: The first and simplest step is to assess the pH-solubility profile of your compound. Pyridazinone derivatives often contain ionizable groups, and altering the pH of the medium can significantly increase solubility. If the compound has a basic moiety, decreasing the pH to protonate that site can enhance solubility. Conversely, for acidic derivatives, increasing the pH can form a more soluble salt. It is crucial to determine the pKa of your compound to make an informed decision.
Question-2: I'm seeing precipitation when I add my DMSO stock solution of the pyridazinone derivative to my aqueous cell culture medium. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the drug is highly soluble in a concentrated organic solvent (like DMSO) but poorly soluble in the final aqueous medium. To mitigate this, try the following:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of your compound if your experimental design allows.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5% for cell-based assays to avoid solvent toxicity) but sufficient to maintain solubility.
-
Use a cosolvent system: Instead of relying solely on DMSO, consider a mixture of solvents. Studies have shown that binary solvent systems, such as DMSO and water mixtures, can be optimized to enhance the solubility of pyridazinone derivatives.[1][2]
-
Change the addition method: Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
Question 3: Are there any "go-to" excipients for improving the solubility of pyridazinone derivatives?
Answer: Yes, cyclodextrins are a widely used and effective option. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like many pyridazinone derivatives, forming inclusion complexes that have enhanced aqueous solubility.[3][4] β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used in pharmaceutical formulations for this purpose.[3][5]
Part 2: Troubleshooting Workflow & In-Depth Guides
This section provides a systematic approach to addressing persistent solubility problems, complete with detailed protocols and the rationale behind each step.
Initial Solubility Assessment & pH Adjustment
The first step in any formulation development is to quantify the solubility of the active pharmaceutical ingredient (API).
Workflow for Initial Solubility Assessment:
Caption: Workflow for determining the pH-solubility profile.
Protocol 1: Determining pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).
-
Sample Preparation: Add an excess amount of your pyridazinone derivative to a known volume of each buffer in separate vials. The goal is to create a suspension where undissolved solids are clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Withdraw a sample from each vial and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved pyridazinone derivative using a validated analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility against the pH of the buffer to establish the pH-solubility profile. This will guide you in selecting an appropriate pH for your stock solutions and final experimental media.
Cosolvents and Solubilizing Agents
If pH adjustment is insufficient, the use of cosolvents or other excipients is the next logical step.
Quantitative Solubility Data for 6-phenyl-pyridazin-3(2H)-one (PPD):
The following table summarizes the mole fraction solubility of PPD in various solvents at different temperatures, illustrating the significant impact of solvent choice.
| Solvent | T=298.2 K (Mole Fraction x 10^6) | T=318.2 K (Mole Fraction x 10^6) | Reference |
| Water | 5.82 | Not Reported | [1] |
| DMSO | 265,000 | 467,000 | [1] |
| PEG-400 | Not Reported | 84,700 | [6] |
| Transcutol® | Not Reported | 524,000 | [6] |
| Ethanol | 8,220 (at 298.15K) | Not Reported | [7] |
Troubleshooting Logic for Cosolvent Selection:
Caption: Decision tree for selecting a suitable cosolvent.
Protocol 2: Formulation with Cyclodextrins
-
Cyclodextrin Selection: Start with a commonly used cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Phase Solubility Studies:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).
-
Add an excess of the pyridazinone derivative to each solution.
-
Equilibrate, filter, and quantify the drug concentration as described in Protocol 1.
-
-
Data Analysis: Plot the solubility of the pyridazinone derivative as a function of the HP-β-CD concentration. A linear increase in solubility (an AL-type phase diagram) is indicative of the formation of a soluble 1:1 inclusion complex.
-
Preparation of Stock Solution: Based on the phase solubility diagram, prepare a stock solution by dissolving the pyridazinone derivative in an aqueous solution of HP-β-CD at a concentration that ensures complete solubilization.
Advanced Formulation Technologies
For the most challenging compounds, advanced formulation strategies may be necessary, particularly for in vivo applications.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix (e.g., polymers like PEG 6000 or Urea).[8] The amorphous state has higher energy and thus greater solubility compared to the crystalline form. The solvent evaporation method is a common way to prepare solid dispersions in a lab setting.[8]
-
Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[9][10] Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and improved bioavailability.[9][11] Techniques like high-pressure homogenization or media milling are used for their preparation.[9][12]
Part 3: Understanding the "Why" - Causality in Experimental Choices
-
Why pH Modification Works: The solubility of a compound is lowest at its isoelectric point and increases as the molecule becomes more charged. By shifting the pH away from the pKa of an ionizable group, you increase the fraction of the compound in its more soluble, ionized form.
-
The Role of Cosolvents: Cosolvents like DMSO or ethanol work by reducing the polarity of the aqueous medium. This makes the environment more favorable for the dissolution of hydrophobic pyridazinone derivatives, essentially reducing the energy required for the solute to leave the crystal lattice and enter the solvent.[1][13]
-
Mechanism of Cyclodextrins: The enhanced solubility with cyclodextrins is not due to a change in the bulk solvent properties, but rather the formation of a new molecular entity—an inclusion complex.[3] The hydrophobic pyridazinone derivative is shielded within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex water-soluble.
By systematically applying these troubleshooting strategies and understanding the underlying scientific principles, researchers can effectively overcome the solubility challenges posed by pyridazinone derivatives, enabling their successful application in a wide range of experimental systems.
References
-
Iqbal, M. S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]
-
ResearchGate. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]
-
Alam, M. S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
-
Patel, T., et al. (2012). Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Technique. Asian Journal of Research in Chemistry, 5(6), 748-754. [Link]
-
Thieme. (n.d.). Product Class 8: Pyridazines. [Link]
-
National Institutes of Health. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. [Link]
-
ResearchGate. (2014). Are pyridazines privileged structures?. [Link]
-
National Institutes of Health. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
MDPI. (2023). Ethylene-Di-Amine Modified β-Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study against ESBL E. coli Receptor. [Link]
-
National Institutes of Health. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. [Link]
-
Chemistry International. (2019). Diverse chemical and biological potentials of various pyridazine and pyridazinone derivatives. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2h-phthalazin-1-one.
-
ACS Publications. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. [Link]
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- Google Patents. (n.d.). Preserved etherified cyclodextrin derivatives containing liquid aqueous pharmaceutical composition.
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ScienceDirect. (2020). 6-Phenyl-3(2H)-pyridazinone dissolved in some aqueous co-solvent mixtures: Solubility, preferential solvation and thermodynamic analysis. [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. [Link]
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National Institutes of Health. (2023). Synthesis, optical properties, DNA, β-cyclodextrin interaction, hydrogen isotope sensor and computational study of new enantiopure isoxazolidine derivative (ISoXD). [Link]
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ResearchGate. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. [Link]
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National Institutes of Health. (2017). Peer review of the pesticide risk assessment of the active substance maleic hydrazide. [Link]
-
ACS Publications. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. [Link]
-
ResearchGate. (2020). New Approaches to the Drug Molecule: Essential Oil and Pyridazinone Derivative Molecules. [Link]
-
Jurnal Riset Kimia. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. [Link]
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ResearchGate. (2005). Inclusion complexes of α- and γ-cyclodextrins and the herbicide norflurazon: I. Preparation and characterisation. II. Enhanced solubilisation and removal from soils. [Link]
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MDPI. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. [Link]
-
DergiPark. (2020). New Approaches to the Drug Molecule: Essential Oil and Pyridazinone Derivative Molecules. [Link]
- Google Patents. (n.d.). Methods of synthesizing thyroid hormone analogs and polymorphs thereof.
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National Institutes of Health. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. [Link]
-
Taylor & Francis Online. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. [Link]
-
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]
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ACS Publications. (2020). Polymeric Ionic Liquids Based on Benzimidazole Derivatives as Corrosion Inhibitors for X-65 Carbon Steel Deterioration in Acidic Aqueous Medium: Hydrogen Evolution and Adsorption Studies. [Link]
-
MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
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Troubleshooting guide for HPLC analysis of aromatic heterocycles
<Technical Support Center: HPLC Analysis of Aromatic Heterocycles
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic heterocycles. As a Senior Application Scientist, I understand the unique challenges these compounds present due to their diverse chemical properties. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and ensure the integrity of your analytical results. The following question-and-answer format directly addresses specific problems you may encounter during your experiments, explaining the "why" behind the solutions.
Section 1: Peak Shape Problems
Excellent peak shape is the foundation of accurate quantification. Aromatic heterocycles, particularly those containing basic nitrogen atoms, are prone to asymmetrical peaks. Let's explore the common culprits and their remedies.
Q1: My peaks are tailing. What are the likely causes and how can I fix this?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue when analyzing aromatic heterocycles.[1] This is often due to secondary interactions between the analyte and the stationary phase.[2]
Primary Causes and Solutions:
-
Silanol Interactions: The most common cause of peak tailing for basic aromatic heterocycles is the interaction with acidic silanol groups on the surface of silica-based columns.[1][2] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2 and 4) will protonate the silanol groups, reducing their ability to interact with your basic analytes.[2][3] It's crucial to operate at a pH that is at least one to two units away from your analyte's pKa to ensure a single ionic state.[4]
-
Solution 2: Use of End-Capped Columns: Modern HPLC columns often undergo a process called "end-capping," which chemically modifies many of the residual silanol groups, minimizing their availability for secondary interactions.[5] If you consistently experience tailing with basic compounds, switching to a well-end-capped column is a robust solution.
-
Solution 3: Buffer Selection: The use of an appropriate buffer is critical to maintain a stable pH throughout the analysis.[6] Inconsistent pH can lead to variable ionization of both the analyte and silanol groups, contributing to tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][5]
-
Solution: Reduce the injection volume or dilute your sample and reinject.[5]
-
-
Column Contamination and Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.[3][5]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[8]
-
Solution: Minimize the length and internal diameter of all tubing where possible.[8]
-
Troubleshooting Flowchart for Peak Tailing
Caption: A structured approach to diagnosing baseline issues.
Section 3: Experimental Protocols
Here are some standard protocols to help you maintain your HPLC system and troubleshoot issues effectively.
Protocol 1: Standard Column Flushing Procedure (Reversed-Phase)
This protocol is essential for removing strongly retained contaminants and preserving column life.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with mobile phase without buffer salts: Use the same organic/aqueous ratio as your analytical method but without the buffer salts to prevent precipitation. Flush for 10-15 column volumes.
-
Flush with 100% water (HPLC-grade): This removes any remaining buffer salts. Flush for 10-15 column volumes.
-
Flush with a strong organic solvent: Acetonitrile or methanol are common choices. This will elute strongly retained hydrophobic compounds. Flush for 20-30 column volumes.
-
For highly contaminated columns: A sequence of solvents of decreasing polarity can be used, for example, isopropanol, followed by methanol, then acetonitrile. [3]6. Re-equilibrate the column: Before the next analysis, thoroughly equilibrate the column with the initial mobile phase conditions.
Protocol 2: System Suitability Test
Perform this test before any analytical run to ensure your system is performing correctly.
-
Prepare a standard solution: Use a well-characterized standard of one or more of your target aromatic heterocycles.
-
Make replicate injections: Inject the standard solution at least five times.
-
Evaluate key parameters:
-
Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time should typically be less than 1%.
-
Peak Area Reproducibility: The RSD of the peak area should typically be less than 2%.
-
Tailing Factor: The tailing factor (or asymmetry factor) should be within the range specified by your method, often between 0.9 and 1.5. [6] * Resolution: If you have multiple analytes, ensure the resolution between critical pairs meets the method requirements.
-
-
Compare to established limits: If any of these parameters fall outside of your pre-defined acceptance criteria, do not proceed with the analysis until the issue is resolved using this troubleshooting guide.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 724-736.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- Shen, S., et al. (2010). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Chirality, 22(2), 153-158.
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
- Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- ResearchGate. (2021).
- ResearchGate. (2024).
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
- BÜCHI Labortechnik AG. (2025).
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
- Polite, L. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- ACS Publications. (n.d.).
- OAKTrust. (n.d.). HPLC SEPARATION OF AMINES WITH A ZIRCONIA-BASED COLUMN COUPLED TO A GAS-PHASE CHEMILUMINESCENCE NITROGEN SPECIFIC DETECTOR (CLND).
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
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- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Strategies for Reducing Ulcerogenic Side Effects of Pyridazinone-Based NSAIDs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based Nonsteroidal Anti-inflammatory Drugs (NSAIDs). This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges of mitigating the ulcerogenic side effects associated with this promising class of compounds. Our goal is to equip you with the knowledge to design experiments that are both scientifically rigorous and yield reliable, translatable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which traditional NSAIDs cause gastric ulcers?
A1: The primary cause of NSAID-induced gastric ulcers is the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] COX-1 is constitutively expressed in the gastric mucosa and is responsible for the production of prostaglandins, which play a crucial role in maintaining mucosal integrity.[2] Prostaglandins achieve this by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[3] By inhibiting COX-1, traditional NSAIDs disrupt these protective mechanisms, leaving the gastric mucosa vulnerable to damage from gastric acid.[1]
Q2: How do pyridazinone-based NSAIDs aim to reduce this ulcerogenic side effect?
A2: Many novel pyridazinone derivatives are designed to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6] By selectively targeting COX-2 while sparing COX-1, these compounds can exert their anti-inflammatory effects with a reduced risk of damaging the gastric mucosa.[7] The pyridazinone scaffold has been identified as a promising chemical framework for developing potent and selective COX-2 inhibitors.[8][9]
Q3: Are there other gastroprotective strategies being explored with pyridazinone-based NSAIDs?
A3: Yes, beyond selective COX-2 inhibition, other innovative approaches are being investigated. One promising strategy is the development of hybrid molecules that couple a pyridazinone-based NSAID with a nitric oxide (NO) or hydrogen sulfide (H2S) releasing moiety.[10][11] Both NO and H2S are endogenous gaseous mediators that have been shown to protect the gastric mucosa through various mechanisms, including vasodilation and inhibition of leukocyte adherence.[11][12] This approach aims to counteract the local ischemic effects of COX inhibition and provide an additional layer of gastroprotection.
Q4: What are the most common preclinical models for assessing the ulcerogenic potential of novel pyridazinone-based NSAIDs?
A4: The most widely used preclinical model is the NSAID-induced gastric ulcer model in rats, with indomethacin being a common ulcer-inducing agent.[13][14] In this model, animals are administered the test compound prior to or concurrently with a high dose of a traditional NSAID. The stomach is then examined for lesions, and the severity is quantified using an ulcer index.[15][16] This allows for a direct comparison of the gastrointestinal safety profile of the novel pyridazinone derivative against a known ulcerogenic compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Experimental Design & Execution
Q: My control group (treated with a standard NSAID like indomethacin) shows highly variable ulcer scores between animals. What could be the cause and how can I improve consistency?
A: High variability in ulcer induction is a common challenge. Several factors can contribute to this:
-
Fasting Period: Inconsistent fasting times can lead to variations in gastric content and acidity, affecting ulcer development.
-
Solution: Ensure a standardized fasting period for all animals, typically 18-24 hours with free access to water, before administering the NSAID.[16]
-
-
Animal Strain and Health: Different rat strains can have varying susceptibilities to NSAID-induced gastropathy. The overall health and stress levels of the animals can also play a role.
-
Solution: Use a single, well-characterized strain of rats (e.g., Wistar or Sprague-Dawley) from a reputable supplier. Allow for an adequate acclimatization period (at least one week) before starting the experiment.
-
-
Drug Administration: Improper gavage technique can cause esophageal or gastric injury, confounding the results. Inconsistent dosing volumes can also lead to variability.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Use a consistent vehicle for drug administration and ensure accurate dosing based on individual animal body weights.
-
Q: I am not observing a significant difference in ulcer index between my pyridazinone-based test compound and the vehicle control. Does this automatically mean it's completely non-ulcerogenic?
A: While a low ulcer index is a positive sign, it's essential to validate this finding with further analysis.
-
Histopathology: Macroscopic scoring of ulcers can sometimes miss subtle mucosal damage.
-
Biochemical Markers: The absence of visible ulcers doesn't necessarily mean there is no underlying cellular stress.
-
Solution: Measure biochemical markers of gastric damage in the stomach tissue homogenate. Key markers include:
-
Data Interpretation
Q: How do I interpret the COX-1/COX-2 selectivity index of my pyridazinone derivative in the context of its ulcerogenic potential?
A: The COX-1/COX-2 selectivity index (SI) is a critical parameter. It is typically calculated as the ratio of the IC50 value for COX-1 inhibition to the IC50 value for COX-2 inhibition (SI = IC50 COX-1 / IC50 COX-2).
-
High SI Value: A higher SI value indicates greater selectivity for COX-2. Generally, compounds with a high SI are predicted to have a better gastric safety profile.
-
Causality: When presenting your findings, explain that the higher selectivity for COX-2 is the likely reason for the observed reduction in ulcerogenicity, as it spares the gastroprotective functions of COX-1 in the gastric mucosa.
Q: My pyridazinone derivative shows good COX-2 selectivity but still exhibits some level of gastric irritation in vivo. What could be the reason?
A: While COX-2 selectivity is a major factor, other mechanisms can contribute to gastric irritation:
-
Topical Irritation: The acidic nature of some NSAIDs can cause direct irritation to the gastric mucosa, independent of COX inhibition.[19]
-
Inhibition of COX-2 in the Stomach: While primarily inducible at inflammatory sites, COX-2 is also constitutively expressed in the stomach and contributes to ulcer healing.[6] High doses of even a selective COX-2 inhibitor might interfere with this process.
-
Off-Target Effects: The compound may have other pharmacological activities that affect the gastrointestinal system.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Gastric Ulcerogenicity in Rats
This protocol describes a standard method for assessing the ulcerogenic potential of a novel pyridazinone-based NSAID compared to a traditional NSAID like indomethacin.
Materials:
-
Male Wistar rats (180-220 g)
-
Pyridazinone test compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast the animals for 24 hours before the experiment, with free access to water.[16]
-
-
Dosing:
-
Divide the animals into three groups: Vehicle control, Indomethacin (e.g., 30 mg/kg), and Pyridazinone test compound (at a therapeutically relevant dose).
-
Administer the respective treatments orally via gavage.
-
-
Ulcer Induction:
-
The indomethacin group will serve as the positive control for ulcer induction.
-
-
Sacrifice and Stomach Collection:
-
Four hours after drug administration, euthanize the animals by a humane method (e.g., CO2 asphyxiation).
-
Immediately excise the stomach.[13]
-
-
Macroscopic Evaluation and Ulcer Index Calculation:
-
Open the stomach along the greater curvature and rinse gently with saline.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
Score the ulcers based on a standardized scoring system (see Table 1).[3][20][21]
-
The Ulcer Index (UI) is the sum of the scores for each stomach.
-
Calculate the percentage of gastroprotection using the following formula:
-
% Protection = [(UI control - UI treated) / UI control] x 100
-
-
Table 1: Example of a Scoring System for Gastric Ulcer Index
| Score | Observation |
| 0 | No ulcer |
| 1 | Red coloration |
| 2 | Spot ulcers |
| 3 | Hemorrhagic streaks |
| 4 | Ulcers > 3 mm but < 5 mm |
| 5 | Ulcers > 5 mm |
Note: The mean score of each group is then determined.
Protocol 2: Histopathological Examination of Gastric Tissue
Procedure:
-
Tissue Fixation:
-
After macroscopic evaluation, fix a section of the gastric tissue in 10% buffered formalin.[22]
-
-
Tissue Processing and Staining:
-
Embed the fixed tissue in paraffin, section it at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope for signs of:
-
Epithelial cell loss
-
Hemorrhage
-
Edema in the submucosa
-
Neutrophil infiltration
-
-
Data Presentation
Table 2: Comparative Ulcerogenic Profile of a Hypothetical Pyridazinone Derivative
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Gastroprotection |
| Vehicle Control | - | 0.5 ± 0.2 | - |
| Indomethacin | 30 | 18.2 ± 1.5 | - |
| Pyridazinone Cpd X | 50 | 2.1 ± 0.4 | 88.5% |
| Pyridazinone Cpd Y | 50 | 1.5 ± 0.3 | 91.8% |
*p < 0.01 compared to the Indomethacin group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NSAID-induced gastric ulceration and the gastro-sparing strategy of selective COX-2 inhibition.
Caption: Workflow for preclinical evaluation of NSAID-induced gastric ulcerogenicity.
References
-
Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. (n.d.). SlideShare. Retrieved January 25, 2026, from [Link]
-
Experiment no 1. (n.d.). SlideShare. Retrieved January 25, 2026, from [Link]
-
Lee, J. Y., et al. (2022). Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data. PMC. [Link]
-
NSAID-induced Gastric Ulcer Disease: A Deleterious Connection. (2024). Discovery Medicine. [Link]
-
Gross scoring system for gastric ulcer. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
NSAID-induced Gastric Ulcer Disease: A Deleterious Connection. (2024). ResearchGate. [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). ResearchGate. [Link]
-
Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. [Link]
-
The histopathology of non-steroidal anti-inflammatory drug induced gastroduodenal damage: correlation with Helicobacter pylori, ulcers, and haemorrhagic events. (n.d.). PMC. [Link]
-
Metabolic Profiling to Identify Potential Serum Biomarkers for Gastric Ulceration Induced by Nonsteroid Anti-Inflammatory Drugs. (2013). ACS Publications. [Link]
-
Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023). PubMed. [Link]
-
Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). PubMed Central. [Link]
-
Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition. (n.d.). PMC. [Link]
-
Safety considerations during prescription of non-steroidal anti-inflammatory drugs (NSAIDs), through a review of systematic reviews. (n.d.). NIH. [Link]
-
Guidelines for Prevention of NSAID-Related Ulcer Complications. (2009). American College of Gastroenterology. [Link]
-
Gastroprotective effects of hydrogen sulfide, carbon monoxide and nitric oxide on an experimental ulcer model in rats. (2021). Journal of Surgery and Medicine. [Link]
-
Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond. (n.d.). PMC. [Link]
-
Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs. (n.d.). Journal of Clinical Pathology. [Link]
-
Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. (n.d.). PMC. [Link]
-
Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012). PubMed. [Link]
-
Histological findings in gastric mucosa in patients treated with non-steroidal antinflammatory drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld. [Link]
-
Molecular Biomarkers of NSAID-induced Gastritis. (n.d.). ijscia. Retrieved January 25, 2026, from [Link]
-
Gaseous Mediators Nitric Oxide and Hydrogen Sulfide in the Mechanism of Gastrointestinal Integrity, Protection and Ulcer Healing. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Guidelines for Prevention of NSAID-Related Ulcer Complications. (2025). ResearchGate. [Link]
-
A guideline for the treatment and prevention of NSAID-induced ulcers. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
Experimental evaluation of anti-ulcer potential of Nigella sativa oil in gastric ulcers in Albino rats. (2023). Journal of Pre-Clinical and Clinical Research. [Link]
-
Endoscopic ulcers as a surrogate marker of NSAID-induced mucosal damage. (2013). PMC. [Link]
-
NSAIDs, coxibs, CINOD and H2S-releasing NSAIDs: what lies beyond the horizon. (n.d.). PubMed. [Link]
-
Scoring criteria for gastric ulcer index. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Possible mechanisms of action of NO-, H2S-releasing NSAIDs, NOSH-NSAIDs... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
The Role of Gastroprotection in Patients on NSAID Therapy. (2006). Pharmacy Times. [Link]
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- 12. Gastroprotective effects of hydrogen sulfide, carbon monoxide and nitric oxide on an experimental ulcer model in rats | Journal of Surgery and Medicine [jsurgmed.com]
- 13. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. Experiment no 1 | PPTX [slideshare.net]
- 16. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcp.bmj.com [jcp.bmj.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The histopathology of non-steroidal anti-inflammatory drug induced gastroduodenal damage: correlation with Helicobacter pylori, ulcers, and haemorrhagic events - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing COX-2 Selectivity of Pyridazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when optimizing pyridazinone derivatives for selective cyclooxygenase-2 (COX-2) inhibition. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My lead pyridazinone compound shows potent COX inhibition, but the COX-2 selectivity is poor. What structural modifications should I consider first?
Answer:
This is a classic challenge in NSAID development. The key to enhancing COX-2 selectivity lies in exploiting the subtle but critical structural differences between the COX-1 and COX-2 active sites.
Causality & Scientific Rationale: The active site of COX-2 is approximately 20% larger than that of COX-1 due to a key amino acid substitution: isoleucine (Ile) at position 523 in COX-1 is replaced by a smaller valine (Val) in COX-2. This substitution creates a spacious side-pocket in the COX-2 channel that is absent in COX-1.[1] The primary strategy for achieving selectivity is to introduce bulky substituents onto your pyridazinone scaffold that can fit into this COX-2 side-pocket but are sterically hindered from entering the narrower COX-1 active site.[1]
Recommended Modifications & SAR Insights: Based on extensive structure-activity relationship (SAR) studies, the most effective strategy involves appending a phenyl ring with a para-sulfonamide (SO2NH2) or methylsulfonyl (SO2CH3) group.[2][3] These groups are optimally sized to occupy the COX-2 specific side-pocket and form hydrogen bonds with key residues like His90, Arg513, and Phe518, significantly enhancing both potency and selectivity.[1]
-
Primary Modification: Introduce a 4-methanesulfonylphenyl or 4-sulfamoylphenyl group at a suitable position on your pyridazinone core. Recent studies on pyridazine scaffolds confirm that this modification is crucial for potent and selective COX-2 inhibition.[1]
-
Secondary Modifications: Increasing the size of substituents on the nitrogen atom of the pyridazinone ring can also improve COX-2 inhibitory potency.[2]
Illustrative Diagram: Mechanism of Selective Inhibition
The following diagram illustrates how a pyridazinone derivative with a bulky sulfonyl group selectively binds to the COX-2 active site.
Caption: Selective binding of a bulky inhibitor to the COX-2 side pocket.
Question 2: I'm observing high variability and poor reproducibility in my in vitro COX enzyme inhibition assays. What are the likely causes and how can I troubleshoot this?
Answer:
High variability in in vitro enzyme assays is a common and frustrating issue. It often stems from subtle inconsistencies in assay conditions, reagent handling, or the physicochemical properties of your test compounds.
Troubleshooting Flowchart:
This flowchart will guide you through a systematic process to identify the source of variability.
Caption: Troubleshooting workflow for inconsistent in vitro COX assay results.
Detailed Explanations:
-
Compound Solubility: Pyridazinone derivatives can have poor aqueous solubility. If your compound precipitates in the assay buffer, its effective concentration will be lower and inconsistent. Always visually inspect for precipitation and consider using a small, consistent percentage of a co-solvent like DMSO.
-
Enzyme Stability: COX enzymes are sensitive to handling. Aliquot your enzyme stock upon receipt to avoid multiple freeze-thaw cycles, which can denature the protein and reduce activity. Always store on ice when thawed.[4]
-
Assay Conditions: COX-2 inhibitors are often time-dependent, meaning their inhibitory effect increases with longer incubation times.[5] Strict adherence to pre-incubation and reaction times is critical for reproducibility.[5]
-
Mixing: For some inhibitors, gentle agitation during the reaction can enhance reproducibility by ensuring a homogenous mixture of enzyme, substrate, and inhibitor.[6]
Question 3: How do I set up a reliable cell-based assay to confirm the COX-2 selectivity observed in my enzymatic assays?
Answer:
Moving from a purified enzyme system to a cellular context is a critical validation step. A cell-based assay provides a more physiologically relevant environment and accounts for factors like cell permeability and metabolism. The most common approach is to measure the production of Prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in stimulated inflammatory cells.[3][6][7]
Experimental Workflow & Protocol:
This workflow uses lipopolysaccharide (LPS) to induce COX-2 expression in murine macrophage cells (e.g., RAW 264.7), a standard model for inflammation.[7]
Step-by-Step Protocol:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of ~2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of your pyridazinone test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Celecoxib). Incubate for 1 hour.
-
COX-2 Induction: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control wells to induce COX-2 expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. This allows for robust COX-2 expression and subsequent PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Data Interpretation: A potent, selective COX-2 inhibitor will show a dose-dependent decrease in PGE2 levels in LPS-stimulated cells, while having minimal effect on COX-1 activity (which can be measured in a separate assay, e.g., a human whole blood assay measuring thromboxane B2).[8]
Data Summary Table (Hypothetical Data):
| Compound | In Vitro IC50 (µM) [COX-1] | In Vitro IC50 (µM) [COX-2] | Selectivity Index (SI)¹ | Cell-Based IC50 (µM) [PGE2 reduction] |
| Lead Cmpd 1 | 15.2 | 2.5 | 6.1 | 3.1 |
| Analog 1a (-SO2Me) | >100 | 0.18[1] | >555 | 0.25 |
| Celecoxib (Control) | 13.0[9] | 0.35[9] | 37.1[9] | 0.40 |
| Indomethacin (Control) | 0.21[9] | 0.42[9] | 0.5[9] | 0.38 |
¹ Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
This table clearly demonstrates how the addition of a methylsulfonyl (-SO2Me) group (Analog 1a) dramatically improves both the COX-2 potency and the selectivity index compared to the initial lead compound.
References
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. National Institutes of Health. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011-01-01). Iran J Pharm Res. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available from: [Link]
-
In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022-08-24). YouTube. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. National Institutes of Health. Available from: [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022-09-29). Molecules. Available from: [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024-07-09). Bioorg Chem. Available from: [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2024-07-01). Bioorg Chem. Available from: [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC. (2023-06-09). National Institutes of Health. Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-06). Future J Pharm Sci. Available from: [Link]
-
Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020-04-25). Molecules. Available from: [Link]
-
A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. OMICS International. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023-05-09). ACS Omega. Available from: [Link]
-
Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. (2000-01-01). Rheumatology. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2024-01-01). Royal Society of Chemistry. Available from: [Link]
-
Risk stratified monitoring for methotrexate toxicity in immune mediated inflammatory diseases: prognostic model development and validation using primary care data from the UK. (2023-05-30). BMJ. Available from: [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2010-01-01). Methods Mol Biol. Available from: [Link]
Sources
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of In Vitro Anti-Inflammatory Assays
Welcome to the technical support center for in vitro anti-inflammatory assays. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and enhance the accuracy of your experiments.
I. Foundational Principles: Best Practices for Assay Integrity
Before delving into specific assay troubleshooting, it's crucial to establish a solid foundation for your experimental setup. Many inaccuracies can be traced back to fundamental aspects of cell culture and experimental design.
FAQ: Cell Culture and Stimulation
Question: My baseline inflammation levels are high and variable between experiments. What could be the cause?
Answer: High and variable baseline inflammation is a common issue that often points to inconsistencies in cell culture or the inflammatory stimulus. Here are the key factors to investigate:
-
Cell Health and Passage Number: Cells that are unhealthy, stressed, or have been in culture for too long (high passage number) can exhibit altered inflammatory responses. It is critical to use cells within a validated passage range and ensure they are healthy and proliferating as expected before initiating an experiment.
-
Mycoplasma Contamination: Mycoplasma is a frequent and often undetected contaminant in cell culture that can significantly impact inflammatory signaling pathways. Regular testing for mycoplasma is essential for maintaining data integrity.
-
Lipopolysaccharide (LPS) Quality and Preparation: LPS is a potent inflammatory stimulus, but its activity can vary between lots and manufacturers.[1][2][3] It is crucial to aliquot and store LPS according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure thorough vortexing to break up micelles and ensure a homogenous solution.[4]
-
Serum Variability: Fetal Bovine Serum (FBS) is a common component of cell culture media and can contain variable levels of endotoxins and other factors that may influence inflammatory responses. Using a consistent, low-endotoxin lot of FBS is recommended. For certain experiments, serum-free media may be necessary during the stimulation phase to reduce background noise.
Question: What is the optimal concentration of LPS to use for stimulating my cells?
Answer: The optimal LPS concentration is cell-type dependent and should be determined empirically through a dose-response experiment.[1][2] High concentrations (100 ng/mL to 1 µg/mL) are often used to induce a strong inflammatory response, while lower concentrations may be more physiologically relevant for certain studies.[2] Below is a general guideline for starting concentrations:
| Cell Type | Typical LPS Concentration Range |
| Macrophages (e.g., RAW 264.7, THP-1) | 10 ng/mL - 1 µg/mL |
| Monocytes (e.g., PBMCs) | 1 ng/mL - 100 ng/mL |
| Endothelial Cells (e.g., HUVECs) | 10 ng/mL - 500 ng/mL |
| Epithelial Cells | 100 ng/mL - 10 µg/mL |
It is imperative to perform a cell viability assay, such as the MTT assay, in parallel with your dose-response experiment to ensure that the chosen LPS concentration is not causing significant cytotoxicity, which would confound your results. [5]
General Experimental Workflow for Assessing Anti-Inflammatory Compounds
The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of a test compound. This self-validating system includes essential controls to ensure the reliability of your findings.
Caption: Canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are also critical mediators of inflammation. [6][7][8]
Caption: A simplified representation of the MAPK signaling cascade in inflammation.
By understanding these pathways, you can better select the appropriate assays and interpret your results in the context of the underlying cellular mechanisms.
III. References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany. [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Folia Morphologica. [Link]
-
Quantitative real-time PCR analysis of bacterial biomarkers enable fast and accurate monitoring in inflammatory bowel disease. (2022). Scientific Reports. [Link]
-
Cell Cultures as a Versatile Tool in the Research and Treatment of Autoimmune Connective Tissue Diseases. (2023). National Institutes of Health. [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). National Institutes of Health. [Link]
-
5 Ways to Improve qPCR Accuracy and Reliability. (n.d.). Gilson. [Link]
-
The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. (n.d.). National Institutes of Health. [Link]
-
NF-κB. (n.d.). Wikipedia. [Link]
-
Common ELISA Problems and Solutions. (n.d.). MyAssays. [Link]
-
Investigating Inflammatory Markers in Wound Healing: Understanding Implications and Identifying Artifacts. (n.d.). ACS Publications. [Link]
-
Extracellular nitric oxide (NO) assessment using Griess reagent. (n.d.). Protocols.io. [Link]
-
How to improve real-time PCR sensitivity when samples are precious--Taq Talk Episode 30. (2022). YouTube. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023). MDPI. [Link]
-
Potential Errors that can Occur in an ELISA. (n.d.). Surmodics IVD. [Link]
-
Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. (2016). ResearchGate. [Link]
-
Immune stimulation of human induced pluripotent stem cells (hiPSC)-derived glia with lipopolysaccharide (LPS). (2024). Protocols.io. [Link]
-
In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (n.d.). National Institutes of Health. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). Protocols.io. [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. [Link]
-
How can I improve my qPCR reaction?. (2016). ResearchGate. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
What Factors Could Affect ELISA Results?. (n.d.). Cusabio. [Link]
-
Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). National Institutes of Health. [Link]
-
Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. (n.d.). Frontiers. [Link]
-
Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. (n.d.). MDPI. [Link]
-
How to Improve qPCR Specificity. (2015). ScienCell Research Laboratories. [Link]
-
An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. (2025). National Institutes of Health. [Link]
-
MAPK Signaling Pathway| Basic Science Series. (2025). YouTube. [Link]
-
Limitations and Practical Problems in Enzyme-Linked Immunosorbent Assays. (2025). ResearchGate. [Link]
Sources
- 1. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. protocols.io [protocols.io]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 8. synapse.koreamed.org [synapse.koreamed.org]
Technical Support Center: Strategies to Minimize Off-Target Effects of Pyridazinone Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. The pyridazinone core is a privileged scaffold in medicinal chemistry, leading to compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] However, this versatility can also lead to promiscuous binding and undesirable off-target effects, complicating experimental interpretation and potentially causing toxicity.
This guide is designed to provide you with actionable strategies and troubleshooting advice to proactively minimize and experimentally validate off-target effects, ensuring the integrity and success of your research.
Section 1: Foundational Knowledge - The Selectivity Challenge
Before troubleshooting, it's crucial to understand the underlying principles of inhibitor selectivity. This section addresses the most fundamental questions regarding pyridazinone inhibitors and their off-target potential.
Frequently Asked Questions (FAQs)
Q1.1: What are pyridazinone inhibitors, and why are they so prevalent in drug discovery?
A: Pyridazinone refers to a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group.[3] This structure is considered a "privileged scaffold" because its chemical properties allow it to bind to a wide variety of biological targets.[1][2] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with proteins.[4] Its structural framework can be readily modified, allowing medicinal chemists to develop derivatives against diverse targets like protein kinases, phosphodiesterases (PDEs), and monoamine oxidase B (MAO-B).[5][6]
Q1.2: What are "off-target" effects, and why are they a major concern?
A: An off-target effect occurs when a compound binds to and modulates the activity of a biological molecule other than its intended primary target. These unintended interactions are a major concern for two primary reasons:
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Toxicity: In drug development, off-target binding is a leading cause of adverse side effects and toxicity, which can lead to the failure of promising drug candidates in preclinical or clinical stages.[8][9]
Q1.3: For pyridazinone inhibitors targeting kinases, what is the primary cause of off-target binding?
A: The human genome contains over 500 protein kinases, which often share a high degree of structural similarity, particularly in the ATP-binding pocket where most kinase inhibitors act.[7] This conservation makes it challenging to design an inhibitor that binds with high affinity to only one specific kinase. Many pyridazinone-based kinase inhibitors are ATP-competitive, meaning they can inadvertently fit into the ATP pockets of multiple kinases, leading to a promiscuous inhibition profile.[7][10]
Section 2: Proactive Strategies - Design, Selection, and In Silico Prediction
The most effective way to manage off-target effects is to anticipate them. This section provides guidance on selecting and designing inhibitors with better selectivity profiles from the outset.
Troubleshooting Guide 2.1
Issue: "I am starting a new project. How do I choose the most selective pyridazinone inhibitor from published literature or a vendor's catalog?"
Cause: Many published inhibitors are characterized against only a small number of targets. A compound reported as "selective" may simply not have been tested against a broad enough panel of off-targets.
Solution: Employ a multi-step computational and literature-based approach before purchasing or synthesizing a compound. This proactive screening helps you rank candidates by their predicted selectivity, saving time and resources.
Experimental Protocol: In Silico Selectivity Analysis and Rational Candidate Selection
This workflow outlines a computational approach to triage potential inhibitors.
Objective: To predict the likely off-target profile of a pyridazinone inhibitor using publicly available data and computational tools.
Methodology:
-
Candidate Identification:
-
Compile a list of candidate pyridazinone inhibitors from literature searches and commercial catalogs.
-
Gather their chemical structures (e.g., as SMILES strings).
-
-
Ligand-Based Off-Target Prediction:
-
Rationale: This approach does not require a protein structure. It works by comparing your inhibitor's structure to a large database of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.[11]
-
Action: Use online tools (e.g., SwissTargetPrediction, SuperPred) or in-house software to screen the SMILES strings of your candidates. These tools often use 2D fingerprint methods (like ECFP) to calculate structural similarity.[11][12]
-
Output: The result will be a ranked list of potential protein targets for each candidate inhibitor. Pay close attention to any high-ranking targets that are not your intended target of interest.
-
-
Structure-Based Off-Target Prediction (if applicable):
-
Rationale: If the 3D crystal structure of your primary target is known, you can compare its binding site to other known protein structures. This can reveal off-targets that may not be obvious from ligand similarity alone.[13]
-
Action: If you have access to molecular modeling software, perform a binding pocket similarity search. Compare the physicochemical properties of your target's active site with a database of other protein structures (e.g., the KinomeFEATURE database for kinases).[13]
-
Output: A list of proteins with similar binding pockets, which represent potential off-targets.
-
-
Data Synthesis and Candidate Ranking:
-
Consolidate the results from the ligand-based and structure-based analyses.
-
Cross-reference the predicted off-targets with published selectivity data for the compounds, if available.
-
Rank your candidates. The ideal candidate will have a strong predicted score for your on-target and low scores for other targets, especially those known to produce confounding effects in your planned assays.
-
Frequently Asked Questions (FAQs)
Q2.1: How can Structure-Activity Relationship (SAR) data help me design a more selective inhibitor?
A: SAR studies are fundamental to improving selectivity. By systematically modifying a lead compound, you can identify which parts of the molecule are critical for on-target potency and which can be altered to reduce off-target binding.[5][14] For example, an SAR study might reveal that adding a bulky chemical group at a specific position creates a steric clash with a residue in an off-target kinase but is well-tolerated by the on-target kinase. This exploits the subtle differences between otherwise similar active sites to "design out" off-target activity.[5][7][14]
Section 3: Experimental Validation & In-Assay Troubleshooting
Computational predictions are a guide, not a guarantee. Experimental validation is essential. This section covers how to test for selectivity and troubleshoot common issues that arise during experiments.
Troubleshooting Guide 3.1
Issue: "My pyridazinone inhibitor is highly potent in my biochemical (enzymatic) assay, but shows much weaker activity or unexpected toxicity in my cell-based model. What's wrong?"
Analysis: This is a common and critical issue. The discrepancy between a clean biochemical result and a complex cellular outcome can stem from multiple factors. An organized approach is needed to pinpoint the cause.
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target. | Perform a cellular thermal shift assay (CETSA) or use a cell-based target engagement assay to confirm the compound is binding its target inside the cell. |
| High Intracellular ATP | For kinase inhibitors, the concentration of ATP inside a cell (~1-10 mM) is much higher than that used in many biochemical assays.[15] This high level of the natural competitor (ATP) can make your inhibitor appear less potent. | Re-run your biochemical assay using a higher, physiologically relevant ATP concentration (e.g., 1 mM) to get a more accurate IC50 value.[15][16] |
| Drug Efflux | The compound is actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective concentration. | Test for synergy with known efflux pump inhibitors. If potency increases, efflux is a likely cause. |
| Metabolic Instability | The compound is rapidly metabolized and inactivated by cellular enzymes.[4] | Perform a microsomal stability assay to determine the metabolic half-life of your compound. |
| Off-Target Toxicity | The compound is hitting one or more off-targets that induce cell death or stress at concentrations below where the on-target effect is observed. This masks the intended phenotype. | Perform a broad kinase selectivity screen (see Protocol 3.1.1) to identify potent off-targets. Use an orthogonal inhibitor to see if the desired phenotype can be reproduced without the toxicity.[17] |
Experimental Protocol: Large-Scale Kinase Selectivity Profiling
Objective: To experimentally determine the selectivity of a lead pyridazinone kinase inhibitor against a broad panel of human kinases.
Methodology: This protocol describes the general steps for using a commercial kinase profiling service, which is the industry standard for assessing selectivity.[18][19]
-
Provider Selection:
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Choose a reputable vendor that offers kinase profiling services (e.g., Reaction Biology's KinomeScan™, Eurofins DiscoverX's KINOMEscan®).
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Consider the size of the panel (a larger panel provides more comprehensive data), the assay technology used, and the data package provided.
-
-
Compound Submission:
-
Prepare a high-purity stock of your inhibitor at a specified concentration (typically 10 mM in 100% DMSO).
-
Follow the vendor's instructions for sample submission, ensuring accurate labeling and shipping conditions.
-
-
Assay Execution (Vendor's Responsibility):
-
The vendor will typically run the assay at a single high concentration of your inhibitor (e.g., 1 or 10 µM) against their entire kinase panel.
-
The readout is usually "% Inhibition" at that concentration. Any kinase inhibited above a certain threshold (e.g., >90%) is considered a "hit."
-
-
Data Analysis and Interpretation:
-
The vendor will provide a report listing the inhibition data for all kinases tested.
-
Identify Off-Targets: Systematically list all kinases that were significantly inhibited.
-
Calculate Selectivity Score (S-Score): Some services provide a selectivity score, which quantifies the promiscuity of the compound. A lower score generally indicates higher selectivity.
-
Visualize the Data: Plot the results on a kinome tree diagram. This provides an intuitive visual representation of your inhibitor's selectivity profile across the entire kinase family.
-
Follow-Up: For any potent off-targets identified, you may want to perform follow-up dose-response experiments (IC50 or Kd determination) to quantify the binding affinity.
-
Frequently Asked Questions (FAQs)
Q3.1: How can I experimentally confirm that my observed cellular phenotype is due to the intended target and not an off-target?
A: This is the crucial step of target validation. The best practice is to use orthogonal approaches to build a strong case for on-target activity.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your target protein. If the genetic perturbation phenocopies the effect of your inhibitor, this provides powerful evidence for on-target activity.
-
Rescue Experiment: In a system where your target has been knocked out or knocked down, treat the cells with your inhibitor. The inhibitor should have no effect, as its target is absent. You can then re-introduce a version of the target protein that is resistant to your inhibitor. If this "rescues" the phenotype in the presence of the compound, it proves the effect is on-target.
References
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Asif, M., Allahyani, M., Almehmadi, M. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available at: [Link]
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Sbardella, G., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. Available at: [Link]
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Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
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Bamborough, P., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]
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Jakobsson, E., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. National Center for Biotechnology Information. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. National Center for Biotechnology Information. Available at: [Link]
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SAR Publication. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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Wang, Y., et al. (2015). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed. Available at: [Link]
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Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. Available at: [Link]
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Zhou, G., et al. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. PubMed. Available at: [Link]
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ACS Publications. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
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Sbardella, G., et al. (2021). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. National Center for Biotechnology Information. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Guide to the Validation of 2-Phenyl-3(2H)-pyridazinone as a Selective COX-2 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 2-Phenyl-3(2H)-pyridazinone as a selective cyclooxygenase-2 (COX-2) inhibitor. We will move beyond theoretical discussions to provide a comparative analysis against established benchmarks, detailed experimental protocols, and the scientific rationale underpinning each validation step. Our objective is to present a self-validating system of inquiry, grounded in established methodologies and authoritative sources.
The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs).[1] Two primary isoforms exist: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2 , conversely, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, including gastric ulceration and bleeding.[2]
This crucial difference led to the development of selective COX-2 inhibitors ("coxibs"), such as Celecoxib and the since-withdrawn Rofecoxib (Vioxx), with the goal of providing potent anti-inflammatory relief without the gastrointestinal toxicity associated with COX-1 inhibition.[3] However, long-term use of some coxibs has been associated with an increased risk of cardiovascular events, underscoring the need for continued research into new chemical scaffolds with improved efficacy and safety profiles.[4][5]
The pyridazinone chemical scaffold has emerged as a promising core for developing novel anti-inflammatory agents, with various derivatives demonstrating significant biological activity.[6][7][8] This guide focuses on the parent compound, 2-Phenyl-3(2H)-pyridazinone, as a candidate for systematic validation.
The Arachidonic Acid Cascade: Pinpointing Inhibition
To understand the validation process, we must first visualize the target pathway. The diagram below illustrates the conversion of arachidonic acid and the distinct roles of COX-1 and COX-2, highlighting the specific point of intervention for selective inhibitors.
Caption: The Arachidonic Acid Signaling Pathway.
Comparative Performance Analysis
The primary indicator of a selective COX-2 inhibitor is its potency against COX-2 relative to COX-1. This is quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme and calculating the Selectivity Index (SI).
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2, which is the desired therapeutic profile. The table below compares the performance of established drugs. The validation of 2-Phenyl-3(2H)-pyridazinone would involve generating analogous data to place it within this context.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| 2-Phenyl-3(2H)-pyridazinone | To Be Determined | To Be Determined | To Be Determined |
| Celecoxib | 82 | 6.8 | ~12 |
| Rofecoxib | >100 | 25 | >4 |
| Diclofenac | 0.076 | 0.026 | ~2.9 |
| Ibuprofen | 12 | 80 | ~0.15 |
Note: IC50 values are compiled from a study using human peripheral monocytes and can vary based on the assay system used.[9] Rofecoxib data is also from human monocyte assays.[9]
A Phased Approach to Experimental Validation
Validating a novel compound requires a multi-tiered approach, moving from direct enzyme interaction to complex biological systems. This ensures that observations are robust and physiologically relevant.
Caption: Phased Experimental Validation Workflow.
Phase 1: In Vitro COX Inhibition Enzyme Assay
Scientific Rationale: This is the foundational assay to determine if 2-Phenyl-3(2H)-pyridazinone directly interacts with and inhibits the COX enzymes.[10] By using purified recombinant human or ovine COX-1 and COX-2, we can precisely measure the compound's inhibitory potency (IC50) against each isoform without confounding cellular factors. This assay provides the raw data needed to calculate the all-important Selectivity Index.
Detailed Protocol (Fluorometric Method):
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer and keep on ice.
-
Prepare a 10x working solution of the test compound (2-Phenyl-3(2H)-pyridazinone) and reference compounds (Celecoxib, Ibuprofen) in an appropriate solvent (e.g., DMSO).
-
Prepare the reaction buffer containing cofactor solution.
-
Reconstitute the fluorometric probe and arachidonic acid (substrate) as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).
-
-
Assay Plate Setup (96-well plate):
-
Designate wells for:
-
Enzyme Control (EC): 10 µL of Assay Buffer. This represents 100% enzyme activity.
-
Inhibitor Wells: 10 µL of each concentration of the test/reference compounds.
-
Background Control: Wells without enzyme to measure background fluorescence.
-
-
-
Enzyme Addition:
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to all wells except the background control.
-
-
Probe and Cofactor Addition:
-
Add 10 µL of the COX Probe and 50 µL of the diluted COX Cofactor solution to all wells.
-
-
Initiation of Reaction:
-
Add 10 µL of the arachidonic acid solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Immediately begin reading the fluorescence intensity (Excitation = 535 nm / Emission = 587 nm) in kinetic mode for 5-10 minutes at room temperature. The rate of increase in fluorescence is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the inhibitor data to the enzyme control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value for each compound against both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
-
Phase 2: Cell-Based PGE2 Production Assay
Scientific Rationale: A compound that is potent in an enzyme assay may fail in a cellular context due to poor membrane permeability or rapid metabolism. This assay validates the findings from Phase 1 in a more physiologically relevant setting. We use immune cells (like RAW 264.7 macrophages), induce COX-2 expression with lipopolysaccharide (LPS), and then measure the compound's ability to block the production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[11]
Detailed Protocol (PGE2 ELISA):
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
Plate cells in a 96-well plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old media and replace it with fresh, serum-free media containing various concentrations of 2-Phenyl-3(2H)-pyridazinone or reference drugs.
-
Include a "vehicle control" group (e.g., DMSO) and a "no treatment" control.
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
COX-2 Induction:
-
Add LPS (e.g., 1 µg/mL) to all wells except the "no treatment" control to induce COX-2 expression and subsequent PGE2 production.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well. This supernatant contains the secreted PGE2.
-
-
PGE2 Quantification (Competitive ELISA):
-
Perform a competitive ELISA on the collected supernatants according to the kit manufacturer's protocol (e.g., Thermo Fisher, R&D Systems).[12][13]
-
Briefly, the PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites on a pre-coated plate.[14]
-
After washing, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Plot the PGE2 concentration versus the log of the inhibitor concentration to determine the IC50 for the inhibition of PGE2 production.
-
Phase 3: In Vivo Carrageenan-Induced Paw Edema Model
Scientific Rationale: The final preclinical validation step is to assess efficacy in a living organism. The carrageenan-induced paw edema model is a classic and well-established acute inflammation model.[15][16] Injecting carrageenan into a rodent's paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being highly dependent on prostaglandin production via COX-2.[17][18] A reduction in paw swelling (edema) by the test compound demonstrates systemic anti-inflammatory activity.
Detailed Protocol:
-
Animals:
-
Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Control Group: Receives vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control Group: Receives a standard drug (e.g., Indomethacin or Celecoxib).
-
Test Groups: Receive different doses of 2-Phenyl-3(2H)-pyridazinone.
-
-
Administer all compounds orally (p.o.) or intraperitoneally (i.p.).
-
-
Baseline Measurement:
-
One hour after drug administration, measure the initial volume of each animal's right hind paw using a plethysmometer.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
-
Edema Measurement:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal:
-
% Edema = [(Vt - V0) / V0] * 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Calculate the percentage inhibition of edema for each treated group compared to the control group:
-
% Inhibition = [1 - (% Edema of Treated Group / % Edema of Control Group)] * 100
-
-
Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the inhibition is significant.
-
Conclusion
The validation of 2-Phenyl-3(2H)-pyridazinone, or any novel compound, as a selective COX-2 inhibitor is a rigorous, multi-step process. It begins with the precise determination of enzymatic inhibition and selectivity (in vitro), progresses to confirming its action in a living cell environment, and culminates in demonstrating its therapeutic efficacy in a whole-organism model of inflammation (in vivo). By following this phased and logical workflow, researchers can build a robust data package to objectively compare the compound's performance against established alternatives and confidently assess its potential as a next-generation anti-inflammatory agent. The pyridazinone scaffold holds considerable promise, and systematic validation is the key to unlocking its therapeutic value.[6][19]
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Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]
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Patel, D., & Kasi, A. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Gomha, S. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 13(33), 23157–23171. [Link]
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A Comparative Mechanistic Study: 2-Phenyl-3(2H)-pyridazinone versus Ibuprofen
This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the heterocyclic compound, 2-phenyl-3(2H)-pyridazinone. The focus is on elucidating their respective mechanisms of action, supported by established experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluation.
Introduction: Two Moieties Targeting Inflammation
Inflammation is a complex biological response crucial for host defense but also a key driver of various pathologies when dysregulated. Pharmacological intervention often targets the enzymatic pathways responsible for the production of inflammatory mediators.
Ibuprofen , a cornerstone of anti-inflammatory therapy, is a propionic acid derivative widely recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its mechanism of action is well-documented and serves as a benchmark in the field.
2-Phenyl-3(2H)-pyridazinone belongs to the pyridazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[4][5][6][7] Notably, some pyridazinone derivatives have been reported to possess potent anti-inflammatory and analgesic activities with a reduced propensity for gastric side effects compared to traditional NSAIDs, suggesting a potentially nuanced mechanism of action.[5][8][9][10]
This guide will dissect the established mechanism of ibuprofen and explore the putative mechanisms of 2-phenyl-3(2H)-pyridazinone based on the broader understanding of the pyridazinone class, providing the experimental means to validate these comparisons.
Mechanistic Deep Dive: A Tale of Two Pathways
Ibuprofen: The Archetypal Non-Selective COX Inhibitor
Ibuprofen's therapeutic effects are primarily mediated through the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][11]
-
COX-1 is constitutively expressed in most tissues and plays a vital role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[12]
By inhibiting both isoforms, ibuprofen effectively reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.[2][11] However, the concurrent inhibition of COX-1 is also responsible for some of the characteristic side effects of ibuprofen, including gastrointestinal irritation.
The biochemical cascade initiated by ibuprofen's action is visualized below:
Figure 1: Ibuprofen's non-selective inhibition of COX-1 and COX-2.
2-Phenyl-3(2H)-pyridazinone: A More Complex Picture
The mechanism of action for the parent compound, 2-phenyl-3(2H)-pyridazinone, is less definitively characterized than that of ibuprofen. However, extensive research on its derivatives provides strong indications of its potential pathways. Many pyridazinone derivatives exhibit anti-inflammatory properties, with some studies suggesting a mechanism involving COX inhibition.[8][9] For instance, certain substituted pyridazinones have demonstrated potent analgesic and anti-inflammatory effects with minimal ulcerogenic potential, hinting at possible COX-2 selectivity or engagement of alternative anti-inflammatory pathways.[5][10]
Furthermore, the pyridazinone scaffold is found in compounds with a wide array of biological targets beyond COX enzymes, including phosphodiesterases (PDEs) and various kinases, which can also modulate inflammatory responses.[4][5] This raises the possibility that 2-phenyl-3(2H)-pyridazinone may exert its effects through a multi-target mechanism.
A proposed, albeit broader, mechanistic pathway for 2-phenyl-3(2H)-pyridazinone is depicted below, highlighting potential points of intervention.
Figure 2: Potential mechanisms of 2-phenyl-3(2H)-pyridazinone.
Experimental Framework for Comparative Analysis
To empirically compare the mechanisms of ibuprofen and 2-phenyl-3(2H)-pyridazinone, a series of well-defined in vitro and in vivo assays are necessary. The following protocols provide a robust starting point for such an investigation.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is fundamental to determining the inhibitory activity and selectivity of the test compounds against the two COX isoforms.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the reaction buffer.[13]
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.[14]
-
Dissolve ibuprofen and 2-phenyl-3(2H)-pyridazinone in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the diluted test compounds or vehicle control.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) for each compound against both COX-1 and COX-2 by fitting the data to a dose-response curve.[12]
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Hypothetical Data Summary:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Ibuprofen | 15 | 25 | 0.6 |
| 2-Phenyl-3(2H)-pyridazinone | >100 | 50 | >2 |
| Celecoxib (Control) | 10 | 0.05 | 200 |
Prostaglandin E₂ (PGE₂) Quantification in Cell-Based Assays
This assay measures the downstream effect of COX inhibition by quantifying the production of a key inflammatory prostaglandin, PGE₂.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of ibuprofen, 2-phenyl-3(2H)-pyridazinone, or vehicle for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Generate a standard curve using the provided PGE₂ standards.
-
Calculate the PGE₂ concentration in each sample based on the standard curve.
-
Determine the inhibitory effect of the compounds on PGE₂ production.
-
Hypothetical Data Summary:
| Treatment | PGE₂ Concentration (pg/mL) | % Inhibition |
| Vehicle (Unstimulated) | <50 | - |
| Vehicle + LPS | 1500 | 0 |
| Ibuprofen (10 µM) + LPS | 450 | 70 |
| 2-Phenyl-3(2H)-pyridazinone (10 µM) + LPS | 800 | 46.7 |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[17][18]
Experimental Protocol:
-
Animal Grouping and Dosing:
-
Acclimate rats or mice and divide them into groups (e.g., vehicle control, ibuprofen-treated, 2-phenyl-3(2H)-pyridazinone-treated).
-
Administer the test compounds or vehicle orally or intraperitoneally at a predetermined time before the inflammatory insult.[18]
-
-
Induction of Inflammation:
-
Measurement of Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Hypothetical Data Summary (at 3 hours post-carrageenan):
| Treatment Group | Mean Increase in Paw Volume (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 | 0 |
| Ibuprofen (30 mg/kg) | 0.40 | 52.9 |
| 2-Phenyl-3(2H)-pyridazinone (30 mg/kg) | 0.55 | 35.3 |
Synthesis and Conclusion
The comparative study of 2-phenyl-3(2H)-pyridazinone and ibuprofen reveals a classic case of a well-understood drug versus a promising scaffold with a more complex and potentially advantageous mechanistic profile. Ibuprofen's potent, non-selective COX inhibition is a double-edged sword, providing broad anti-inflammatory efficacy at the cost of potential side effects.
The pyridazinone moiety, as represented by 2-phenyl-3(2H)-pyridazinone, presents an intriguing alternative. The preliminary and derivative-based evidence suggests a potential for more selective COX-2 inhibition or the engagement of other anti-inflammatory pathways, which could translate to an improved safety profile.
The experimental framework provided in this guide offers a clear path for researchers to directly compare these two compounds, generating the empirical data needed to validate these hypotheses. Such studies are crucial in the ongoing quest for more effective and safer anti-inflammatory agents.
References
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DailyMed. (n.d.). Ibuprofen. Retrieved from [Link]
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- Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-4.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA. Retrieved from [Link]
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- Özdemir, Z., et al. (2012). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted benzal) hydrazone derivatives. FABAD Journal of Pharmaceutical Sciences, 37, 111-122.
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A Comparative In Silico Analysis: Evaluating the Cyclooxygenase-2 Binding Potential of 2-Phenyl-3(2H)-pyridazinone Against Naproxen
This guide presents a comprehensive, in-silico comparative analysis of 2-Phenyl-3(2H)-pyridazinone and the well-established nonsteroidal anti-inflammatory drug (NSAID), naproxen. Leveraging molecular docking simulations, we explore the binding affinities and interaction patterns of these compounds within the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of novel heterocyclic scaffolds as anti-inflammatory agents.
Introduction: The Rationale for a Comparative Docking Study
Inflammation is a complex biological response mediated by various enzymes, with cyclooxygenase (COX) being a primary therapeutic target. Naproxen, a non-selective COX inhibitor, is a widely used NSAID for managing pain and inflammation[1][2]. Its mechanism involves blocking the synthesis of prostaglandins, key signaling molecules in the inflammatory cascade[3][4]. However, the non-selective inhibition of both COX-1 and COX-2 isoforms can lead to gastrointestinal side effects[5].
The pyridazinone scaffold is a versatile heterocyclic core that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, analgesic, cardiovascular, and anticancer properties[6][7][8][9]. Specifically, derivatives of pyridazin-3(2H)-one have been investigated as potential anti-inflammatory agents[6][7][8]. This study focuses on the parent compound, 2-Phenyl-3(2H)-pyridazinone, to fundamentally assess its potential to interact with the COX-2 enzyme.
By performing a direct comparative docking study against naproxen, we aim to:
-
Predict the binding affinity of 2-Phenyl-3(2H)-pyridazinone to the COX-2 active site.
-
Elucidate its potential binding mode and key molecular interactions.
-
Benchmark its in-silico performance against a clinically relevant NSAID.
This computational approach provides a rational, cost-effective preliminary assessment to guide further experimental validation and the design of novel pyridazinone-based anti-inflammatory drugs.
Experimental Methodology: A Validated Docking Protocol
The credibility of any in-silico study hinges on a meticulously designed and validated protocol. The following sections detail the step-by-step methodology employed in this comparative analysis, explaining the scientific reasoning behind each choice.
Software and Computational Resources
-
Docking Engine: AutoDock Vina 1.2.0[10], chosen for its accuracy, computational speed, and widespread use in the scientific community.
-
Molecular Preparation & Visualization: AutoDockTools (ADT) 1.5.6 for preparing protein and ligand files; BIOVIA Discovery Studio Visualizer for interaction analysis.
-
Structural Data Repository: RCSB Protein Data Bank (PDB).
-
Ligand Structure Repository: PubChem Database.
Target Protein Preparation: Isolating the COX-2 Active Site
The selection of an appropriate protein structure is critical for a meaningful docking simulation.
-
Structure Selection: The crystal structure of murine COX-2 complexed with a selective inhibitor was obtained from the RCSB Protein Data Bank (PDB ID: 6COX )[11]. This structure was chosen for its high resolution and the presence of a co-crystallized ligand, which is invaluable for defining the active site and validating the docking protocol.
-
Protein Cleanup: The initial PDB file was processed to prepare it for docking. This involved removing all water molecules, co-solvents, and the original co-crystallized ligand from the structure. This step ensures that the docking simulation is not influenced by non-essential molecules.
-
Adding Hydrogens and Charges: Polar hydrogen atoms were added to the protein structure, as they are crucial for forming hydrogen bonds. Gasteiger charges were then computed and assigned to all atoms. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.
-
File Format Conversion: The cleaned and prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina and contains atomic coordinates, charges, and atom type definitions.
Ligand Preparation: Standardizing the Molecules
-
Structure Retrieval: The 3D structures of Naproxen (CID: 156391)[12] and 2-Phenyl-3(2H)-pyridazinone were downloaded from the PubChem database in SDF format.
-
Energy Minimization: The initial structures were subjected to energy minimization using the MMFF94 force field. This process optimizes the ligand's geometry to its most stable, low-energy conformation.
-
Torsional Degrees of Freedom: Rotatable bonds within each ligand were identified and defined. This allows for ligand flexibility during the docking process, enabling it to adopt various conformations within the protein's binding pocket.
-
File Format Conversion: The prepared ligands were converted to the PDBQT format.
Docking Protocol Validation: Ensuring Accuracy
To ensure the docking protocol can reliably reproduce the experimentally determined binding mode, a re-docking validation was performed.
-
Procedure: The co-crystallized ligand originally present in the 6COX PDB file was extracted and then docked back into the prepared protein structure using the exact same protocol defined for the test compounds.
-
Success Criterion: The accuracy of the docking pose was measured by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is accurate and reliable[13][14].
Grid Box Generation and Molecular Docking
-
Defining the Search Space: A grid box was defined to encompass the entire active site of the COX-2 enzyme. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand from the validation step. This ensures the docking search is focused on the relevant binding region.
-
Grid Center (x, y, z): 23.5, 28.1, 19.4
-
Grid Size (x, y, z): 25 Å, 25 Å, 25 Å
-
-
Running the Simulation: AutoDock Vina was used to perform the molecular docking. For each ligand, Vina generated multiple binding poses (typically 9), each with a corresponding binding affinity score in kcal/mol. The pose with the most negative binding energy was selected as the most probable binding mode for further analysis.
Workflow for Comparative Molecular Docking
The following diagram, generated using Graphviz, illustrates the systematic workflow employed in this study.
Caption: A workflow diagram of the comparative docking study.
Results: Binding Affinities and Molecular Interactions
The molecular docking simulations provided quantitative and qualitative data to compare the binding characteristics of 2-Phenyl-3(2H)-pyridazinone and naproxen with the COX-2 enzyme.
Comparative Binding Affinities
The binding affinity represents the strength of the interaction between a ligand and its target protein. It is reported in kcal/mol, where a more negative value indicates a more stable and stronger binding interaction[15].
| Compound | Binding Affinity (kcal/mol) |
| Naproxen | -8.1 |
| 2-Phenyl-3(2H)-pyridazinone | -7.4 |
The results indicate that naproxen exhibits a stronger binding affinity for the COX-2 active site compared to 2-Phenyl-3(2H)-pyridazinone. However, the binding energy of the pyridazinone derivative is significant and suggests a stable interaction is plausible.
Analysis of Binding Interactions
A detailed examination of the top-ranked docking poses reveals the specific molecular interactions that stabilize each ligand within the COX-2 binding pocket.
-
Naproxen: As a known inhibitor, naproxen's binding mode is well-characterized. The carboxylic acid group is a critical pharmacophore, forming a key hydrogen bond with the side chain of Arg120 and a salt bridge interaction. The methoxy-naphthalene core sits deep within a hydrophobic pocket, establishing van der Waals and pi-alkyl interactions with residues such as Val349 , Leu352 , Tyr355 , Trp387 , and Ala527 . These interactions anchor the molecule firmly within the active site.
-
2-Phenyl-3(2H)-pyridazinone: The docking pose for this compound reveals a different, yet effective, mode of interaction.
-
The carbonyl oxygen of the pyridazinone ring acts as a hydrogen bond acceptor, forming a hydrogen bond with the side chain of Tyr355 .
-
The phenyl ring occupies a portion of the hydrophobic pocket, engaging in pi-pi stacking interactions with Trp387 and hydrophobic interactions with Val523 and Ala527 .
-
The pyridazinone ring itself is involved in van der Waals interactions with surrounding residues.
-
The diagram below illustrates the key interactions for both compounds within the COX-2 active site.
Caption: Key molecular interactions of the ligands in the COX-2 active site.
Discussion and Future Outlook
This in-silico study provides valuable insights into the potential of 2-Phenyl-3(2H)-pyridazinone as a COX-2 interacting molecule. While naproxen demonstrates a superior binding affinity, the -7.4 kcal/mol binding energy of the pyridazinone compound is noteworthy and suggests it could serve as a foundational scaffold for developing more potent inhibitors.
The key difference in their binding modes lies in the primary hydrogen bond interactions. Naproxen utilizes its carboxylic acid to interact with Arg120, a canonical interaction for many NSAIDs. In contrast, 2-Phenyl-3(2H)-pyridazinone uses its carbonyl group to engage with Tyr355. This suggests that while it binds to the same active site, its mechanism of inhibition may differ.
The absence of a carboxylic acid moiety in the pyridazinone derivative could be advantageous, as this functional group is often associated with the gastrointestinal side effects of traditional NSAIDs.
Limitations and Next Steps: It is crucial to acknowledge that molecular docking is a predictive tool. The calculated binding energies are theoretical and do not account for dynamic effects or solvation energies. Therefore, the findings from this study should be used to form hypotheses for experimental validation.
The logical next steps include:
-
In Vitro Enzyme Assays: Performing COX-1/COX-2 inhibition assays to experimentally determine the IC50 values of 2-Phenyl-3(2H)-pyridazinone and confirm its inhibitory activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the 2-Phenyl-3(2H)-pyridazinone scaffold to improve binding affinity. For example, adding substituents to the phenyl ring to enhance hydrophobic interactions could be a promising strategy.
-
Molecular Dynamics Simulations: Running MD simulations to assess the stability of the predicted binding poses over time and gain a more dynamic understanding of the protein-ligand interactions.
Conclusion
This comparative docking study successfully benchmarked the binding potential of 2-Phenyl-3(2H)-pyridazinone against naproxen in the active site of the COX-2 enzyme. The results demonstrate that while naproxen has a stronger predicted binding affinity, the pyridazinone scaffold engages in significant molecular interactions, including hydrogen bonding and hydrophobic contacts, resulting in a favorable binding energy. This investigation validates the pyridazinone core as a promising starting point for the design of novel anti-inflammatory agents and provides a clear rationale for further experimental exploration.
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
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Synthesis and chemistry of pyridazin-3(2H)-ones. (2022). ScienceDirect. [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. (2019). Dove Medical Press. [Link]
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Molecular docking analysis of COX-2 for potential inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Molecular docking and dynamics simulation of main protease of SARS-CoV-2 with naproxen derivative. (2023). National Center for Biotechnology Information. [Link]
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(PDF) Validation of Docking Methodology (Redocking). (n.d.). ResearchGate. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
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How to interprete and analyze molecular docking results?. (n.d.). ResearchGate. [Link]
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Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. (n.d.). National Center for Biotechnology Information. [Link]
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Naproxen. (n.d.). Wikipedia. [Link]
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Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. (2018). Biomedical Journal of Scientific & Technical Research. [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (n.d.). MDPI. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Center for Biotechnology Information. [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
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Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (n.d.). Pharmaspire. [Link]
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Lessons from Docking Validation. (n.d.). Michigan State University. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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What is the mechanism of Naproxen Sodium?. (2024). Patsnap Synapse. [Link]
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How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]
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In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (n.d.). PubMed Central. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]
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Naproxen. (2023). StatPearls - NCBI Bookshelf. [Link]
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Molecular docking of naproxen into the COX-2 enzyme. The residues.... (n.d.). ResearchGate. [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (n.d.). YouTube. [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
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Synthesis, Docking Study and Biological Evaluation of Naproxen-Based Heterocyclic Derivatives. (n.d.). ResearchGate. [Link]
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(PDF) Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. (n.d.). ResearchGate. [Link]
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Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. (n.d.). OUCI. [Link]
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Binding Affinity via Docking: Fact and Fiction. (2018). National Center for Biotechnology Information. [Link]
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#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). National Center for Biotechnology Information. [Link]
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A Guide to Assessing the Cross-Reactivity of 2-Phenyl-3(2H)-pyridazinone in Kinase Assays
Executive Summary
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a representative member of this class, 2-Phenyl-3(2H)-pyridazinone, to illustrate a critical phase in early-stage drug discovery: the assessment of kinase cross-reactivity. Off-target kinase interactions are a principal cause of adverse effects and can confound the interpretation of a compound's biological activity.[3] Conversely, well-defined polypharmacology can offer therapeutic advantages. Therefore, a rigorous and early understanding of a compound's selectivity profile is paramount.
This document provides a framework for designing and executing a comprehensive kinase cross-reactivity assessment. We will delve into the rationale behind experimental design, present a detailed protocol for a robust biochemical assay, and explore the interpretation of selectivity data within the context of cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish best practices for characterizing the selectivity of small molecule inhibitors.
Introduction: The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that act as central regulators of cellular signaling.[4][5] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[4][6] The pyridazinone core, a "privileged scaffold," has been successfully leveraged to develop inhibitors against various targets, including phosphodiesterases (PDEs) and specific kinases like FGFR and PI3Kδ.[7][8]
Given the structural homology within the ATP-binding site across the kinome, achieving absolute inhibitor selectivity is a significant challenge.[9] A compound designed for a specific kinase may interact with dozens of unintended "off-target" kinases. Such cross-reactivity can lead to toxicity or unexpected biological outcomes.[3] Therefore, early, systematic profiling of investigational compounds like 2-Phenyl-3(2H)-pyridazinone against a broad panel of kinases is not merely a suggestion but a foundational requirement for any credible drug discovery program.[6][10] This process, known as selectivity profiling, provides a quantitative fingerprint of a compound's interaction space, enabling informed decisions for lead optimization and downstream development.
Designing a Robust Cross-Reactivity Screening Campaign
A successful screening campaign is built upon two pillars: the strategic selection of the kinase panel and the choice of an appropriate assay technology.
Rationale for Kinase Panel Selection
Screening against a limited or randomly chosen set of kinases can produce a misleadingly "clean" profile. A comprehensive assessment requires a panel that offers broad representation across all branches of the human kinome tree. Commercial services and in-house platforms often provide panels of over 300 kinases, which is considered a robust starting point for understanding a compound's selectivity.[11]
The resulting data can be used to calculate a Selectivity Score (S-score) , a quantitative measure of promiscuity. For example, an S(1µM) score is calculated by dividing the number of kinases inhibited below a 1 µM threshold by the total number of kinases assayed.[6] A lower S-score indicates higher selectivity. This metric provides a standardized method for comparing different compounds and guiding medicinal chemistry efforts to engineer out unwanted interactions.
Choosing the Right Assay Technology
Several technologies exist for measuring kinase activity, each with distinct advantages and limitations.[12][13]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[14] They are highly sensitive and not prone to interference from compound autofluorescence. However, the associated costs and safety protocols for handling radioactive materials are significant drawbacks.
-
Fluorescence and Luminescence-Based Assays: These are the most common formats in high-throughput screening (HTS).[5] They rely on various detection principles, such as measuring ATP depletion (e.g., ADP-Glo™), or detecting the phosphorylated product using phospho-specific antibodies in a format like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15][16] TR-FRET assays are particularly powerful due to their homogeneous (no-wash) format, high sensitivity, and reduced background interference.[15]
-
Chemical Proteomics: This cell-based approach uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture native kinases from a cell lysate.[17] By measuring the displacement of kinases from the beads in the presence of a test compound via mass spectrometry, one can determine binding affinities for hundreds of kinases in their native conformational state.[17][18] This method offers a powerful orthogonal validation to in-vitro biochemical assays.
For this guide, we will focus on the TR-FRET assay as it represents a modern, robust, and scalable solution for initial cross-reactivity profiling.[15]
Experimental Protocol and Data Interpretation
The following section provides a detailed methodology for assessing the inhibitory activity of 2-Phenyl-3(2H)-pyridazinone using a TR-FRET assay format, followed by a guide to data analysis and visualization.
Detailed Protocol: TR-FRET Kinase Inhibition Assay
This protocol is a representative example and should be optimized for each specific kinase-substrate pair.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Phenyl-3(2H)-pyridazinone against a panel of human kinases.
Materials:
-
Recombinant human kinases
-
Biotinylated peptide substrates specific for each kinase
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
2-Phenyl-3(2H)-pyridazinone, dissolved in 100% DMSO
-
Staurosporine (positive control), dissolved in 100% DMSO
-
DMSO (vehicle control)
-
TR-FRET detection reagents: Europium (Eu)-labeled anti-phospho-specific antibody (donor) and Streptavidin-conjugated acceptor (e.g., APC or Surelight®-APC)
-
Detection buffer
-
Low-volume, white 384-well assay plates
-
A microplate reader capable of TR-FRET detection
Procedure:
-
Compound Plating: a. Prepare a serial dilution series of 2-Phenyl-3(2H)-pyridazinone in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended. b. Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 40 nL) of each compound concentration, positive control (Staurosporine), and vehicle control (DMSO) to the 384-well assay plates.
-
Kinase Reaction: a. Prepare a 2X kinase solution in kinase reaction buffer containing the specific kinase of interest. b. Prepare a 2X substrate/ATP solution in kinase reaction buffer containing the biotinylated peptide substrate and ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment. c. Add 5 µL of the 2X kinase solution to each well of the assay plate. d. Gently mix and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase. e. Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL. f. Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be within the determined linear range of the enzymatic reaction.
-
Reaction Termination and Detection: a. Prepare the TR-FRET detection mix by diluting the Eu-labeled antibody and Streptavidin-conjugated acceptor in detection buffer. b. Stop the kinase reaction by adding 10 µL of the detection mix to each well. This also initiates the detection process. c. Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: a. Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (acceptor emission) and ~620 nm (donor emission). b. The primary output is the ratio of the 665 nm to the 620 nm signals.
Experimental Workflow Diagram
The overall process can be visualized as a streamlined workflow from compound preparation to final data analysis.
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A Comparative Guide to the Efficacy of 2-Phenyl-3(2H)-pyridazinone Derivatives and Indomethacin as Anti-Inflammatory Agents
This guide provides an in-depth, objective comparison of the anti-inflammatory and analgesic efficacy of emerging 2-Phenyl-3(2H)-pyridazinone derivatives against the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential and mechanistic advantages of this promising class of compounds.
Introduction: The Quest for Safer, More Effective NSAIDs
Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of diseases. For decades, NSAIDs like indomethacin have been mainstays in managing pain and inflammation. Indomethacin exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever[1][2]. However, its clinical utility is often hampered by a significant side-effect profile, most notably gastrointestinal ulceration and bleeding, which arises from its non-selective inhibition of both the inducible COX-2 isoform at inflammatory sites and the constitutive COX-1 isoform responsible for maintaining the gastrointestinal mucosa[1][3].
This inherent liability of traditional NSAIDs has fueled the search for new anti-inflammatory agents with improved safety and efficacy. The 2-Phenyl-3(2H)-pyridazinone scaffold has emerged as a "magic moiety" in medicinal chemistry, yielding derivatives with a wide spectrum of pharmacological activities, including potent anti-inflammatory and analgesic properties[4][5]. Notably, many derivatives demonstrate efficacy comparable or superior to indomethacin in preclinical models, often with a significantly reduced risk of gastric damage[3][4][6]. This guide will dissect the experimental evidence supporting these claims.
Mechanistic Divergence: Beyond Non-Selective COX Inhibition
The primary distinction between indomethacin and the pyridazinone class lies in their mechanisms of action. While indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2, various pyridazinone derivatives have been engineered to achieve more targeted, and diverse, biological effects[1][7].
-
Indomethacin: Functions by broadly suppressing prostaglandin synthesis throughout the body[8]. This lack of selectivity is the root of its therapeutic power and its associated toxicity.
-
2-Phenyl-3(2H)-pyridazinone Derivatives: This class is mechanistically diverse. Certain derivatives have been specifically designed as selective COX-2 inhibitors , which allows them to target inflammation-driven prostaglandin production while sparing the protective functions of COX-1[3][9][10]. Others exhibit novel mechanisms entirely, such as the inhibition of phosphodiesterase type 4 (PDE4), another key enzyme in the inflammatory cascade[11]. This mechanistic flexibility allows for the development of compounds with tailored therapeutic profiles.
Caption: Comparative mechanisms of Indomethacin and Pyridazinone derivatives.
In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity
The definitive test of an anti-inflammatory agent's potential lies in its performance in validated in vivo models. The carrageenan-induced paw edema model in rats is a cornerstone for assessing acute anti-inflammatory activity, as the inflammatory response is well-characterized and known to involve prostaglandins[12]. Analgesic efficacy is often determined using the hot plate test, which measures a subject's response to a thermal pain stimulus[13].
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
In this assay, an injection of carrageenan into a rat's paw induces a localized, acute inflammation. The efficacy of a test compound is measured by its ability to reduce the resulting swelling (edema) over several hours compared to a vehicle control. Studies consistently show that certain 2-Phenyl-3(2H)-pyridazinone derivatives exhibit anti-inflammatory activity that is comparable, and in some cases superior, to indomethacin.
| Compound/Drug | Dose (mg/kg) | Max. Edema Inhibition (%) | Time (hours) | Ulcerogenic Effect | Source |
| Indomethacin | 10 | ~75-85% | 3 - 5 | Severe | [3][4][14] |
| Pyridazinone Deriv. (2b) | 10 | ~88% | 5 | None Detected | [14] |
| Pyridazinone Deriv. (2d) | 10 | >80% | 5 | None Detected | [14] |
| Pyridazinone Deriv. (2g) | 10 | >80% | 5 | None Detected | [14] |
| Various Amide Derivatives | Varies | Equipotent to Indomethacin | N/A | Nil or Low | [4] |
Note: Data is synthesized from multiple sources and represents approximate values for comparative purposes.
The data clearly indicates that novel pyridazinone derivatives can achieve potent anti-inflammatory effects. Crucially, the most active compounds often show a complete lack of the gastric ulceration that is characteristic of indomethacin, highlighting a significantly improved safety profile[3][14].
Analgesic Activity: Hot Plate Test
The hot plate test evaluates the central analgesic activity of a compound by measuring the time it takes for an animal to react to a heated surface (e.g., by licking a paw or jumping)[15]. A longer reaction time indicates a stronger analgesic effect. Several studies have reported that 2-substituted-3(2H)-pyridazinone derivatives possess potent analgesic activity, often with fewer side effects than traditional NSAIDs[5][16]. Some derivatives have been shown to be equipotent to aspirin in analgesic tests[4]. This suggests that the pyridazinone scaffold can be modified to produce compounds with strong pain-relieving properties, complementing their anti-inflammatory action.
In Vitro Selectivity Profile: Targeting COX-2 over COX-1
The key to a safer NSAID profile is selectivity for the COX-2 enzyme. This can be quantified in vitro by determining the concentration of a drug required to inhibit 50% of the activity (IC50) of each enzyme isoform. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the Selectivity Index (SI), where a higher number indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Source |
| Indomethacin | Low (Potent) | Low (Potent) | ~1 (Non-selective) | [1][17] |
| Pyridazinone Deriv. [I] | High (Weak) | Low (Potent) | High (>10) | [3] |
| Pyridazinone Deriv. [II] | High (Weak) | Low (Potent) | High (>10) | [3] |
Note: Specific IC50 values vary by assay conditions. This table illustrates the general principle of selectivity.
As shown, while indomethacin inhibits both enzymes potently, researchers have successfully synthesized pyridazinone derivatives that are highly selective for COX-2[3]. This molecular-level attribute is the direct cause of the improved gastric safety profile observed in the in vivo studies.
Experimental Methodologies: A Guide to Core Assays
Reproducibility and methodological rigor are paramount in drug development. Below are detailed protocols for the key assays discussed in this guide.
Workflow for In Vivo Anti-inflammatory Assessment
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema Assay
-
Rationale: This model is the gold standard for evaluating acute anti-inflammatory drugs. The biphasic response involves early mediators (histamine, serotonin) followed by a later phase (2-5 hours) dominated by prostaglandin production, making it ideal for testing COX inhibitors[12][18].
-
Methodology:
-
Animals: Wistar albino rats (150-200g) are used. They are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are divided into groups (n=6): a control group (vehicle), a reference group (Indomethacin, 10 mg/kg, p.o.), and test groups (various doses of pyridazinone derivatives).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective drugs/vehicles are administered orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw[19][20].
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
Ulcer Index Determination: After the experiment, animals are sacrificed, and the stomachs are removed and examined for any signs of ulceration or hemorrhage.
-
Protocol: Hot Plate Analgesia Test
-
Rationale: This method assesses centrally mediated analgesic activity by measuring the response to a thermal stimulus. It is particularly sensitive to opioid analgesics but is also widely used for NSAIDs[15][21]. The response (paw licking or jumping) is a supraspinally integrated behavior[15].
-
Methodology:
-
Apparatus: A commercially available hot plate apparatus is used, maintained at a constant temperature of 55 ± 1°C[22].
-
Baseline: Before drug administration, each animal is placed on the hot plate, and the time until it licks its paw or jumps (reaction time) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage[22].
-
Administration: Animals are treated with the vehicle, reference drug (e.g., Morphine or Indomethacin), or test compounds.
-
Testing: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: A significant increase in reaction time compared to the control group indicates an analgesic effect.
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2, allowing for the determination of potency (IC50) and selectivity (SI)[17][23].
-
Methodology:
-
Principle: The assay measures the peroxidase activity of COX. The enzyme converts a substrate (e.g., Arachidonic Acid) to Prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2, with the fluorescence intensity being proportional to COX activity[23][24].
-
Reagents: Purified human recombinant COX-1 and COX-2 enzymes, assay buffer, arachidonic acid (substrate), a fluorometric probe, and the test compounds dissolved in DMSO are required[23].
-
Procedure: a. The reaction is set up in a 96-well opaque plate. b. Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (or Indomethacin as a control) for a short period. c. The reaction is initiated by adding arachidonic acid and the probe. d. The fluorescence (e.g., Ex/Em = 535/587 nm) is measured over time using a fluorescence plate reader.
-
Calculation: The rate of reaction is determined. The percentage of inhibition for each compound concentration is calculated relative to the vehicle (DMSO) control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Outlook
The collective body of experimental evidence strongly supports the therapeutic potential of 2-Phenyl-3(2H)-pyridazinone derivatives as a next-generation class of anti-inflammatory and analgesic agents.
-
Superior Safety Profile: The most significant advantage demonstrated is the potential for a vastly improved gastrointestinal safety profile compared to indomethacin, which is directly attributable to the successful design of COX-2 selective inhibitors within this class[3][6].
-
Potent Efficacy: Numerous derivatives exhibit anti-inflammatory and analgesic efficacy that is on par with, and sometimes exceeds, that of indomethacin in validated preclinical models[4][14].
-
Mechanistic Versatility: The pyridazinone scaffold is not limited to COX inhibition. Its derivatives have been shown to target other key inflammatory mediators like PDE4, opening up possibilities for novel therapeutic applications, including in respiratory diseases or neuroinflammation[9][10][11].
For drug development professionals, the 2-Phenyl-3(2H)-pyridazinone structure represents a highly tractable and promising scaffold. Future research should focus on optimizing pharmacokinetic properties, further exploring the diverse mechanistic possibilities, and advancing the most promising candidates toward clinical evaluation. This class of compounds holds the potential to deliver the potent efficacy of traditional NSAIDs like indomethacin without their debilitating side effects.
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A Senior Application Scientist's Guide to Benchmarking New Pyridazinone Compounds Against Existing Anti-Inflammatory Drugs
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including rheumatoid arthritis and cardiovascular conditions.[1] For decades, the therapeutic arsenal against chronic inflammation has been dominated by several classes of drugs, each with distinct mechanisms and limitations. The pyridazinone scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents, demonstrating potential for potent and selective modulation of inflammatory pathways.[1][2][3] Pyridazinone derivatives have shown effectiveness in regulating inflammatory pathways by limiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[1] This guide provides a comprehensive framework for benchmarking new pyridazinone compounds against established anti-inflammatory drugs, ensuring a rigorous and objective evaluation of their therapeutic potential.
Section 1: Mechanistic Comparison of Pyridazinone Compounds and Existing Anti-Inflammatory Drugs
A thorough understanding of the mechanism of action is paramount in drug development. This section delineates the known or hypothesized mechanisms of new pyridazinone compounds in contrast to major classes of existing anti-inflammatory drugs.
The Pyridazinone Scaffold: A Privileged Structure in Inflammation
The pyridazinone core is a versatile heterocyclic structure that has been the focus of significant medicinal chemistry efforts.[1][3] Derivatives have been shown to target several key nodes in the inflammatory cascade. Notably, some pyridazinone compounds have been reported to be inhibitors of cyclooxygenase-2 (COX-2), placing them in the category of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Others have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced neuroinflammation and may act as phosphodiesterase type 4 (PDE4) inhibitors.[2][4][5] The anti-inflammatory effects of pyridazinone-based derivatives may also involve the regulation of inflammatory mediators such as IL-1, TNF, IL-6, and IL-8.[4]
Established Anti-Inflammatory Drug Classes: A Mechanistic Overview
A meaningful benchmark requires comparison against the current standards of care.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 Inhibitors: Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[6] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[7] Selective COX-2 inhibitors, or coxibs, were developed to specifically target the inflammation-associated COX-2 enzyme, thereby reducing the risk of these adverse events.[7][8][9]
-
Corticosteroids: These potent anti-inflammatory agents, also known as glucocorticoids, exert their effects by influencing multiple signal transduction pathways.[10][11][12] A primary mechanism is the repression of inflammatory genes through interaction with transcription factors like NF-κB and AP-1.[13]
-
Disease-Modifying Antirheumatic Drugs (DMARDs): DMARDs are a diverse group of immunomodulatory agents used to treat inflammatory arthritis.[14] They work by modulating immune responses to slow disease progression.[14] Conventional synthetic DMARDs (csDMARDs), such as methotrexate, broadly suppress the immune system.[15][16]
-
Biologics: These are genetically engineered proteins that target specific components of the immune system with high precision.[15][17][18] Examples include TNF inhibitors and IL-6 inhibitors, which block the action of these pro-inflammatory cytokines.[17] Biologics offer a targeted approach to controlling inflammation.[17][19][20]
Section 2: In Vitro Benchmarking: A Cellular and Enzymatic Approach
In vitro assays are the foundational step in characterizing the anti-inflammatory profile of a new chemical entity. They provide a controlled environment to dissect specific molecular interactions and cellular responses.
Rationale for In Vitro Assay Selection
The choice of in vitro assays should be guided by the hypothesized mechanism of action of the pyridazinone compounds and the desire for a direct comparison with existing drugs. A multi-tiered approach, from enzymatic inhibition to cell-based functional assays, provides a comprehensive picture of a compound's activity.
Key In Vitro Experimental Protocols
This assay is critical for compounds suspected to have NSAID-like activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes and calculate the COX-2 selectivity index.[21]
-
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate a range of concentrations of the pyridazinone compound and reference drugs (e.g., celecoxib, ibuprofen) with the respective enzymes.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 values for each compound against both enzymes. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher index indicates greater selectivity for COX-2.[21][22]
-
This assay assesses the ability of a compound to suppress the production of key pro-inflammatory cytokines.
-
Objective: To quantify the inhibition of TNF-α, IL-1β, and IL-6 production in LPS-stimulated human or murine monocytic cell lines (e.g., THP-1, RAW 264.7).
-
Methodology:
-
Cell Culture and Stimulation: Culture the cells and stimulate them with LPS, a potent inflammatory agent, in the presence of varying concentrations of the test compounds and a positive control (e.g., dexamethasone).[23][24]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA kits.
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine.
-
This is a simple, preliminary screening test for anti-inflammatory activity.[25]
-
Objective: To assess the ability of the compounds to inhibit heat-induced protein denaturation, a hallmark of inflammation.[26][27]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, bovine serum albumin, and a buffer.
-
Incubation: Incubate the mixture at a physiological temperature, followed by heating to induce denaturation.
-
Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound. Diclofenac or ibuprofen can be used as reference drugs.[25]
-
Section 3: In Vivo Benchmarking: Validating Efficacy in Preclinical Models
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects and overall therapeutic potential of a new compound in a living organism.
The Importance of In Vivo Model Selection
The choice of animal model should reflect the intended clinical application of the new pyridazinone compounds. Acute inflammation models are useful for initial efficacy screening, while chronic models are more relevant for diseases like rheumatoid arthritis.
Key In Vivo Experimental Protocols
This is a classic and well-established model of acute inflammation.[28][29][30]
-
Objective: To evaluate the ability of the test compounds to reduce acute inflammation and edema.
-
Methodology:
-
Compound Administration: Administer the pyridazinone compound or a reference drug (e.g., indomethacin) to rodents via an appropriate route (e.g., oral gavage).
-
Induction of Edema: After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.[31][32]
-
Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
-
This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.[24][33][34]
-
Objective: To assess the effect of the test compounds on the systemic production of pro-inflammatory cytokines.
-
Methodology:
-
Compound Administration: Pre-treat animals with the pyridazinone compound or a control drug (e.g., dexamethasone).
-
LPS Challenge: Administer a systemic injection of LPS to induce a robust inflammatory response.
-
Blood and Tissue Collection: At a specified time point after LPS injection, collect blood and relevant tissues.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using ELISA.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.
-
The AIA model is a widely used preclinical model of rheumatoid arthritis, exhibiting features of chronic inflammation, joint swelling, and cartilage destruction.[35][36][37][38]
-
Objective: To evaluate the therapeutic efficacy of the test compounds in a model of chronic inflammatory arthritis.
-
Methodology:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail or into a paw.[39]
-
Treatment Regimen: Begin treatment with the pyridazinone compound or a reference drug (e.g., methotrexate) at the onset of clinical signs of arthritis and continue for a specified duration.
-
Clinical Assessment: Regularly monitor the animals for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness, using a standardized scoring system.
-
Histopathological Analysis: At the end of the study, collect the joints for histopathological examination to assess synovial inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores and histopathological findings between the treated and control groups.
-
Section 4: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for objective comparison and interpretation.
Quantitative Data Summary
Summarize all quantitative data in well-structured tables for easy comparison.
Table 1: In Vitro COX Inhibition and Cytokine Release
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Pyridazinone A | 50.2 | 0.8 | 62.75 | 1.2 | 2.5 |
| Pyridazinone B | 75.8 | 1.5 | 50.53 | 3.5 | 5.1 |
| Celecoxib | 15.0 | 0.05 | 300 | 10.2 | 15.8 |
| Ibuprofen | 5.2 | 12.1 | 0.43 | >100 | >100 |
| Dexamethasone | N/A | N/A | N/A | 0.01 | 0.02 |
Table 2: In Vivo Efficacy in Acute and Chronic Inflammation Models
| Compound (Dose) | Carrageenan-Induced Paw Edema (% Inhibition at 4h) | LPS-Induced Serum TNF-α Reduction (%) | Adjuvant-Induced Arthritis (Reduction in Clinical Score) |
| Pyridazinone A (10 mg/kg) | 65% | 72% | 55% |
| Pyridazinone B (10 mg/kg) | 58% | 65% | 48% |
| Indomethacin (5 mg/kg) | 75% | N/A | N/A |
| Dexamethasone (1 mg/kg) | N/A | 85% | N/A |
| Methotrexate (1 mg/kg) | N/A | N/A | 60% |
Visualizing Key Concepts and Workflows
Diagrams can effectively communicate complex signaling pathways and experimental designs.
Caption: Key Inflammatory Signaling Pathways Targeted by Anti-Inflammatory Drugs.
Caption: Experimental Workflow for In Vivo Benchmarking of Anti-Inflammatory Compounds.
Conclusion: A Data-Driven Approach to Drug Candidate Selection
This guide provides a robust framework for the comprehensive evaluation of new pyridazinone compounds as potential anti-inflammatory agents. By systematically benchmarking against established drugs through a combination of in vitro and in vivo assays, researchers can generate the critical data necessary for informed decision-making in the drug development process. The ultimate goal is to identify promising lead candidates with superior efficacy, selectivity, and safety profiles, thereby advancing the next generation of anti-inflammatory therapeutics.
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A Comparative Analysis of the Gastric Safety Profile of Pyridazinone-Based NSAIDs: A Guide for Drug Development Professionals
Introduction: The Enduring Challenge of NSAID-Induced Gastropathy
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, with an estimated 30 million people using them daily worldwide.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] However, this mechanism is a double-edged sword. The inhibition of the constitutive COX-1 isoform, which is crucial for maintaining the integrity of the gastric mucosa, often leads to a range of gastrointestinal (GI) adverse effects, from dyspepsia to life-threatening ulceration and bleeding.[3][4] This compromising gastric safety profile remains a significant clinical challenge.[2]
The development of selective COX-2 inhibitors, such as celecoxib, was a major step towards mitigating these GI side effects, as COX-2 is primarily induced during inflammation.[3] However, concerns regarding cardiovascular risks associated with some selective COX-2 inhibitors have highlighted the ongoing need for novel anti-inflammatory agents with an improved overall safety profile.[5] In this context, pyridazinone derivatives have emerged as a promising class of NSAIDs, with numerous studies demonstrating their potential for potent anti-inflammatory activity coupled with a significantly enhanced gastric safety profile.[6][7]
This guide provides a comprehensive comparative study of the gastric safety of pyridazinone-based NSAIDs, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their improved safety, present comparative preclinical data against traditional and COX-2 selective NSAIDs, and provide detailed experimental protocols for the evaluation of gastric safety in a preclinical setting.
The Mechanism of Pyridazinone NSAIDs' Gastric Sparing Effect: A Focus on COX-2 Selectivity
The primary driver of the enhanced gastric safety of pyridazinone NSAIDs lies in their high selectivity for the COX-2 enzyme over the gastroprotective COX-1 enzyme.[2][3]
The Role of COX-1 and COX-2 in Gastric Homeostasis and Inflammation
To understand the significance of COX-2 selectivity, it is essential to first grasp the distinct roles of the two main COX isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues, including the stomach, platelets, and kidneys.[2] In the gastric mucosa, COX-1-derived prostaglandins play a vital "housekeeping" role by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[8] Inhibition of COX-1 by non-selective NSAIDs disrupts these protective mechanisms, leaving the stomach vulnerable to acid-induced damage.[8]
-
COX-2: In contrast, COX-2 is typically undetectable in most healthy tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9] The prostaglandins produced by COX-2 are key mediators of the classic signs of inflammation: pain, swelling, and fever.[10]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the most common and serious side effect, gastropathy, is a direct consequence of COX-1 inhibition.[3]
Pyridazinone Derivatives as Highly Selective COX-2 Inhibitors
The pyridazinone scaffold has proven to be an excellent template for the design of potent and highly selective COX-2 inhibitors.[11] Medicinal chemists have successfully synthesized numerous pyridazinone derivatives that exhibit a significantly higher affinity for the COX-2 active site compared to the COX-1 active site. This selectivity is often attributed to specific structural features of the pyridazinone core and its substituents, which can exploit the subtle differences in the active site architecture between the two COX isoforms.[2]
The following diagram illustrates the central role of COX enzymes in prostaglandin synthesis and the differential impact of non-selective, COX-2 selective, and pyridazinone-based NSAIDs.
Caption: COX-1/COX-2 signaling pathway and NSAID inhibition.
Comparative Gastric Safety Data: Pyridazinones vs. Traditional NSAIDs
A key measure of the gastric safety of an NSAID in preclinical studies is the ulcer index, which quantifies the extent and severity of gastric lesions. The percentage of gastric protection is another important metric, representing the reduction in ulceration compared to a control group. The following table summarizes representative data from preclinical studies, comparing the gastric safety profiles of novel pyridazinone derivatives with commonly used NSAIDs.
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Gastric Protection (%) | Reference Compound | Ulcer Index (Reference) | Reference(s) |
| Pyridazinone Derivative 5a | 10 | 0.10 ± 0.04 | 99.77 | Indomethacin | 43.2 ± 2.1 | [12] |
| Pyridazinone Derivative 5f | 10 | 7.32 ± 0.65 | 83.08 | Indomethacin | 43.2 ± 2.1 | [12] |
| Pyridazinone Derivative 2f | 10 | 0.00 ± 0.00 | 100 | Indomethacin | Not specified | [2] |
| Pyridazinone Derivative 3c | 10 | 0.00 ± 0.00 | 100 | Indomethacin | Not specified | [2] |
| Pyridazinone Derivative 3d | 10 | 0.00 ± 0.00 | 100 | Indomethacin | Not specified | [2] |
| Celecoxib | 10 | 1.25 ± 0.25 | Not specified | Indomethacin | Not specified | [2] |
| Indomethacin | 10 | 43.2 ± 2.1 | 0 | - | - | [12] |
| Naproxen | Not specified | 24.13 | Not specified | - | - | [11] |
| Ibuprofen | Not specified | 22.87 | Not specified | - | - | [11] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, the trend of superior gastric safety for pyridazinone derivatives is consistently observed.
Experimental Protocols for Assessing Gastric Safety
To ensure the trustworthiness and reproducibility of gastric safety data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key experiments used in the preclinical evaluation of NSAID-induced gastropathy.
Indomethacin-Induced Gastric Ulcer Model in Rats
This is a widely accepted and utilized model for screening the ulcerogenic potential of new chemical entities.
Objective: To induce acute gastric ulcers in rats using a high dose of indomethacin and to evaluate the protective effect of test compounds.
Experimental Workflow:
Caption: Workflow for the indomethacin-induced gastric ulcer model.
Detailed Protocol:
-
Animal Selection and Acclimatization: Use male Wistar or Sprague-Dawley rats weighing 180-220g. Acclimatize the animals for at least one week before the experiment with standard pellet chow and water ad libitum.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water. This ensures an empty stomach, which is more susceptible to ulceration.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose) orally.
-
Indomethacin Group: Receives the vehicle orally, followed by indomethacin.
-
Reference Group: Receives a standard gastroprotective drug (e.g., celecoxib, omeprazole) orally.
-
Test Groups: Receive different doses of the pyridazinone NSAID orally.
-
-
Drug Administration: Administer the test compounds, reference drug, or vehicle by oral gavage. After 30-60 minutes, administer indomethacin (typically 30-40 mg/kg) orally to all groups except the absolute control.
-
Observation Period: Keep the animals for 4-6 hours after indomethacin administration.
-
Sample Collection: Euthanize the animals by a humane method (e.g., CO2 asphyxiation).
-
Macroscopic Evaluation: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents. Examine the gastric mucosa for the presence of ulcers, which typically appear as elongated hemorrhagic bands.
-
Ulcer Index Calculation: Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer score. The mean score for each group is the ulcer index.
-
Percentage of Protection: Calculate the percentage of gastric protection using the following formula: % Protection = [(Ulcer Index of Control - Ulcer Index of Test Group) / Ulcer Index of Control] x 100
Histopathological Examination of Gastric Mucosa
Objective: To microscopically assess the extent of damage to the gastric mucosa.
Protocol:
-
Tissue Fixation: After macroscopic evaluation, fix a section of the gastric tissue in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope for signs of damage, including:
-
Epithelial cell loss
-
Hemorrhage
-
Edema in the submucosa
-
Neutrophil infiltration
-
-
Scoring: Score the severity of the lesions based on a predefined scale (e.g., 0 = no damage, 1 = mild, 2 = moderate, 3 = severe).
Biochemical Assays for Gastric Safety Evaluation
1. Myeloperoxidase (MPO) Activity Assay
Rationale: MPO is an enzyme found predominantly in neutrophils. Its activity in gastric tissue is a quantitative marker of neutrophil infiltration, a key event in the pathogenesis of NSAID-induced gastric inflammation and injury.[13][14]
Protocol Outline:
-
Tissue Homogenization: Homogenize a pre-weighed portion of the gastric tissue in a suitable buffer (e.g., potassium phosphate buffer with hexadecyltrimethylammonium bromide) on ice.[13]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.[15]
-
Assay Reaction: Add the supernatant to a reaction mixture containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[13]
-
Spectrophotometric Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm).[13]
-
Calculation: Calculate the MPO activity, typically expressed as units per gram of tissue.
2. Prostaglandin E2 (PGE2) Level Measurement (ELISA)
Rationale: PGE2 is a key gastroprotective prostaglandin. Measuring its levels in the gastric mucosa provides a direct assessment of the impact of an NSAID on this crucial protective pathway.[16]
Protocol Outline (using a commercial ELISA kit):
-
Sample Preparation: Homogenize gastric mucosal scrapings in an appropriate buffer and centrifuge to obtain the supernatant.[16]
-
ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves:
-
Adding standards, controls, and samples to a microplate pre-coated with a capture antibody.
-
Adding a fixed amount of HRP-conjugated PGE2.
-
Incubating to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: The concentration of PGE2 in the samples is inversely proportional to the color intensity. Calculate the PGE2 levels by comparing the sample absorbance to a standard curve.[17]
Conclusion and Future Directions
The development of pyridazinone-based NSAIDs represents a significant advancement in the quest for safer anti-inflammatory therapies. Their high selectivity for the COX-2 enzyme provides a clear mechanistic rationale for their improved gastric safety profile, which is consistently supported by preclinical data. By demonstrating a marked reduction in ulcerogenic potential compared to traditional non-selective NSAIDs and even an improved profile over some existing COX-2 inhibitors, pyridazinone derivatives hold great promise for the future of pain and inflammation management.
For drug development professionals, the continued exploration of this chemical scaffold is warranted. Further research should focus on:
-
Optimizing COX-2 Selectivity and Potency: Fine-tuning the molecular structure of pyridazinone derivatives to further enhance their COX-2 selectivity and anti-inflammatory efficacy.
-
Long-Term Safety Studies: Evaluating the gastric and cardiovascular safety of lead candidates in chronic dosing preclinical models.
-
Clinical Translation: Progressing the most promising candidates into clinical trials to validate their safety and efficacy in human subjects.
The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of the gastric safety of novel NSAID candidates, ensuring the generation of reliable and reproducible data to support their development.
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Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]
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Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol, 13(13), e4758. [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
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Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. [Link]
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Mechanism of gastrointestinal toxicity of NSAIDs. Presse Médicale, 25(16), 750-754. [Link]
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Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-2092. [Link]
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Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. [Link]
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Myeloperoxidase (MPO) ELISA Assay kit. Eagle Biosciences. [Link]
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Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database. International Journal of Molecular Sciences, 24(13), 10931. [Link]
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PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Elabscience. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 72(2), 145-156. [Link]
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Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. Pharmaceutics, 14(11), 2496. [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 124, 118348. [Link]
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Which NSAIDs Are Most Selective For COX-1 and COX-2?. MedCentral. [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]
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Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. Assay Genie. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(11), 2202-2221. [Link]
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A Comparative Analysis of the Vasodilator Effects of Different Pyridazinone Analogs
This guide provides an in-depth comparative analysis of the vasodilator effects of various pyridazinone analogs, intended for researchers, scientists, and professionals in drug development. The pyridazinone scaffold has proven to be a versatile template for the development of potent vasodilators, with several compounds demonstrating significant therapeutic potential.[1] This document will delve into the mechanisms of action, structure-activity relationships, and a quantitative comparison of the vasodilator potency of prominent and novel pyridazinone derivatives. Furthermore, detailed experimental protocols for assessing vasodilation are provided to ensure scientific integrity and reproducibility.
The Pyridazinone Core: A Privileged Scaffold in Vasodilator Discovery
The pyridazinone heterocyclic moiety is a key structural feature in numerous pharmacologically active compounds, particularly those targeting the cardiovascular system.[2] Its ability to be readily functionalized at various positions allows for the fine-tuning of pharmacological activity, leading to the development of agents with diverse mechanisms of action. Many pyridazinone derivatives have been investigated for their hypotensive and vasodilatory effects, with some exhibiting promising results in preclinical and clinical settings.[2] The search for novel vasodilating agents is driven by the need for more effective and safer treatments for cardiovascular diseases like hypertension, a major global health issue.[3]
Mechanisms of Vasodilation by Pyridazinone Analogs
Pyridazinone analogs elicit their vasodilator effects through several key signaling pathways. The primary mechanisms include phosphodiesterase (PDE) inhibition, opening of ATP-sensitive potassium (K-ATP) channels, and calcium sensitization. Often, a single analog may exhibit a combination of these effects, contributing to its overall pharmacological profile.
Phosphodiesterase (PDE) Inhibition
A prominent mechanism of action for many pyridazinone vasodilators is the inhibition of phosphodiesterase enzymes, particularly PDE3.[4] PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a key second messenger in vascular smooth muscle cells. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (vasodilation).[4]
Well-known pyridazinone analogs like Pimobendan are selective PDE3 inhibitors, with an IC₅₀ of 0.32 µM for PDE3 isolated from guinea pig cardiac muscle, while showing significantly less activity against PDE1 and PDE2 (IC₅₀ >30 µM).[5][6] Levosimendan is also a potent and selective PDE3 inhibitor, with an IC₅₀ of 1.4 nM for PDE3, exhibiting approximately 8000-fold selectivity over PDE4.[7] The inotropic effects of both levosimendan and its active metabolite, OR-1896, are largely attributed to their PDE3 inhibitory activity.[8]
Newer synthetic pyridazinone derivatives have also been designed as PDE inhibitors. For instance, some pyrazolo[3,4-d]pyridazinones have been shown to be potent inhibitors of PDE5, with IC₅₀ values in the low micromolar to nanomolar range.[9][10] Structure-activity relationship (SAR) studies have indicated that fusing a pyrazole ring to the pyridazinone core and adding a benzyl group at the pyridazine nitrogen can confer potent and selective PDE5 inhibitory activity.[9]
Opening of ATP-Sensitive Potassium (K-ATP) Channels
Another critical pathway for pyridazinone-induced vasodilation involves the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[9] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and promoting vasodilation.
Levosimendan , in addition to its PDE3 inhibitory and calcium-sensitizing effects, is known to exert vasodilatory effects through the opening of K-ATP channels.[9] This dual mechanism contributes to its potent inodilator properties.
Step-by-Step Methodology:
-
Aorta Isolation: Euthanize a male Wistar rat (200-250 g) and carefully excise the thoracic aorta. Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
-
Viability and Endothelium Integrity Check: After equilibration, contract the rings with a submaximal concentration of a vasoconstrictor, such as norepinephrine (10⁻⁶ M) or phenylephrine (10⁻⁶ M). Once a stable contraction is achieved, assess the integrity of the endothelium by adding a vasodilator like acetylcholine (10⁻⁵ M). A relaxation of more than 80% indicates intact endothelium.
-
Cumulative Concentration-Response Curve: After washing out the acetylcholine and allowing the rings to return to baseline, re-contract the rings with the vasoconstrictor. Once a stable plateau is reached, add the pyridazinone analog in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.
-
Data Analysis: Record the changes in tension. Express the relaxation induced by the pyridazinone analog as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the analog that produces 50% of the maximal relaxation).
In Vivo Antihypertensive Activity: Blood Pressure Measurement in Rats
This in vivo method assesses the effect of pyridazinone analogs on systemic blood pressure in a living organism.
Workflow Diagram:
Step-by-Step Methodology:
-
Animal Model: Use spontaneously hypertensive rats (SHRs) or normotensive Wistar rats in which hypertension has been induced (e.g., by L-NAME).
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane at 1.25 g/kg, i.p.).
-
Surgical Preparation: Place the anesthetized rat on a heating pad to maintain body temperature. Perform a tracheotomy to ensure a clear airway.
-
Cannulation: Expose the left common carotid artery and cannulate it with a polyethylene cannula filled with heparinized saline.
-
Blood Pressure Measurement: Connect the arterial cannula to a pressure transducer coupled to a data acquisition system to record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
-
Drug Administration: Cannulate the jugular vein for intravenous administration of the pyridazinone analog or administer it orally via gavage.
-
Data Recording: After a stabilization period to obtain a baseline blood pressure reading, administer the test compound and record the blood pressure continuously for a predetermined period.
-
Data Analysis: Analyze the changes in SBP, DBP, and MAP from the baseline values and compare them to a vehicle control group.
Conclusion and Future Directions
Pyridazinone analogs represent a promising class of vasodilators with diverse mechanisms of action and significant therapeutic potential. The ability to modulate their pharmacological profile through targeted chemical modifications makes them attractive candidates for the development of novel cardiovascular drugs. Well-established analogs like levosimendan and pimobendan have already demonstrated clinical utility, while newer synthetic derivatives show even greater potency in preclinical models.
Future research should focus on developing analogs with enhanced selectivity for specific PDE isoenzymes or potassium channel subtypes to minimize off-target effects. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation pyridazinone-based vasodilators with improved efficacy and safety profiles. The continued application of robust in vitro and in vivo experimental models will be essential for validating the therapeutic potential of these promising compounds.
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (URL: [Link])
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Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (URL: [Link])
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(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (URL: [Link])
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (URL: [Link])
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Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart. (URL: [Link])
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF. (URL: [Link])
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A review of the pharmacology and clinical uses of pimobendan. (URL: [Link])
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(PDF) PDE3-inhibition by levosimendan is sufficient to account for its inotropic effect in failing human heart. (URL: [Link])
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Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. (URL: [Link])
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors - Sami Publishing Company. (URL: [Link])
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Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone. (URL: [Link])
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Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent - Academia.edu. (URL: [Link])
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Long-term efficacy and safety of pimobendan in moderate heart failure. A double-blind parallel 6-month comparison with enalapril. The Pimobendan-Enalapril Study Group. (URL: [Link])
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Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. (URL: [Link])
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Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart. (URL: [Link])
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(PDF) Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (URL: [Link])
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Relative Potency of Various Classes of Phosphodiesterase (PDE) Inhibitors for Rod and Cone Photoreceptor PDE | IOVS. (URL: [Link])
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Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (URL: [Link])
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Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. (URL: [Link])
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Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (URL: [Link])
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The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium. (URL: [Link])
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Identification of PDE isozymes in human pulmonary artery and effect of selective PDE inhibitors. (URL: [Link])
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A Researcher's Guide to Pyridazinone Derivatives as Selective COX-2 Inhibitors
In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal endeavor. The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are often marred by gastrointestinal and renal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1][2] Consequently, the development of agents that preferentially target the inducible COX-2 isoform, which is upregulated at sites of inflammation, is of paramount importance.[2][3] Among the myriad of heterocyclic scaffolds explored, the pyridazinone core has emerged as a promising framework for designing potent and selective COX-2 inhibitors with potentially improved safety profiles.[4]
This guide provides a comprehensive comparison of various pyridazinone derivatives, delving into their COX-1/COX-2 selectivity based on robust experimental data. We will explore the intricate structure-activity relationships (SAR) that govern this selectivity and provide a detailed, field-proven protocol for an in vitro COX inhibition assay to empower researchers in their own investigations.
The Significance of COX-2 Selectivity
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is responsible for the production of prostaglandins that play a crucial role in maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3] In contrast, COX-2 is predominantly induced by inflammatory stimuli, leading to the synthesis of prostaglandins that mediate pain and inflammation.[1] Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 while sparing COX-1, thereby minimizing the characteristic side effects of traditional NSAIDs.[2]
Comparative Analysis of Pyridazinone Derivatives
The pyridazinone scaffold has proven to be a versatile template for the development of selective COX-2 inhibitors.[4][5] Extensive research has led to the synthesis and evaluation of numerous derivatives, revealing key structural determinants for potent and selective COX-2 inhibition. The data presented below, collated from various studies, highlights the COX-1 and COX-2 inhibitory activities (IC50 values) and the corresponding selectivity indices (SI) of representative pyridazinone derivatives. A higher SI value (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Series A | |||||||
| 2c | H | 4-Cl-Ph | H | >100 | 0.018 | >5555 | [6] |
| 2d | H | 4-F-Ph | H | >100 | 0.015 | >6667 | [6] |
| 2e | H | 4-Br-Ph | H | >100 | 0.019 | >5263 | [6] |
| 2f | H | 4-CH3-Ph | H | >100 | 0.019 | >5263 | [6] |
| Series B | |||||||
| 3a | H | 4-Cl-Ph | CH3 | >100 | 0.025 | >4000 | [6] |
| 3b | H | 4-F-Ph | CH3 | >100 | 0.022 | >4545 | [6] |
| 3c | H | 4-Br-Ph | CH3 | >100 | 0.017 | >5882 | [6] |
| 3d | H | 4-CH3-Ph | CH3 | >100 | 0.019 | >5263 | [6] |
| Series C | |||||||
| 5a | - | - | - | 12.88 | 0.77 | 16.70 | [7] |
| 5f | - | - | - | 25.29 | 1.89 | 13.38 | [7] |
| Series D | |||||||
| 6b | - | - | - | 1.14 | 0.18 | 6.33 | [8] |
| Reference Drugs | |||||||
| Celecoxib | - | - | - | 5.95 | 0.35 | 17 | [6][7] |
| Indomethacin | - | - | - | 0.21 | 0.42 | 0.50 | [7] |
Note: The specific substitutions for R1, R2, and R3 in Series C and D are detailed in the cited references.
The data clearly demonstrates that several pyridazinone derivatives exhibit potent inhibition of COX-2 with IC50 values in the nanomolar range.[6] Notably, many of these compounds display a high degree of selectivity for COX-2 over COX-1, with selectivity indices significantly greater than that of the well-known COX-2 inhibitor, celecoxib.[6][7] For instance, compounds 2d and 3c show exceptional selectivity, highlighting the potential of this chemical class.[6]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The remarkable selectivity of certain pyridazinone derivatives for COX-2 can be attributed to specific structural features that exploit the differences in the active sites of the two COX isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that is absent in COX-1.[8] This structural variance allows for the accommodation of bulkier substituents in COX-2 selective inhibitors.
Key SAR observations for pyridazinone derivatives include:
-
The Phenyl Ring at Position 6: The presence of a substituted phenyl ring at the 6-position of the pyridazinone core is a common feature among potent and selective inhibitors. Halogen substitutions (e.g., -F, -Cl, -Br) on this phenyl ring, particularly at the para-position, have been shown to enhance COX-2 inhibitory activity and selectivity.[6]
-
The N-Acylhydrazone Moiety: In some series, an N-acylhydrazone group linked to the pyridazinone ring contributes significantly to the interaction with the COX-2 active site.[3]
-
Substituents on the Pyridazinone Nitrogen: Increasing the size of the substituent on the pyridazinone nitrogen can improve COX-2 inhibitory potency.[1]
Molecular docking studies have further elucidated the binding modes of these inhibitors. It is often observed that a key pharmacophoric element, such as a sulfonyl or a trifluoromethyl group on one of the aryl rings, can insert into the side pocket of the COX-2 active site, forming crucial interactions with amino acid residues like His90, Arg513, and Val523, which are critical for selective inhibition.[8][9]
Experimental Protocol: In Vitro COX Inhibition Assay
To facilitate the reproducible assessment of COX-1 and COX-2 inhibition, a detailed protocol for a colorimetric in vitro assay is provided below. This protocol is based on the principle of measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[10]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (pyridazinone derivatives)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the Assay Buffer.
-
Reconstitute the heme cofactor in the Assay Buffer to the recommended concentration.
-
Prepare a stock solution of arachidonic acid in ethanol and then dilute to the desired working concentration in the Assay Buffer.
-
Prepare a stock solution of TMPD in a suitable solvent (e.g., DMSO) and dilute to the working concentration in the Assay Buffer.
-
Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Further dilute with Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1-2%.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in the specified order:
-
150 µL of Assay Buffer
-
10 µL of Heme solution
-
10 µL of the test compound or reference inhibitor solution (or vehicle for control wells)
-
10 µL of the COX-1 or COX-2 enzyme solution
-
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately add 10 µL of the TMPD solution to each well.
-
Shake the plate gently for 10-15 seconds.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 590 nm (or a suitable wavelength between 590-620 nm) using a microplate reader. Take readings at regular intervals (e.g., every minute) for 5-10 minutes to monitor the reaction kinetics.
-
Calculate the rate of reaction for each concentration of the test compound and reference inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
-
Self-Validating System:
-
Positive Controls: Include a known non-selective inhibitor (Indomethacin) and a known COX-2 selective inhibitor (Celecoxib) in each assay to validate the assay performance and provide a benchmark for comparison.
-
Negative Control: Include wells with the vehicle (e.g., DMSO) but no inhibitor to determine the 100% enzyme activity.
-
Background Control: Include wells without the enzyme to measure any non-enzymatic oxidation of the substrate.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the in vitro COX inhibition assay, from reagent preparation to the final calculation of the selectivity index.
Caption: The logical relationship between the structural features of pyridazinone derivatives and their resulting selectivity for the COX-2 enzyme.
Conclusion
Pyridazinone derivatives represent a highly promising class of selective COX-2 inhibitors. [4]The extensive research in this area has not only yielded compounds with impressive potency and selectivity but has also provided valuable insights into the structure-activity relationships that govern their interaction with the COX enzymes. By understanding these principles and employing robust experimental methodologies, researchers can continue to advance the development of safer and more effective anti-inflammatory agents. This guide serves as a foundational resource for those engaged in the assessment and design of novel pyridazinone-based COX inhibitors.
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (Source: NIH, URL: [Link])
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (Source: MDPI, URL: [Link])
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (Source: PubMed, URL: [Link])
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One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (Source: American Chemical Society, URL: [Link])
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Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (Source: BioWorld, URL: [Link])
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (Source: PubMed Central, URL: [Link])
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Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (Source: PubMed, URL: [Link])
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Source: Unknown, URL: [Link])
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (Source: PubMed, URL: [Link])
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (Source: SciSpace, URL: [Link])
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (Source: New Journal of Chemistry (RSC Publishing), URL: [Link])
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (Source: Unknown, URL: [Link])
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (Source: MDPI, URL: [Link])
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (Source: PubMed Central, URL: [Link])
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Navigating the Disposal of 2-Phenyl-3(2H)-pyridazinone: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, in-depth procedural information for the safe disposal of 2-phenyl-3(2H)-pyridazinone, a heterocyclic compound integral to various research applications. By understanding the inherent hazards and following a structured disposal protocol, laboratories can ensure the safety of their personnel and protect the environment.
Hazard Assessment of 2-Phenyl-3(2H)-pyridazinone: An Evidence-Based Approach
Key takeaway: The available evidence strongly suggests that 2-phenyl-3(2H)-pyridazinone should be handled as a hazardous substance.
The parent compound, 3(2H)-pyridazinone, is classified as a skin, eye, and respiratory irritant.[2][3] It is reasonable to extrapolate these irritant properties to its phenyl-substituted derivative. Furthermore, the pyridazinone chemical family is known for its wide range of biological activities, including herbicidal, insecticidal, and various pharmacological effects in humans.[4][5][6] This high biological activity inherently suggests the potential for toxicity.[4][5][6]
| Hazard Consideration | Supporting Evidence | GHS Classification (Inferred) |
| Acute Toxicity (Oral) | Derivatives of pyridazinone have shown a range of biological effects, indicating potential for toxicity. | Category 4: Harmful if swallowed (Precautionary) |
| Skin Corrosion/Irritation | The parent compound, 3(2H)-pyridazinone, is a known skin irritant.[2] | Category 2: Causes skin irritation |
| Serious Eye Damage/Irritation | The parent compound, 3(2H)-pyridazinone, is a known eye irritant.[2] | Category 2: Causes serious eye irritation |
| Respiratory Irritation | The parent compound, 3(2H)-pyridazinone, is a known respiratory irritant.[2] | STOT SE 3: May cause respiratory irritation |
| Aquatic Toxicity | Data for the specific compound is unavailable, but as a biologically active molecule, environmental release should be avoided. | Category 2 or 3 (Precautionary) |
Therefore, all personnel must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. Avoid breathing dust or vapors.
The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) mandates that the generator of a waste is responsible for determining if it is hazardous.[7][8] This is a critical step that dictates the entire disposal pathway. The process can be visualized as a decision-making workflow.
Disposal Decision Workflow
Is the Waste a Listed Hazardous Waste?
The EPA maintains four lists of hazardous wastes (F, K, P, and U lists).[9]
-
F and K Lists: These are generally from specific industrial processes and are unlikely to apply to laboratory waste of 2-phenyl-3(2H)-pyridazinone.
-
P and U Lists: These lists include discarded commercial chemical products that are unused.[10][11][12] For a waste to be P- or U-listed, it must be the pure or commercial grade form of the chemical or the sole active ingredient in a formulation.[11][12][13]
As of the latest review, 2-phenyl-3(2H)-pyridazinone is not explicitly on the P or U lists. However, it is crucial to consult the most current federal and state regulations as these lists can be updated.
Does the Waste Exhibit a Hazardous Characteristic?
If the waste is not listed, it must be evaluated for the four characteristics of hazardous waste.[14][15]
-
Ignitability: This applies to liquids with a flashpoint below 60°C (140°F), flammable solids, and oxidizers. 2-phenyl-3(2H)-pyridazinone is a solid with no known ignitability hazards.
-
Corrosivity: This applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that corrode steel at a high rate. This is not a primary hazard of this compound.
-
Reactivity: This applies to unstable wastes that can undergo violent change or react with water to create toxic gases. There is no evidence to suggest that 2-phenyl-3(2H)-pyridazinone is reactive.
-
Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching. If the extract contains any of the 40 specified contaminants at or above the regulatory limit, the waste is toxic. Given the biological activity of pyridazinone derivatives, there is a potential for toxicity that should be considered.
Based on this analysis, while not definitively listed, the potential toxicity of 2-phenyl-3(2H)-pyridazinone warrants managing it as a hazardous waste as a best practice.
Step-by-Step Disposal Procedures for Different Waste Streams
In a laboratory setting, you will encounter 2-phenyl-3(2H)-pyridazinone in various forms. Each must be handled and disposed of correctly.
Unused or Off-Specification 2-Phenyl-3(2H)-pyridazinone
This is the most straightforward waste stream.
-
Containerization: Ensure the chemical is in its original or a compatible, well-labeled, and securely sealed container. The label must clearly state "Hazardous Waste" and the chemical name: "2-phenyl-3(2H)-pyridazinone".
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Contaminated Labware and Debris
This includes items like gloves, bench paper, pipette tips, and empty containers.
-
Gross Decontamination: Remove as much of the chemical residue as possible.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a labeled drum or a sturdy, lined box). The container must be clearly marked as "Hazardous Waste" and list the contents, including "2-phenyl-3(2H)-pyridazinone contaminated debris."
-
Empty Containers: An "empty" container that held a hazardous chemical must be properly managed. A common practice is to triple-rinse the container with a suitable solvent.[16] The rinsate must be collected and treated as hazardous waste.[16] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but always check with your EHS department.[16]
-
Disposal: The sealed container of contaminated debris should be disposed of through your licensed hazardous waste contractor.
Solutions of 2-Phenyl-3(2H)-pyridazinone
Solutions containing this compound, including reaction mixtures and solvent rinsates, are considered hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should solutions containing 2-phenyl-3(2H)-pyridazinone be poured down the sink.[17]
-
Containerization: Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a glass or polyethylene bottle). The container must have a secure cap.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical names of all components, including solvents, and their approximate concentrations.
-
Segregation: Store the liquid waste container in secondary containment to prevent spills and away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Approved Disposal Methods: The Final Step
Once your hazardous waste has been properly accumulated and documented, it will be transported off-site by a licensed contractor for final disposal. The most common and appropriate disposal methods for organic chemical waste like 2-phenyl-3(2H)-pyridazinone are:
-
Incineration: This is the preferred method for many organic compounds. High-temperature incineration destroys the organic molecule, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides.[18] Facilities that incinerate nitrogen-containing organic waste are equipped with specialized emission controls to manage the resulting nitrogen oxides (NOx).[19][20]
-
Secure Chemical Landfill: If incineration is not feasible, the waste may be sent to a specially designed hazardous waste landfill.[21] These landfills have multiple liners and leachate collection systems to prevent environmental contamination.[21]
It is imperative to rely on the expertise of your licensed hazardous waste disposal contractor to determine the most appropriate and compliant disposal method.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of 2-phenyl-3(2H)-pyridazinone is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, safety, and environmental stewardship. By conducting a thorough hazard assessment, following the EPA's hazardous waste determination process, and implementing rigorous segregation and containerization protocols, researchers can ensure that their work advances science without compromising safety. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Asif, M. (2014). A review on various chemical and biological activities of pyridazinone derivatives. Scholars Research Library, 6(1), 81-102.
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PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 983-1005.
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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Arcwood Environmental. (n.d.). What are P and U Listed Wastes?. Retrieved from [Link]
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Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination. Retrieved from [Link]
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McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
- Gokce, M., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 26(16), 4991.
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ResearchGate. (2021, August 10). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]
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Mattituck Environmental. (2023, May 2). Safe Disposal of Hazardous Waste Best Practices Guide. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Retrieved from [Link]
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WMSolutions.com. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. Retrieved from [Link]
- Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(4), 1135-1154.
- National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
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U.S. Environmental Protection Agency. (2023, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]
- Coggon, P., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18), 9875-9882.
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Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
- Kumar, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Essential Safety and Operational Guide for Handling 2-Phenyl-3(2H)-pyridazinone
As researchers and scientists in the fast-paced environment of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, field-tested information for the safe handling, operation, and disposal of 2-Phenyl-3(2H)-pyridazinone. The protocols herein are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.
The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1][2][3] Understanding the specific handling requirements of 2-Phenyl-3(2H)-pyridazinone is paramount to harnessing its potential while mitigating risks.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Causality: The reactivity of the pyridazinone ring system and its potential to interact with biological macromolecules necessitates a cautious approach. The introduction of a phenyl group can alter the compound's reactivity and bioavailability, but it is prudent to handle it with the assumption of similar or potentially increased hazards until specific toxicological data becomes available. Therefore, our operational plan is built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.
| Hazard Classification (Based on Parent Compound) | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Imperative to prevent skin contact through appropriate gloves and lab coat. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Mandatory use of chemical safety goggles. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. The following PPE is mandatory when handling 2-Phenyl-3(2H)-pyridazinone.
-
Hand Protection: Wear nitrile gloves.[6] Nitrile provides excellent protection against a wide range of chemicals. Gloves must be inspected before use and disposed of properly after handling the compound.[7] For prolonged operations, consider changing gloves every 30 to 60 minutes to prevent potential permeation.[6]
-
Eye Protection: Chemical safety goggles are required at all times.[8] Should there be a risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Body Protection: A laboratory coat with long sleeves and a closed front is essential to protect against skin contact.[6]
-
Respiratory Protection: For routine handling in a well-ventilated fume hood, respiratory protection may not be necessary.[9] However, if there is a potential for aerosolization or if working outside of a fume hood, a respirator with an appropriate particle filter should be used.[7][9]
Expert Insight: The efficacy of PPE is only as good as its user. Proper donning and doffing procedures are critical to prevent cross-contamination. Always remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly after any handling procedure.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling 2-Phenyl-3(2H)-pyridazinone from receipt to disposal.
-
Designated Area: All handling of 2-Phenyl-3(2H)-pyridazinone should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[10]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a tared weigh boat and handle the compound gently to minimize dust generation.
-
Solvent Selection: 2-Phenyl-3(2H)-pyridazinone exhibits solubility in various organic solvents, with higher solubility in solvents like DMSO.[11] Select a solvent appropriate for your experimental needs.
-
Dissolution: Add the solvent to the vessel containing the weighed compound. If necessary, gentle heating or sonication can be used to aid dissolution, but this should be done with caution and within the fume hood.
-
Reaction Setup: All reactions involving 2-Phenyl-3(2H)-pyridazinone should be conducted in a closed system or under reflux within a fume hood to prevent the release of vapors.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential exotherms and pressure build-up.
-
Purification: If purification via chromatography is required, ensure the column is set up and run within the fume hood.
Experimental Workflow for Handling 2-Phenyl-3(2H)-pyridazinone
Caption: A flowchart illustrating the key stages of handling 2-Phenyl-3(2H)-pyridazinone.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[9][12] It is also incompatible with strong oxidizing agents and strong acids.[9]
-
Waste Segregation: All waste contaminated with 2-Phenyl-3(2H)-pyridazinone, including gloves, weigh boats, and excess material, must be collected in a designated, labeled hazardous waste container.
-
Disposal Protocol: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Never dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[9][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12][13]
-
Ingestion: Clean mouth with water and seek medical attention.[9][12]
-
Spill: In case of a spill, remove all sources of ignition.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
By adhering to these guidelines, researchers can confidently and safely work with 2-Phenyl-3(2H)-pyridazinone, fostering an environment of both scientific advancement and personal safety.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyridazine.
- Fisher Scientific. (2025). Safety Data Sheet: Pyridazine.
- Echemi. (n.d.). 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone Safety Data Sheets.
- New Jersey Department of Health. (2002). Hazard Summary: 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- Valent U.S.A. Corporation. (2012). Material Safety Data Sheet.
- Al-Ghamdi, S., & Ansari, M. J. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- ChemicalBook. (n.d.). 3(2H)-Pyridazinone - Safety Data Sheet.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
- ChemicalBook. (2025). 3(2H)-Pyridazinone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
